molecular formula C26H48O4 B042719 Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate CAS No. 318292-43-2

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No.: B042719
CAS No.: 318292-43-2
M. Wt: 424.7 g/mol
InChI Key: HORIEOQXBKUKGQ-UHFFFAOYSA-N
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Description

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is a high-molecular-weight diester compound of significant interest in advanced materials research, particularly in the development and study of specialized plasticizers. Its primary research value lies in its application as a potential alternative to traditional phthalate-based plasticizers, offering a framework to investigate improved compatibility, lower migration rates, and enhanced performance characteristics in polymer matrices such as PVC. The compound's mechanism of action is based on the intercalation of its long, branched 7-methyloctyl ester chains between polymer chains, effectively disrupting secondary interactions and increasing free volume, thereby imparting flexibility and reducing the glass transition temperature (Tg) of the resulting material. Researchers utilize this chemical to explore structure-property relationships, focusing on how the steric hindrance provided by the branched alkyl chains and the saturated cyclohexane ring core contribute to superior hydrolytic stability, low volatility, and resistance to extraction compared to linear or aromatic analogs. It serves as a critical reagent in studies aimed at formulating more durable, sustainable, and safer flexible plastics for applications in coatings, adhesives, and specialized elastomers. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORIEOQXBKUKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274044
Record name Bis(7-methyloctyl) tetrahydrophthalate
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

394 °C
Record name Diisononyl hexahydrophthalate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

224 °C (COC)
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Iin water, <0.02 mg/L
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity slightly less than 1
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1.2X10-7 mm Hg
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

Colorless liquid

CAS No.

166412-78-8, 318292-43-2
Record name Diisononyl hexahydrophthalate
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Record name Bis(7-methyloctyl) tetrahydrophthalate
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester
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Record name DIISONONYL HEXAHYDROPHTHALATE
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Record name Diisononyl hexahydrophthalate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is a widely utilized non-phthalate plasticizer. Its application in sensitive products such as medical devices, food packaging, and toys necessitates a thorough understanding of its synthesis and purity.[1][2] This technical guide provides a detailed overview of the primary manufacturing routes for DINCH, focusing on the catalytic hydrogenation of diisononyl phthalate (DINP) and an alternative Diels-Alder reaction pathway. We will explore detailed experimental methodologies, potential impurities, and analytical techniques for their characterization, presenting quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound is a colorless, oily liquid that serves as a safer alternative to traditional phthalate plasticizers, which have raised concerns due to their potential endocrine-disrupting properties.[1] The synthesis of high-purity DINCH is critical for its safe application. This guide delves into the chemistry of its production, offering insights for researchers and professionals in quality control and drug development.

Synthesis Pathways

There are two primary synthetic routes for the production of this compound:

  • Route 1: Catalytic Hydrogenation of Diisononyl Phthalate (DINP) : This is the predominant industrial method for producing DINCH.[1][3]

  • Route 2: Diels-Alder Reaction followed by Hydrogenation : An alternative pathway that involves the cycloaddition of diisononyl maleate and 1,3-butadiene, followed by a hydrogenation step.[1][2]

Route 1: Catalytic Hydrogenation of Diisononyl Phthalate (DINP)

This process involves the saturation of the aromatic ring of DINP to a cyclohexane ring in the presence of a catalyst and hydrogen gas.[3]

A representative experimental procedure for the hydrogenation of DINP is as follows:

  • Catalyst : Ultra-uniform Ruthenium (Ru) nanoclusters supported on γ-Al2O3 are highly effective.[4][5]

  • Reaction Conditions : The reaction is typically carried out at a temperature of 140°C and a hydrogen pressure of 3 MPa.[4][5]

  • Procedure :

    • The DINP substrate is dissolved in a suitable solvent (e.g., a hydrocarbon solvent).

    • The catalyst is added to the solution in a high-pressure reactor.

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 3 MPa.

    • The mixture is heated to 140°C and stirred vigorously to ensure efficient mass transfer.

    • The reaction is monitored by techniques such as Gas Chromatography (GC) to track the disappearance of the starting material and the formation of the product.

    • Upon completion (typically achieving over 99.5% conversion), the reactor is cooled, and the pressure is released.[6]

  • Purification : The crude product is purified through filtration to remove the catalyst, followed by distillation to remove the solvent and any low-boiling impurities.[3]

ParameterValueReference
Conversion of DINP> 99.5%[6]
Selectivity to DINCH100%[4][5]
Reaction Temperature140 °C[4][5]
Hydrogen Pressure3 MPa[4][5]
CatalystRu/γ-Al2O3[4][5]

Hydrogenation_Pathway DINP Diisononyl Phthalate (DINP) Intermediate Diisononyl-cyclohexene-1,2-dicarboxylate (Partially Hydrogenated Intermediate) DINP->Intermediate Hydrogenation H2_Catalyst + H₂ Catalyst (e.g., Ru/γ-Al₂O₃) DINCH This compound (DINCH) Intermediate->DINCH Further Hydrogenation

Route 2: Diels-Alder Reaction and Subsequent Hydrogenation

This alternative synthesis involves a [4+2] cycloaddition reaction between a dienophile (diisononyl maleate) and a conjugated diene (1,3-butadiene) to form a cyclohexene derivative, which is then hydrogenated.

  • Step 1: Diels-Alder Reaction

    • Diisononyl maleate (the dienophile) is placed in a reaction vessel.

    • 1,3-Butadiene (the diene) is introduced, often in a cooled, liquefied form or generated in-situ.

    • The reaction can be carried out with or without a solvent. If a solvent is used, a non-polar organic solvent is typical.

    • The mixture is heated to initiate the cycloaddition. The reaction is typically exothermic.

    • The progress of the reaction is monitored until the starting materials are consumed.

    • The resulting product, diisononyl-4-cyclohexene-1,2-dicarboxylate, is isolated.

  • Step 2: Hydrogenation

    • The diisononyl-4-cyclohexene-1,2-dicarboxylate is dissolved in a suitable solvent.

    • A hydrogenation catalyst (e.g., Palladium on carbon) is added.

    • The mixture is subjected to hydrogenation under pressure, similar to the final step of Route 1.

    • The final product, DINCH, is purified by filtration and distillation.

Diels_Alder_Pathway cluster_0 Diels-Alder Reaction Maleate Diisononyl Maleate Cyclohexene Diisononyl-4-cyclohexene-1,2-dicarboxylate Maleate->Cyclohexene [4+2] Cycloaddition Butadiene 1,3-Butadiene Butadiene->Cyclohexene [4+2] Cycloaddition DINCH This compound (DINCH) Cyclohexene->DINCH Hydrogenation H2_Catalyst + H₂ Catalyst

Impurities and Quality Control

The purity of DINCH is paramount for its intended applications. Several potential impurities can arise from the synthesis process.

Common Impurities
ImpurityOrigin
Unreacted Diisononyl Phthalate (DINP) Incomplete hydrogenation in Route 1.
Diisononyl-cyclohexene-1,2-dicarboxylate Incomplete hydrogenation in either route.[4][5]
Isomers of DINCH (cis and trans) The hydrogenation process yields a mixture of stereoisomers. Commercial DINCH is typically a 90:10 mixture of cis and trans isomers.[1]
Isomers of the Isononyl Group The starting material, isononyl alcohol, is a mixture of branched isomers. This isomeric complexity is carried through to the final product.
1,2-Cyclohexanedicarboxylate-7-methyloctyl ester Potential by-product from side reactions during hydrogenation.[4][5]
Residual Catalyst Traces of the hydrogenation catalyst (e.g., Ru, Pd) may remain after filtration.
Solvent Residues Residual solvents from the reaction or purification steps.
Analytical Methods for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities in DINCH.[7] For non-volatile impurities, such as residual catalyst metals, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed.

  • Sample Preparation : A diluted solution of the DINCH sample is prepared in a high-purity organic solvent (e.g., hexane or dichloromethane).

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms) is suitable for separating the components.

    • Injector : Split/splitless injector, typically operated in split mode.

    • Oven Program : A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Detection : The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for the quantification of known impurities against calibrated standards.

Experimental_Workflow Sample DINCH Sample Dilution Dilution in Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Analysis Impurity Identification and Quantification Data->Analysis

Conclusion

The synthesis of this compound is predominantly achieved through the robust and high-yielding catalytic hydrogenation of diisononyl phthalate. While a Diels-Alder approach offers an alternative, the hydrogenation route is more established for industrial-scale production. Rigorous quality control, employing analytical techniques such as GC-MS, is essential to ensure the final product is free from significant levels of impurities, including unreacted starting materials, intermediates, and by-products. This ensures the safety and efficacy of DINCH in its diverse and sensitive applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer utilized in a variety of applications, including medical devices, food packaging, and toys.[1] Its growing use as a replacement for traditional phthalate plasticizers necessitates a thorough understanding of its physicochemical properties for risk assessment, material science, and potential implications in biomedical and pharmaceutical research. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its metabolic fate and biological interactions.

Physicochemical Properties

This compound is a colorless, odorless liquid at room temperature.[2][3] It exhibits high thermal stability and is practically insoluble in water but shows good solubility in organic solvents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₆H₄₈O₄[1][2]
Molecular Weight 424.66 g/mol [1][2]
CAS Number 166412-78-8[1][2]
Appearance Colorless liquid[1][3]
Odor Almost odorless[1]
Density Approx. 0.944 g/cm³ at 20°C[2]
Melting Point < -50°C[2]
Boiling Point > 400°C[2]
Flash Point 224 °C (Cleveland Open Cup)[3]
Water Solubility < 0.02 mg/L[3]
Solubility in Organic Solvents Good solubility in ethanol and acetone[2]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application and safety assessment. The following sections detail the methodologies for key experiments.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound, being very low, is typically determined using methods suitable for substances that are liquid at room temperature. The pour point method is appropriate in this case.

  • Principle: The pour point is the lowest temperature at which a liquid will continue to flow when cooled under specified conditions.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is placed in a test jar and cooled at a specified rate in a cooling bath.

    • At intervals of 3°C, the jar is removed and tilted to see if the sample flows.

    • When the sample ceases to flow when the jar is held horizontally for 5 seconds, the temperature is recorded.

    • The pour point is taken as 3°C above this solidifying temperature.

Determination of Boiling Point (OECD Guideline 103)

Due to its high boiling point, the determination requires specific techniques to avoid decomposition. The ebulliometer method is a suitable approach.

  • Principle: An ebulliometer measures the boiling point of a liquid by creating an equilibrium between the liquid and vapor phases at a given pressure.

  • Apparatus: Ebulliometer, heating mantle, condenser, thermometer or thermocouple.

  • Procedure:

    • The sample is introduced into the ebulliometer.

    • The apparatus is heated, and the liquid is brought to a boil.

    • The temperature of the vapor-liquid equilibrium is measured using a calibrated thermometer or thermocouple.

    • The observed boiling point is corrected to standard atmospheric pressure.

Determination of Density (ASTM D792 - Method A)

This method is suitable for determining the density of liquid plasticizers.

  • Principle: The density is determined by weighing a known volume of the liquid.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, constant temperature water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the sample and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

    • The pycnometer is removed, wiped dry, and weighed.

    • The pycnometer is then emptied, cleaned, filled with distilled water, and the process is repeated.

    • The density of the sample is calculated using the weights of the sample and the water and the known density of water at the test temperature.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is used to determine the water solubility of substances with low solubility.

  • Principle: A specific volume of water is saturated with the test substance, and the concentration of the substance in the aqueous phase is determined analytically.

  • Apparatus: Flask with a stirrer, constant temperature bath, analytical instrument (e.g., GC-MS).

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • The mixture is allowed to stand to separate the phases.

    • A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included.

    • The concentration of the dissolved substance in the water sample is determined using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification in PVC by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and quantification of this compound from a Polyvinyl Chloride (PVC) matrix.

  • Principle: The plasticizer is extracted from the PVC matrix by dissolution of the polymer followed by precipitation, and the concentration in the extract is determined by GC-MS.

  • Apparatus: Gas chromatograph coupled to a mass spectrometer, analytical balance, centrifuge, vials.

  • Sample Preparation:

    • A known weight of the PVC sample is dissolved in tetrahydrofuran (THF).

    • The PVC polymer is then precipitated by the addition of a non-solvent, such as ethanol or methanol.

    • The mixture is centrifuged to separate the precipitated polymer.

    • The supernatant containing the dissolved plasticizer is collected for analysis.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., 5%-phenyl-methylpolysiloxane).

    • Injection: A suitable volume of the extract is injected into the GC.

    • Temperature Program: An appropriate temperature gradient is used to separate the components of the extract.

    • Mass Spectrometry: The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to identify and quantify the target analyte based on its retention time and mass spectrum.

    • Quantification: An external or internal standard calibration is used to determine the concentration of this compound in the sample.

Synthesis and Metabolism

Synthesis Workflow

This compound is primarily produced through the catalytic hydrogenation of its phthalate analogue, diisononyl phthalate (DINP).[4] This process involves the saturation of the aromatic ring of the phthalate to form the cyclohexane ring.

Synthesis_Workflow DINP Diisononyl Phthalate (DINP) (Starting Material) Reactor High-Pressure Reactor DINP->Reactor H2 Hydrogen (H2) H2->Reactor Catalyst Catalyst (e.g., Ruthenium) Catalyst->Reactor Reaction Catalytic Hydrogenation (High Temperature & Pressure) Reactor->Reaction Purification Purification (e.g., Filtration, Distillation) Reaction->Purification DINCH Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) (Final Product) Purification->DINCH

Caption: Synthesis of DINCH via catalytic hydrogenation of DINP.

Metabolic Pathway

In vivo, this compound is metabolized primarily through hydrolysis of one of the ester linkages, followed by oxidation. The primary metabolite is the monoester, which can be further modified. These metabolites are then excreted, mainly in the urine.

Metabolic_Pathway DINCH Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) Hydrolysis Ester Hydrolysis DINCH->Hydrolysis Phase I MINCH Mono(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (MINCH) Hydrolysis->MINCH Oxidation Oxidation MINCH->Oxidation Phase I Oxidized_Metabolites Oxidized Metabolites (e.g., OH-MINCH, cx-MINCH, oxo-MINCH) Oxidation->Oxidized_Metabolites Excretion Urinary Excretion Oxidized_Metabolites->Excretion PPARg_Signaling MINCH MINCH (DINCH Metabolite) PPARg PPARγ (Nuclear Receptor) MINCH->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Adipogenesis Adipogenesis (Fat Cell Differentiation) Transcription->Adipogenesis Leads to

References

In-Depth Technical Guide: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (CAS Number: 166412-78-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), is a non-aromatic plasticizer developed as an alternative to traditional phthalate-based plasticizers.[1][2] Its primary application is to enhance the flexibility and workability of polyvinyl chloride (PVC) products.[1][2] Given its use in sensitive applications such as medical devices (including IV tubing and blood bags), toys, and food packaging, a thorough understanding of its technical properties and biological interactions is crucial for the scientific community.[1][2] This guide provides a comprehensive overview of the available technical data, experimental methodologies, and known biological pathways associated with this compound.

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound.

Identifier Value
CAS Number 166412-78-8
Molecular Formula C26H48O4
Molecular Weight 424.66 g/mol [1]
IUPAC Name This compound
Physical Property Value Source
Appearance Colorless, odorless liquid[1]
Specific Gravity ~0.944 g/cm³ at 20°C[1]
Melting Point < -50°C[1]
Boiling Point > 400°C[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Good solubility in ethanol and acetone[1]

Toxicological and Safety Data

Parameter Value Source
Oral LD50 (Rat) > 5000 mg/kg bw
Dermal LD50 (Rat) > 2000 mg/kg bw
Skin Irritation (Rabbit) Not irritating
Eye Irritation (Rabbit) Not irritating

Metabolism and Toxicokinetics

DINCH is absorbed after oral administration, although absorption may be incomplete and saturable at high doses. In rats, absorption was estimated to be 40-49% at a low dose and 5-6% at a high dose. Once absorbed, DINCH does not appear to accumulate in tissues and is eliminated in the bile and urine. The primary routes of metabolism involve hydrolysis to its monoester, MINCH (monoisononyl-cyclohexane-1,2-dicarboxylic acid ester), followed by oxidative metabolism.

Key metabolites identified in human urine after oral administration include:

  • OH-MINCH (cyclohexane-1,2-dicarboxylate-mono-(7-hydroxy-4-methyl) octyl ester)

  • cx-MINCH (cyclohexane-1,2-dicarboxylate-mono-(7-carboxylate-4-methyl) heptyl ester)

  • oxo-MINCH

The following diagram illustrates the proposed metabolic pathway of DINCH.

DINCH_Metabolism DINCH DINCH (Bis(7-methyloctyl) Cyclohexane- 1,2-dicarboxylate) MINCH MINCH (Monoester) DINCH->MINCH Hydrolysis Oxidized_Metabolites Oxidized Metabolites MINCH->Oxidized_Metabolites Oxidation OH_MINCH OH-MINCH (Hydroxylated) Oxidized_Metabolites->OH_MINCH oxo_MINCH oxo-MINCH (Oxidized) Oxidized_Metabolites->oxo_MINCH cx_MINCH cx-MINCH (Carboxylated) Oxidized_Metabolites->cx_MINCH Excretion Urine/Feces Excretion OH_MINCH->Excretion oxo_MINCH->Excretion cx_MINCH->Excretion

Caption: Proposed metabolic pathway of DINCH.

Biological Effects and Signaling Pathways

Recent research suggests that DINCH and its metabolites may not be biologically inert. Some in vitro studies have indicated that the primary metabolite, MINCH, can promote adipocyte differentiation and dysfunction. These effects are thought to be mediated, at least in part, through interactions with peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism.

The following diagram illustrates a potential signaling pathway for MINCH-induced adipogenesis.

MINCH_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular MINCH MINCH PPARg PPARγ MINCH->PPARg Binds and Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE Adipogenic_Genes Adipogenic Gene Expression PPRE->Adipogenic_Genes Promotes Transcription Lipid_Accumulation Lipid Accumulation Adipogenic_Genes->Lipid_Accumulation Leads to

Caption: Potential signaling pathway of MINCH-induced adipogenesis via PPARγ activation.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies specifically investigating DINCH are not consistently available in the public domain. However, based on the methodologies described in the scientific literature, the following outlines the general approaches used.

In Vitro Adipocyte Differentiation Assay

This protocol describes a general method for assessing the effects of a test compound on the differentiation of preadipocytes.

Objective: To determine if a compound induces or inhibits the differentiation of preadipocytes into mature adipocytes.

Methodology:

  • Cell Culture:

    • Culture preadipocyte cell lines (e.g., 3T3-L1 or human primary adipose-derived stem cells) in growth medium until confluence.

  • Induction of Differentiation:

    • Two days post-confluence, replace the growth medium with a differentiation-inducing medium. This typically contains a basal medium supplemented with insulin, a glucocorticoid (e.g., dexamethasone), and a phosphodiesterase inhibitor (e.g., IBMX).

    • The test compound (e.g., MINCH) is added at various concentrations to the differentiation medium. A vehicle control (e.g., DMSO) is run in parallel.

  • Maturation:

    • After 2-3 days, replace the induction medium with a maturation medium, which typically contains the basal medium supplemented with insulin.

    • The medium is changed every 2-3 days for a total of 8-12 days.

  • Assessment of Differentiation:

    • Oil Red O Staining: Mature adipocytes accumulate lipid droplets. These can be visualized by fixing the cells and staining with Oil Red O, a lipid-soluble dye. The stained lipid droplets appear as red globules.

    • Quantification: The Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance can be measured spectrophotometrically to quantify the extent of lipid accumulation.

    • Gene Expression Analysis: The expression of adipogenic marker genes (e.g., PPARγ, C/EBPα, aP2) can be quantified using real-time quantitative PCR (RT-qPCR).

PPARα/γ Activation Assay

This protocol outlines a general method for determining if a compound can activate PPARα or PPARγ.

Objective: To measure the ability of a test compound to act as an agonist for PPARα or PPARγ.

Methodology:

  • Cell Line:

    • Use a reporter cell line that is engineered to express the ligand-binding domain of the PPAR of interest (either α or γ) fused to a DNA-binding domain.

    • These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements (PPREs).

  • Assay Procedure:

    • Plate the reporter cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compound. A known PPAR agonist is used as a positive control, and a vehicle is used as a negative control.

    • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Detection:

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the reporter signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • An increase in the reporter signal in the presence of the test compound indicates activation of the PPAR.

    • The data is typically plotted as a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is observed).

The following diagram illustrates a general workflow for an in vitro cell-based assay.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis start Plate Cells treatment Add Test Compound (e.g., DINCH/MINCH) and Controls start->treatment incubation Incubate for Specified Time treatment->incubation endpoint Measure Endpoint incubation->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General experimental workflow for in vitro cell-based assays.

Conclusion

This compound is a widely used plasticizer with a growing body of scientific literature examining its biological activity. While it is considered a safer alternative to many phthalates, emerging in vitro evidence suggests that its metabolites may interact with key metabolic pathways, particularly those regulated by PPARs. This technical guide provides a summary of the current knowledge, highlighting the physicochemical properties, metabolic fate, and potential biological effects of this compound. Further research, particularly in vivo studies at human-relevant exposure levels, is necessary to fully elucidate its toxicological profile and potential impact on human health.

References

Thermal Degradation Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH), a non-phthalate plasticizer increasingly utilized in sensitive applications such as medical devices, food packaging, and toys. Understanding the thermal stability and decomposition pathways of this compound is critical for ensuring product safety, performance, and regulatory compliance.

Quantitative Thermal Degradation Data

The thermal stability of this compound has been evaluated using thermogravimetric analysis (TGA). The following table summarizes the key quantitative data obtained from the TGA of pure DINCH.

ParameterValue (°C)
Onset of Decomposition (Tonset)~250
Temperature at 5% Mass Loss (T5%)~280
Temperature at 10% Mass Loss (T10%)~295
Temperature at 50% Mass Loss (T50%)~325
Peak Decomposition Temperature (Tpeak)~330

Data extrapolated from graphical representation in scientific literature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The data presented above is typically obtained using a standardized thermogravimetric analysis protocol. The following outlines a representative methodology for assessing the thermal stability of plasticizers like DINCH.

Objective: To determine the thermal degradation profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

Sample Preparation:

  • A small sample of pure this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum).

  • The sample is evenly distributed at the bottom of the pan to ensure uniform heating.

Experimental Conditions:

  • Atmosphere: Inert gas, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant linear heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample mass and temperature throughout the experiment.

Data Analysis:

  • The resulting data is plotted as a thermogram, with temperature on the x-axis and the percentage of initial mass on the y-axis.

  • The derivative of the thermogram (DTG curve) is often plotted to identify the temperature of the maximum rate of mass loss (Tpeak).

  • The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent and the tangent of the steepest mass loss slope.

  • Temperatures corresponding to specific mass loss percentages (e.g., T5%, T10%, T50%) are determined directly from the thermogram.

Proposed Thermal Degradation Pathway

While detailed mechanistic studies on the thermal degradation of this compound are not extensively published, a plausible degradation pathway can be proposed based on the established principles of ester pyrolysis. The primary mechanism for the thermal decomposition of large esters that contain beta-hydrogens on the alkyl chain is a non-radical, intramolecular elimination reaction that proceeds through a six-membered cyclic transition state.

Proposed Thermal Degradation Pathway of DINCH DINCH Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate TransitionState Six-Membered Cyclic Transition State DINCH->TransitionState Heat (Δ) Products Initial Degradation Products TransitionState->Products CarboxylicAcid Cyclohexane-1,2-dicarboxylic Acid Intermediate Products->CarboxylicAcid Alkene 7-methyl-1-octene Products->Alkene SecondaryProducts Secondary Degradation Products (via Decarboxylation) CarboxylicAcid->SecondaryProducts Further Heating Anhydride Cyclohexane-1,2-dicarboxylic Anhydride + H2O SecondaryProducts->Anhydride CO2 CO2 SecondaryProducts->CO2 Hydrocarbons Smaller Hydrocarbon Fragments SecondaryProducts->Hydrocarbons

Caption: Proposed mechanism for the initial thermal degradation of DINCH.

This proposed pathway involves the following key steps:

  • Initiation: Upon heating, the ester group undergoes an intramolecular elimination reaction. A hydrogen atom from the carbon beta to the oxygen of the ester carbonyl group is transferred to the carbonyl oxygen through a six-membered cyclic transition state.

  • Formation of Initial Products: This concerted reaction leads to the cleavage of the C-O bond of the ester, resulting in the formation of a carboxylic acid intermediate (Cyclohexane-1,2-dicarboxylic acid) and an alkene (7-methyl-1-octene).

  • Secondary Decomposition: With continued heating, the carboxylic acid intermediate can undergo further degradation. A common pathway for dicarboxylic acids is decarboxylation (loss of CO2) to form smaller hydrocarbon fragments. Alternatively, intramolecular dehydration can occur to form cyclohexane-1,2-dicarboxylic anhydride and water.

It is important to note that under high-temperature pyrolysis conditions, radical-based mechanisms involving homolytic cleavage of C-C or C-O bonds can also occur, leading to a more complex mixture of smaller hydrocarbon fragments. However, the intramolecular elimination is generally considered the lower-energy pathway for the initial decomposition of esters of this type. The final decomposition products at very high temperatures would primarily be carbon oxides and water, as indicated in safety data sheets.

An In-depth Technical Guide to the Solubility of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer also known by synonyms such as Di-isononyl-cyclohexane-1,2-dicarboxylate and the trade name Hexamoll® DINCH, is a crucial component in a variety of sensitive applications, including medical devices, food packaging, and toys. Its interaction with and solubility in organic solvents are critical parameters for formulation, processing, and safety assessments. This technical guide provides a comprehensive overview of the available qualitative solubility data, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents a logical workflow for solubility testing. While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide equips researchers and professionals with the necessary information to conduct their own precise solubility assessments.

Introduction

This compound (CAS No. 166412-78-8) is a high molecular weight, branched-chain ester that has gained prominence as a safer alternative to traditional phthalate plasticizers.[1][2] Its chemical structure imparts excellent plasticizing efficiency, low volatility, and high permanence. Understanding its solubility profile in a range of organic solvents is paramount for a variety of applications. In the pharmaceutical and medical device industries, for instance, knowledge of its solubility is essential for the development of stable formulations and for assessing the potential for leaching into drug products or biological systems.

This guide consolidates the available information on the solubility of this compound and provides a robust framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₆H₄₈O₄[1]
Molecular Weight 424.66 g/mol [1]
CAS Number 166412-78-8[1]
Appearance Colorless, odorless liquid[1]
Density ~0.944 g/cm³ at 20°C[1]
Boiling Point > 400°C[1]
Melting Point < -50°C[1]
Water Solubility Insoluble[1]

Qualitative Solubility Profile

This compound is characterized by its lipophilic nature, leading to poor solubility in water but good solubility in a variety of organic solvents.[1] Technical data sheets and safety data sheets consistently report its solubility in "usual organic solvents" and its miscibility with other monomeric plasticizers. Specifically, good solubility has been noted for ethanol and acetone.[1] Another source indicates general solubility in non-polar and slightly polar organic solvents such as hexane, toluene, and chloroform.

Quantitative Solubility Data

A comprehensive search of scientific literature and technical databases did not yield a specific, quantitative table of solubility data for this compound in a range of common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Method of Determination
Acetone25Isothermal Shake-Flask
Ethanol25Isothermal Shake-Flask
Methanol25Isothermal Shake-Flask
Isopropanol25Isothermal Shake-Flask
Toluene25Isothermal Shake-Flask
Hexane25Isothermal Shake-Flask
Dichloromethane25Isothermal Shake-Flask
Ethyl Acetate25Isothermal Shake-Flask
Tetrahydrofuran25Isothermal Shake-Flask
Acetonitrile25Isothermal Shake-Flask
Dimethyl Sulfoxide25Isothermal Shake-Flask

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.

5.1. Materials and Equipment

  • This compound (analytical standard grade)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

5.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until a plateau is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved this compound.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze these standards using the same analytical method to construct a calibration curve of detector response versus concentration.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizations

6.1. Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B C Settle undissolved solute B->C Equilibrium reached D Filter supernatant C->D E Dilute filtered sample D->E Clear saturated solution F Analyze by HPLC/GC E->F G Determine concentration from calibration curve F->G H Calculate solubility (apply dilution factor) G->H G start Start qual_assessment Qualitative Assessment ('Like dissolves like') start->qual_assessment exp_determination Experimental Determination (Shake-Flask Method) qual_assessment->exp_determination Proceed if theoretically soluble data_analysis Data Analysis & Quantification exp_determination->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Mechanism of Action of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as DINCH, is a non-phthalate plasticizer increasingly utilized as a safer alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP). This technical guide provides a comprehensive overview of its core mechanism of action as a plasticizer, primarily in polyvinyl chloride (PVC). It delves into the theoretical underpinnings of plasticization, presents comparative quantitative data on its performance, details relevant experimental protocols for its evaluation, and touches upon its toxicological profile, including its interaction with signaling pathways relevant to drug development professionals.

Introduction: The Need for Safer Plasticizers

Polyvinyl chloride (PVC) is an intrinsically rigid and brittle polymer. To impart flexibility and durability for a vast range of applications—from medical devices like blood bags and tubing to consumer goods such as toys and food packaging—plasticizers are essential additives. For decades, ortho-phthalates, particularly DEHP, dominated the market. However, growing concerns over the endocrine-disrupting properties and potential reproductive toxicity of certain phthalates have driven the development and adoption of alternative plasticizers.

This compound (DINCH), with the CAS number 166412-78-8, has emerged as a leading alternative.[1] Its favorable toxicological profile and performance characteristics have led to its approval for sensitive applications, including food contact materials and medical products.[1][2] Understanding its mechanism of action is crucial for formulation scientists and researchers seeking to optimize material properties while ensuring safety.

Physicochemical Properties

The plasticizing efficacy of a compound is intrinsically linked to its physical and chemical properties.

PropertyValueReference
Chemical Name This compound
Synonyms Diisononyl cyclohexane-1,2-dicarboxylate, DINCH, Hexamoll® DINCH[1]
CAS Number 166412-78-8
Molecular Formula C₂₆H₄₈O₄
Molecular Weight 424.66 g/mol
Appearance Colorless, odorless liquid
Density 0.944–0.954 g/cm³
Boiling Point > 400 °C
Water Solubility Insoluble (<0.02 mg/L)
Solubility Good solubility in organic solvents (e.g., ethanol, acetone)

Core Mechanism of Action in PVC

The primary function of a plasticizer is to increase the flexibility, workability, and elongation of a polymer.[3] This is achieved by inserting the plasticizer molecules between the long polymer chains, thereby reducing the intermolecular forces that hold the chains together in a rigid structure.[3] The mechanism of action for DINCH in PVC can be explained by a combination of established theories of plasticization.

Theoretical Framework

Three main theories describe how external plasticizers like DINCH interact with polymer matrices:

  • Lubricity Theory: This theory posits that the rigidity of PVC arises from intermolecular friction between its polymer chains.[3] When DINCH is introduced into the PVC matrix, its molecules act as lubricants, shielding the polymer chains from one another. This reduces friction and allows the chains to slide past each other more easily, resulting in increased flexibility.[3]

  • Gel Theory: According to this theory, a plasticized polymer is viewed as a three-dimensional gel network held together by loose attachments between polymer chains.[3] The DINCH molecules solvate these attachment points, weakening the polymer-polymer bonds and facilitating movement and flexibility under stress.

  • Free Volume Theory: This is the most widely accepted theory and provides a comprehensive explanation. Free volume refers to the microscopic empty space within the polymer matrix that is not occupied by the polymer chains themselves.[3] In rigid PVC, the free volume is low, restricting the mobility of the polymer segments. DINCH molecules, being smaller than the polymer chains, position themselves between the PVC chains, effectively pushing them apart and increasing the overall free volume. This additional space allows for greater segmental motion, which lowers the glass transition temperature (Tg) of the material, transitioning it from a rigid, glassy state to a soft, rubbery state at room temperature.[3]

The cyclohexane ring in DINCH's structure contributes to its lower migration potential compared to the aromatic ring in phthalates, while the long, branched isononyl ester side chains effectively create the necessary free volume to plasticize the PVC matrix.

Below is a conceptual diagram illustrating the free volume theory.

PlasticizationMechanism p1 PVC Chain p2 PVC Chain p3 PVC Chain p4 PVC Chain p5 PVC Chain d1 DINCH p6 PVC Chain d2 DINCH p7 PVC Chain d3 DINCH p8 PVC Chain add Addition of DINCH Plasticizer cluster_1 cluster_1 cluster_0 cluster_0

Caption: Mechanism of Plasticization via Increased Free Volume.

Performance Evaluation and Comparative Data

The effectiveness of DINCH as a plasticizer is evaluated by measuring the mechanical and thermal properties of the resulting PVC material and its resistance to migration.

Mechanical Properties

The addition of plasticizers generally decreases tensile strength and hardness while significantly increasing elongation at break.[3]

Property (at 75 Shore A Hardness)DINCHDEHPTest Method
Plasticizer Concentration (%) 32.2 - 36.1~32.2ASTM D2240 / ISO 868
Tensile Strength (MPa) VariableGenerally HigherASTM D882 / ISO 527-1
Elongation at Break (%) VariableGenerally LowerASTM D882 / ISO 527-1
Hardness (Shore A) 75 (by definition)75 (by definition)ASTM D2240 / ISO 868

Note: Specific values for tensile strength and elongation are highly dependent on the exact formulation and processing conditions. The trend indicates that to achieve the same hardness, a slightly higher concentration of DINCH might be needed compared to DEHP, which can influence the final mechanical properties.[4]

Thermal Properties

A key indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer.

PropertyDINCH Plasticized PVCDEHP Plasticized PVCTest Method
Glass Transition Temperature (Tg) Lowered (e.g., to sub-zero °C)Lowered (comparable to DINCH)ASTM D3418 / ISO 11357-2

Note: Both DINCH and DEHP are effective at lowering the Tg of PVC into a range that ensures flexibility at room and lower temperatures.

Migration Resistance

A critical performance parameter for plasticizers in sensitive applications is their resistance to migrating out of the polymer matrix.

Migration into Food SimulantsDINCH (mg/kg)DEHP (mg/kg)Test Conditions
10% Ethanol (Aqueous Simulant) 0.096HigherVaries (e.g., 10 days at 40°C)
Sunflower Oil (Fatty Simulant) 174Significantly HigherVaries (e.g., 10 days at 40°C)

Data sourced from regulatory assessments like NICNAS and EFSA indicate that DINCH exhibits significantly lower migration into both aqueous and fatty food simulants compared to DEHP.[2] Research on enteral feeding solutions has shown that DINCH migration is substantially lower than that of DEHP.[1]

Experimental Protocols

Standardized testing is essential for the evaluation and comparison of plasticizer performance. The following sections outline typical methodologies.

Preparation of Plasticized PVC Samples
  • Formulation: A typical laboratory-scale formulation consists of PVC resin (100 parts per hundred resin, phr), the plasticizer (e.g., 50-70 phr for a flexible compound), a heat stabilizer (e.g., 2-3 phr of a Ca/Zn or organotin stabilizer), and other additives as required.

  • Mixing: The components are weighed and mixed, often in a high-speed mixer. The liquid plasticizer and stabilizer are typically mixed first, followed by the slow addition of the PVC resin to ensure uniform wetting and avoid agglomeration.

  • Milling/Fusion: The resulting powder blend (plastisol) is then processed on a two-roll mill at a temperature sufficient for fusion (typically 160-180°C). The material is milled until a homogeneous, flexible sheet is formed.

  • Molding: The milled sheets are then compression molded into standardized test specimens (e.g., plaques or dumbbell shapes) at a specific temperature and pressure, followed by controlled cooling.

Mechanical and Thermal Testing
  • Tensile Properties (ASTM D882 / ISO 527-1):

    • Specimen: Dumbbell-shaped specimens or rectangular strips are cut from the molded sheets.[5][6][7][8][9][10]

    • Procedure: Specimens are conditioned (e.g., 23±2°C, 50±5% RH).[5] The test is performed on a universal testing machine, where the specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[5][6][11]

    • Data Acquired: Tensile strength, elongation at break, and tensile modulus are calculated.[6][11]

  • Hardness (ASTM D2240 / ISO 868):

    • Specimen: A flat specimen with a minimum thickness of 6 mm (stacks of thinner sheets may be used).[12][13][14][15][16]

    • Procedure: A durometer (typically Shore A for flexible PVC) is pressed firmly against the specimen surface.[12][13][14][15][16] The hardness value is read after a specified time (e.g., 1 second for an instantaneous reading).[12][13][14][15][16]

  • Glass Transition Temperature (ASTM D3418 / ISO 11357-2):

    • Instrument: Differential Scanning Calorimeter (DSC).[17][18][19][20][21][22][23][24][25][26]

    • Procedure: A small sample (5-10 mg) is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle (e.g., heating at 20°C/min).[22]

    • Data Acquired: The Tg is identified as a step-change in the heat flow curve.[21][22]

Migration Testing
  • Procedure (based on OECD guidelines):

    • Sample Preparation: PVC films of a known surface area are prepared.

    • Exposure: The films are immersed in a known volume of a food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol or olive oil for fatty foods).[2][27][28]

    • Conditions: The test is conducted for a specified time and at a specific temperature to simulate conditions of use (e.g., 10 days at 40°C).[2][27][28]

    • Analysis: After exposure, the simulant is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the migrated DINCH.

The following diagram outlines a general workflow for evaluating a novel plasticizer.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_test 2. Performance Testing cluster_analysis 3. Data Analysis A Formulate PVC/ Plasticizer Blend B High-Speed Mixing A->B C Two-Roll Milling (Fusion at 170°C) B->C D Compression Molding of Test Specimens C->D E Mechanical Testing (Tensile, Hardness) ASTM D882, D2240 D->E F Thermal Analysis (DSC for Tg) ASTM D3418 D->F G Migration Study (Food Simulants) GC-MS Analysis D->G H Compare Data vs. Control (e.g., DEHP) E->H F->H G->H I Assess Performance and Safety Profile H->I

Caption: General Experimental Workflow for Plasticizer Evaluation.

Toxicological Profile and Signaling Pathways

For drug development professionals, understanding the biological activity of any leachable compound is critical. While DINCH is noted for its favorable toxicological profile compared to DEHP, it is not biologically inert.

  • Metabolism: In vivo, DINCH is metabolized, primarily through hydrolysis to its monoester (MINCH) and subsequent oxidation. These metabolites are then excreted.

  • PPAR-α Interaction: Some studies suggest that DINCH and its metabolites may interact with the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[27] PPAR-α is a nuclear receptor that plays a key role in the regulation of lipid metabolism and is a target for drugs used to treat dyslipidemia. The activation of this pathway by xenobiotics is a subject of ongoing research. While DINCH's activity is significantly lower than that of potent phthalates, this interaction warrants consideration in risk assessments, especially for high-exposure scenarios in medical applications.

The diagram below illustrates a simplified PPAR-α signaling pathway.

PPAR_Pathway cluster_cell Hepatocyte (Liver Cell) DINCH DINCH/Metabolites PPARa PPAR-α RXR RXR Complex PPAR-α/RXR Heterodimer PPRE PPRE (DNA Response Element) nucleus Nucleus Gene_Exp Target Gene Expression (e.g., Lipid Metabolism)

Caption: Simplified PPAR-α Signaling Pathway Activation.

Conclusion

This compound (DINCH) functions as an effective plasticizer for PVC by embedding its molecules between the polymer chains, thereby increasing the free volume and enhancing segmental mobility. This mechanism, primarily explained by the free volume theory, results in a significant reduction of the glass transition temperature, transforming rigid PVC into a flexible material. Quantitative data consistently demonstrates that while its plasticizing efficiency is comparable to DEHP, its migration resistance is significantly superior, making it a safer choice for sensitive applications. Standardized experimental protocols are crucial for the accurate assessment of its performance. While its toxicological profile is favorable, the potential for interaction with biological pathways such as PPAR-α underscores the need for continued research and comprehensive risk assessment, particularly in the context of medical device and drug delivery system development.

References

Toxicological Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer utilized as a safer alternative to traditional phthalates in a variety of consumer products, including toys, medical devices, and food packaging.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of DINCH and its primary metabolites. The document summarizes key quantitative toxicological data, details the experimental protocols for significant toxicity studies, and visualizes the metabolic and signaling pathways associated with this compound. This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development and chemical safety assessment.

Chemical Identity

This compound is a complex mixture of isomers. Key identification and physicochemical properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), Hexamoll® DINCH
CAS Number 166412-78-8
Molecular Formula C₂₆H₄₈O₄
Molecular Weight 424.66 g/mol
Physical State Colorless, odorless liquid
Water Solubility Insoluble
Primary Use Plasticizer in PVC products

Toxicokinetics and Metabolism

Following oral administration, DINCH is rapidly but incompletely absorbed. The primary route of metabolism is hydrolysis to its monoester, mono(7-methyloctyl) cyclohexane-1,2-dicarboxylate (MINCH), and subsequently to cyclohexane-1,2-dicarboxylic acid (CHDA). The monoester can also undergo further oxidation.[3] The major metabolites are excreted in the urine.

Table 1: Major Urinary Metabolites of DINCH in Humans
MetaboliteAbbreviationMean Urinary Excretion (% of Administered Dose)
Cyclohexane-1,2-dicarboxylic acidCHDANot specified as a percentage of dose in the provided search results.
Cyclohexane-1,2-dicarboxylic acid mono(7-hydroxy-4-methyloctyl) esterOH-MINCH~14%[1]
Cyclohexane-1,2-dicarboxylic acid mono(7-oxo-4-methyloctyl) esteroxo-MINCHNot specified in the provided search results.
Cyclohexane-1,2-dicarboxylic acid mono(7-carboxy-4-methylhexyl) estercx-MINCHNot specified in the provided search results.
Mono(7-methyloctyl) cyclohexane-1,2-dicarboxylateMINCHNot specified in the provided search results.

Note: The provided search results did not contain specific urinary excretion percentages for all metabolites.

Metabolic Pathway of DINCH

DINCH_Metabolism DINCH This compound (DINCH) MINCH Mono(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (MINCH) DINCH->MINCH Hydrolysis Oxidized_Metabolites Oxidized Metabolites (OH-MINCH, oxo-MINCH, cx-MINCH) MINCH->Oxidized_Metabolites Oxidation CHDA Cyclohexane-1,2-dicarboxylic acid (CHDA) MINCH->CHDA Hydrolysis

Metabolic pathway of DINCH.

Toxicological Profile of DINCH

The toxicological database for DINCH suggests a low potential for acute toxicity and no significant concerns for reproductive or developmental toxicity at expected human exposure levels.

Table 2: Summary of Quantitative Toxicological Data for DINCH
Study TypeSpeciesRouteEndpointValueReference
Acute Toxicity RatOralLD₅₀>5000 mg/kg bwCPSC Staff Statement on University of Cincinnati Report[3]
Two-Generation Reproductive Toxicity RatDietaryNOAEL (Parental)1000 mg/kg bw/dayCPSC Staff Statement on University of Cincinnati Report[3]
Two-Generation Reproductive Toxicity RatDietaryNOAEL (Offspring)1000 mg/kg bw/dayCPSC Staff Statement on University of Cincinnati Report[3]

LD₅₀: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level; bw: body weight.

Toxicological Profile of Metabolites

While DINCH itself shows low biological activity, its metabolites, particularly MINCH, have been shown to be biologically active. A key finding is the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α) by MINCH.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation

The metabolite MINCH has been identified as an agonist of PPAR-α.[4] PPAR-α is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[5][6] Activation of PPAR-α by xenobiotics can lead to a range of cellular responses, including alterations in gene expression related to fatty acid oxidation.

Signaling Pathway of PPAR-α Activation by MINCH

PPAR_Activation cluster_cell Cell MINCH MINCH PPARa PPAR-α MINCH->PPARa Binds to and activates RXR RXR PPARa->RXR Forms heterodimer with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Initiates Biological_Response Biological Response (Alterations in Lipid Metabolism) Target_Genes->Biological_Response Leads to

PPAR-α activation by MINCH.
In Vitro Toxicity of Metabolites

Currently, there is a limited amount of publicly available quantitative data (e.g., IC₅₀ values) on the in vitro cytotoxicity and genotoxicity of the individual metabolites of DINCH. Further research is warranted to fully characterize the toxicological profile of these metabolites.

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following sections outline the general protocols for a two-generation reproductive toxicity study and an in vivo comet assay, based on OECD guidelines.

Two-Generation Reproductive Toxicity Study (OECD Guideline 416)

This study is designed to assess the effects of a substance on reproductive performance and the development of offspring over two generations.[2][7][8][9]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.

Experimental Workflow:

Two_Gen_Study cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_Dosing Dosing of F0 Parental Animals (males and females) F0_Mating Mating of F0 Animals F0_Dosing->F0_Mating F0_Gestation_Lactation Gestation and Lactation F0_Mating->F0_Gestation_Lactation F1_Selection Selection of F1 Offspring for F1 Generation F0_Gestation_Lactation->F1_Selection F1_Dosing Dosing of F1 Animals F1_Selection->F1_Dosing F1_Mating Mating of F1 Animals F1_Dosing->F1_Mating F1_Gestation_Lactation Gestation and Lactation F1_Mating->F1_Gestation_Lactation F2_Weaning Weaning of F2 Offspring F1_Gestation_Lactation->F2_Weaning F2_Assessment Assessment of F2 Offspring F2_Weaning->F2_Assessment

Workflow for a two-generation study.

Key Methodological Steps:

  • Animal Selection: Typically, young adult rats are used.

  • Dose Administration: The test substance is administered, usually in the diet or by gavage, at a minimum of three dose levels plus a control.

  • F0 Generation: Parental (F0) animals are dosed for a pre-mating period, during mating, gestation, and lactation.

  • F1 Generation: Offspring (F1) are selected from the F0 litters and are dosed through maturity, mating, gestation, and lactation to produce the F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, reproductive organ weights, and histopathology.

    • Offspring: Viability, clinical signs, body weight, sex ratio, anogenital distance, developmental landmarks (e.g., eye and ear opening, incisor eruption), and post-weaning growth and survival.

  • Data Analysis: Statistical analysis is performed to determine dose-related effects and to establish NOAELs.

In Vivo Mammalian Alkaline Comet Assay (OECD Guideline 489)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][3][10][11][12]

Objective: To assess the DNA-damaging potential of a test substance in various tissues.

Experimental Workflow:

Comet_Assay Animal_Dosing Animal Dosing (e.g., oral gavage) Tissue_Collection Tissue Collection (e.g., liver, kidney) Animal_Dosing->Tissue_Collection Cell_Suspension Preparation of Single Cell Suspension Tissue_Collection->Cell_Suspension Embedding Embedding Cells in Agarose on a Slide Cell_Suspension->Embedding Lysis Cell Lysis (High salt, detergent) Embedding->Lysis Electrophoresis Alkaline Electrophoresis (pH > 13) Lysis->Electrophoresis Staining DNA Staining (Fluorescent dye) Electrophoresis->Staining Analysis Microscopic Analysis (Quantification of DNA in tail) Staining->Analysis

References

An In-Depth Technical Guide to the Environmental Fate and Transport of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a prominent non-phthalate plasticizer.

Introduction

This compound, commonly known as Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH), is a plasticizer utilized as a safer alternative to traditional phthalates in a variety of consumer and medical products.[1][2] Its primary applications include flexible PVC products such as medical devices (e.g., IV tubing and blood bags), toys, food packaging, and flooring materials.[1][2] Marketed under trade names like Hexamoll® DINCH, this compound is recognized for its low volatility and high compatibility with polymers.[1][2] As its use becomes more widespread, a thorough understanding of its environmental behavior is crucial for assessing potential ecological impacts.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. DINCH is a colorless, odorless liquid with poor water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter in the environment.[1]

PropertyValueReference
Molecular Formula C26H48O4[1]
Molecular Weight 424.66 g/mol [1]
CAS Number 166412-78-8[1]
Appearance Colorless, odorless liquid[1][2]
Specific Gravity Approx. 0.944 g/cm³ at 20°C[1]
Melting Point < -50°C[1]
Boiling Point > 400°C[1]
Water Solubility Insoluble[1]
Log Kow (estimated) High (specific value not found in search results)
Vapor Pressure Low (specific value not found in search results)
Henry's Law Constant (estimated) 7.1 x 10-5 atm-m3/mole[3]

Note: While some specific quantitative values for properties like Log Kow and vapor pressure were not available in the provided search results, the qualitative descriptions and the high molecular weight suggest a high Log Kow and low vapor pressure, which are characteristic of plasticizers of this type.

Environmental Fate

The environmental fate of DINCH is governed by a combination of transport and transformation processes. Due to its physicochemical properties, DINCH is expected to partition into soil and sediment rather than remaining in the aqueous phase.

Abiotic Degradation

Hydrolysis: The ester linkages in DINCH are susceptible to hydrolysis. The rate of this process is pH-dependent. While specific experimental data was not found, one source estimates the hydrolysis half-life to be 11 years at pH 7 and 1.1 years at pH 8. This suggests that hydrolysis is not a rapid degradation pathway under typical environmental conditions.

Biodegradation

Available information suggests that DINCH is not readily biodegradable. This implies that its microbial degradation in the environment is a slow process.

Aquatic Environment: Specific quantitative data on the rate of biodegradation of DINCH in aquatic systems (e.g., half-life) were not found in the provided search results. General principles of microbial degradation of large, branched esters suggest that the initial hydrolysis of the ester bonds is the rate-limiting step.

Soil and Sediment: In soil and sediment, DINCH is expected to be the primary environmental sink. Its degradation is anticipated to be slow. Quantitative data on biodegradation rates in soil, such as half-lives from experimental studies, were not available in the search results.

Environmental Transport

The mobility of DINCH in the environment is expected to be low due to its strong affinity for organic matter.

Sorption: The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the chemical is likely to be immobile in soil and will not readily leach into groundwater. For DINCH, a predicted Koc value of 3.3 x 10^5 suggests that it is expected to be immobile in soil.[3] Experimentally determined Koc values were not found in the search results.

Volatilization: Given its low estimated Henry's Law constant, volatilization of DINCH from moist soil and water surfaces is not expected to be a significant transport process.[3]

Experimental Protocols

Detailed experimental protocols for the environmental fate and transport of DINCH were not available in the provided search results. However, standardized methodologies from organizations like the Organization for Economic Co-operation and Development (OECD) are typically employed for such assessments.

Biodegradation Testing
  • Ready Biodegradability (OECD 301): This set of screening tests assesses the potential for rapid and complete biodegradation in an aerobic aqueous medium. A substance is considered readily biodegradable if it meets certain criteria for CO2 evolution or dissolved organic carbon removal within a 28-day period.

  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation of a chemical in aerobic and anaerobic soils.

Sorption/Desorption Testing
  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the adsorption/desorption of a chemical to soil. It involves equilibrating a solution of the chemical with a soil sample and measuring the concentration of the chemical in the solution and adsorbed to the soil.

Visualizations

Logical Flow of Environmental Fate and Transport Assessment

Environmental_Fate_Assessment cluster_Input Chemical Properties cluster_Processes Environmental Processes cluster_Compartments Environmental Compartments cluster_Output Assessment Outcome PhysChem Physicochemical Properties (Solubility, Vapor Pressure, Kow) Biodegradation Biodegradation (Soil, Water, Sediment) PhysChem->Biodegradation Abiotic Abiotic Degradation (Hydrolysis, Photolysis) PhysChem->Abiotic Transport Transport (Sorption, Volatilization) PhysChem->Transport Water Water Biodegradation->Water Soil Soil/Sediment Biodegradation->Soil Abiotic->Water Transport->Water Transport->Soil Air Air Transport->Air Persistence Persistence (Half-life) Water->Persistence Mobility Mobility (Koc) Water->Mobility Distribution Environmental Distribution Water->Distribution Soil->Persistence Soil->Mobility Soil->Distribution Air->Distribution

Caption: Logical workflow for assessing the environmental fate and transport of a chemical.

Experimental Workflow for Soil Biodegradation Study

Soil_Biodegradation_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Results Data Interpretation Soil_Collection Soil Collection & Characterization Microcosm_Setup Microcosm Setup Soil_Collection->Microcosm_Setup Test_Substance Test Substance Preparation (e.g., Radiolabeled DINCH) Test_Substance->Microcosm_Setup Incubation Controlled Incubation (Temperature, Moisture) Microcosm_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling CO2_Measurement CO2 Evolution Measurement Incubation->CO2_Measurement Extraction Solvent Extraction Sampling->Extraction Quantification Chemical Analysis (e.g., LC-MS/MS) Extraction->Quantification Degradation_Curve Degradation Curve Plotting Quantification->Degradation_Curve Metabolite_ID Metabolite Identification Quantification->Metabolite_ID CO2_Measurement->Degradation_Curve Half_Life Half-Life Calculation Degradation_Curve->Half_Life

Caption: General experimental workflow for a soil biodegradation study.

Based on its physicochemical properties, this compound (DINCH) is expected to be a persistent and relatively immobile compound in the environment. Its low water solubility and high affinity for organic matter suggest that it will primarily reside in soil and sediment. The available information indicates that it is not readily biodegradable, and its hydrolysis is a slow process. Consequently, once released into the environment, DINCH is likely to persist for an extended period. Further research is needed to obtain quantitative data on its biodegradation rates in various environmental compartments and to experimentally validate its soil sorption coefficient to refine environmental risk assessments.

References

In-Vitro Endocrine Activity of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer increasingly used as a substitute for traditional phthalates. This technical guide provides a comprehensive overview of the current in-vitro data on the endocrine activity of DINCH and its metabolites. While DINCH itself demonstrates a lack of direct estrogenic and androgenic receptor-mediated activity, evidence suggests it can disrupt steroidogenesis by increasing estradiol synthesis. Furthermore, one of its primary metabolites, cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), has been identified as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), indicating a potential for metabolic disruption. This document summarizes the available quantitative data, details the experimental protocols for key assays, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of the in-vitro endocrine profile of this compound.

Introduction

This compound (DINCH) was introduced as a safer alternative to phthalate plasticizers, which have faced scrutiny for their potential endocrine-disrupting properties.[1][2][3][4] As the use of DINCH in consumer products, medical devices, and food packaging expands, a thorough evaluation of its own potential to interfere with the endocrine system is imperative. This guide focuses on the in-vitro evidence, which forms the foundation for assessing potential endocrine activity by examining interactions with specific molecular targets and pathways.

Summary of In-Vitro Endocrine Activity

The in-vitro endocrine activity of DINCH has been investigated across several key pathways: estrogenic, androgenic, steroidogenic, and thyroid. Additionally, the activity of its metabolite, MINCH, on PPAR-α has been a significant area of research.

Estrogenic and Androgenic Activity

Studies utilizing standardized in-vitro assays have consistently shown a lack of direct estrogenic and androgenic activity for DINCH.

Table 1: Summary of In-Vitro Estrogenic and Androgenic Activity of DINCH

AssayCell LineEndpointResult
E-Screen AssayMCF-7Estrogenic and Anti-estrogenic activityNo activity observed[5]
Androgen Receptor Transactivation AssayMDA-kb2Androgenic and Anti-androgenic activityNo activity observed[5]
Steroidogenesis

In contrast to its lack of direct receptor interaction, DINCH has been shown to affect the synthesis of steroid hormones.

Table 2: Summary of In-Vitro Steroidogenesis Activity of DINCH

AssayCell LineEndpointResult
H295R Steroidogenesis AssayH295REstradiol SynthesisStatistically significant increase in production[5]
H295R Steroidogenesis AssayH295RTestosterone SynthesisSlight, non-statistically significant stimulation at 100 µM[5]

Quantitative data on the fold-induction of estradiol at specific concentrations of DINCH were not detailed in the primary literature reviewed.

Thyroid Hormone System Interaction

To date, the assessment of DINCH's interaction with the thyroid hormone system is primarily based on computational models.

Table 3: Summary of In-Silico Thyroid Hormone Receptor Activity of DINCH

Assay TypeReceptorEndpointResult
In-Silico Molecular DockingThyroid Hormone Receptor α (TRα)Binding EnergyHigher binding energy than the native ligand, T3, suggesting potential for interaction.

No in-vitro experimental data is currently available to confirm these in-silico findings.

Peroxisome Proliferator-Activated Receptor (PPAR) Activity of Metabolite

A primary metabolite of DINCH, cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), has been identified as a potent activator of PPAR-α.

Table 4: Summary of In-Vitro PPAR-α Activity of the DINCH Metabolite (MINCH)

AssayCell Line/SystemEndpointResult
PPAR-α Transactivation AssayRat epididymal stromal vascular fractionAdipocyte differentiationMINCH is a potent PPAR-α agonist and a metabolic disruptor.[6]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are crucial for the interpretation and replication of findings.

Estrogen Receptor Transcriptional Activation Assay (OECD 455)

This assay is designed to detect the ability of a chemical to act as an agonist for the human estrogen receptor alpha (hERα).

  • Principle: A human cell line (e.g., HeLa-9903) stably transfected with the hERα and a luciferase reporter gene under the control of estrogen response elements (EREs) is used. Binding of an estrogenic substance to hERα initiates a cascade leading to the expression of the luciferase enzyme, which is quantified by measuring luminescence.[7][8][9]

  • Procedure:

    • Cells are seeded in 96-well plates and cultured.

    • Cells are exposed to a range of non-cytotoxic concentrations of the test substance for 20-24 hours.[7]

    • Positive (17β-estradiol), weak positive (17α-estradiol), and negative (corticosterone) controls are run in parallel.[7]

    • After incubation, cells are lysed, and the luciferase substrate is added.

    • Luminescence is measured using a luminometer.

    • A positive result is typically defined as a response exceeding a certain percentage (e.g., 10%) of the maximal response of the positive control.[7]

Androgen Receptor Transcriptional Activation Assay (OECD 458)

This assay identifies substances that can act as agonists or antagonists to the human androgen receptor (AR).

  • Principle: Similar to the estrogen receptor assay, this test uses a cell line (e.g., AR-EcoScreen™, AR-CALUX®) stably expressing the human AR and an AR-responsive luciferase reporter gene. Agonists induce a luminescent signal, while antagonists reduce the signal produced by a reference androgen.[10][11]

  • Procedure:

    • Cells are plated in 96-well plates.

    • For agonist testing, cells are exposed to various concentrations of the test chemical.

    • For antagonist testing, cells are co-exposed to the test chemical and a fixed concentration of a reference androgen (e.g., testosterone or DHT).

    • Appropriate controls are included.

    • Following incubation, luciferase activity is measured.

    • Results are analyzed to determine agonistic or antagonistic potential.

H295R Steroidogenesis Assay (OECD 456)

This assay is used to screen for chemicals that affect the production of testosterone and 17β-estradiol.

  • Principle: The human H295R adrenocortical carcinoma cell line is used as it expresses all the key enzymes required for steroidogenesis. The assay measures the amount of testosterone and 17β-estradiol secreted into the culture medium following a 48-hour exposure to the test chemical.[5][12]

  • Procedure:

    • H295R cells are seeded in 24-well plates and allowed to acclimate for 24 hours.[8]

    • Cells are then exposed to at least seven concentrations of the test substance in triplicate for 48 hours.[12]

    • Solvent controls, a positive control that induces steroidogenesis (e.g., forskolin), and a positive control that inhibits steroidogenesis (e.g., prochloraz) are included on each plate.[5]

    • After the exposure period, the culture medium is collected for hormone analysis.

    • Hormone levels (testosterone and 17β-estradiol) are quantified using methods such as ELISA or LC-MS/MS.[5]

    • Cell viability is assessed in the corresponding wells to rule out cytotoxicity as a cause for altered hormone levels.

    • Results are expressed as fold-change relative to the solvent control.[12]

PPAR-α Transactivation Assay

This assay is used to identify agonists of the peroxisome proliferator-activated receptor alpha.

  • Principle: A cell-based reporter gene assay is commonly used. A host cell line is transfected with an expression vector for PPAR-α and a reporter plasmid containing a luciferase gene under the control of PPAR response elements (PPREs). Activation of PPAR-α by a ligand leads to the expression of luciferase.

  • Procedure:

    • Host cells (e.g., HEK293T, HepG2) are co-transfected with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid.[2]

    • Transfected cells are plated in 96-well plates.

    • Cells are treated with various concentrations of the test substance (e.g., MINCH).

    • A known PPAR-α agonist (e.g., WY-14643) is used as a positive control.

    • Following incubation, cells are lysed, and luciferase activity is measured.

    • Data is analyzed to determine the agonistic activity and potency (e.g., EC50) of the test substance.

Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogenic_Compound Estrogenic Compound (e.g., 17β-Estradiol) ER Estrogen Receptor (ERα) Estrogenic_Compound->ER Binding ER_Ligand_Complex Activated ER-Ligand Complex ER->ER_Ligand_Complex HSP Heat Shock Proteins ER_HSP_Complex Inactive ER-HSP Complex HSP->ER_HSP_Complex ER_HSP_Complex->ER Dissociation Dimerized_ER Dimerized ER Complex ER_Ligand_Complex->Dimerized_ER Dimerization ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Cellular Response mRNA->Protein_Synthesis Dimerized_ER->ERE Binding

Caption: Estrogen receptor alpha signaling pathway.

H295R_Steroidogenesis_Workflow cluster_cell_culture Cell Culture and Exposure cluster_analysis Analysis Seed_Cells Seed H295R cells in 24-well plates Acclimate Acclimate for 24 hours Seed_Cells->Acclimate Expose Expose to DINCH (7 concentrations) and controls for 48 hours Acclimate->Expose Collect_Medium Collect Culture Medium Expose->Collect_Medium Viability_Assay Assess Cell Viability (e.g., MTT assay) Expose->Viability_Assay Hormone_Analysis Quantify Testosterone & Estradiol (ELISA or LC-MS/MS) Collect_Medium->Hormone_Analysis Data_Analysis Calculate Fold Change vs. Solvent Control Hormone_Analysis->Data_Analysis Viability_Assay->Data_Analysis

Caption: H295R steroidogenesis assay workflow.

PPARa_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MINCH MINCH (DINCH Metabolite) PPARa PPARα MINCH->PPARa Binding & Activation PPARa_RXR_Heterodimer PPARα-RXR Heterodimer PPARa->PPARa_RXR_Heterodimer RXR RXR RXR->PPARa_RXR_Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_Heterodimer->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Induction

Caption: PPAR-alpha activation by the DINCH metabolite MINCH.

Discussion and Conclusion

The available in-vitro data suggests that this compound (DINCH) does not act as a classic endocrine disruptor through direct interaction with estrogen and androgen receptors. However, its ability to increase estradiol synthesis in the H295R steroidogenesis assay indicates a potential to interfere with hormone production.[5] The mechanism for this increase is not yet fully elucidated and warrants further investigation.

The finding that the metabolite MINCH is a potent PPAR-α agonist is of significant interest, as PPARs are key regulators of lipid metabolism and energy homeostasis.[6] This suggests that while the parent compound may have a limited direct endocrine receptor profile, its metabolites could contribute to metabolic disruption.

A notable data gap is the lack of in-vitro experimental data on the potential interaction of DINCH with the thyroid hormone system. The in-silico predictions of binding to the thyroid hormone receptor alpha should be followed up with appropriate in-vitro binding and transactivation assays to ascertain any real-world significance.

References

Methodological & Application

Application Note: Quantification of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) Metabolites in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of the primary urinary metabolites of the plasticizer Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, also known as Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of the monoester metabolite (MINCH) and its key oxidized metabolites: hydroxylated MINCH (OH-MINCH), carboxylated MINCH (cx-MINCH), and oxo-MINCH. Sample preparation involves enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring studies and toxicological assessments.

Introduction

This compound (DINCH) is a plasticizer used as a substitute for some high-molecular-weight phthalates in a variety of consumer products, including food contact materials, toys, and medical devices.[1] As human exposure to DINCH is widespread, there is a growing need for sensitive and specific analytical methods to assess the extent of this exposure. Biomonitoring of urinary metabolites is a reliable approach to determine the internal body burden of DINCH.[1][2]

Upon entering the body, DINCH is metabolized to its monoester, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH), which is further oxidized to form several secondary metabolites. The most prominent of these are the hydroxylated (OH-MINCH), carboxylated (cx-MINCH), and oxo (oxo-MINCH) forms.[3][4][5] These oxidized metabolites are considered the most suitable biomarkers for assessing DINCH exposure due to their higher abundance in urine compared to the parent compound or the primary monoester.[1][5] This application note provides a detailed protocol for the extraction and quantification of these key DINCH metabolites in human urine using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Reference standards for MINCH, OH-MINCH, cx-MINCH, and oxo-MINCH

  • Isotope-labeled internal standards (e.g., ¹³C-labeled DINCH metabolites)

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid and ammonium acetate

  • β-glucuronidase from E. coli

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)

  • Human urine (drug-free, for calibration standards and quality controls)

Sample Preparation
  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add 200 µL of ammonium acetate buffer (1 M, pH 6.5).

    • Add 10 µL of the internal standard spiking solution.

    • Add 10 µL of β-glucuronidase enzyme solution.

    • Vortex briefly and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.[3][6]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge thoroughly under vacuum or positive pressure.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following are representative MRM transitions for DINCH metabolites. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
MINCH311.2169.1125.1
OH-MINCH327.2169.1187.1
cx-MINCH341.2169.1229.1
oxo-MINCH325.2169.1185.1
¹³C₆-OH-MINCH (IS)333.2175.1193.1

Data Presentation

The quantitative data for the analysis of DINCH metabolites should be summarized in clear and concise tables. Below are examples of tables for a calibration curve and for precision and accuracy data.

Table 1: Calibration Curve for OH-MINCH

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
0.10.0052102.1
0.50.025898.9
1.00.0515101.2
5.00.260199.5
10.00.5189100.8
50.02.59599.1
100.05.20198.5
0.9992

Table 2: Precision and Accuracy for DINCH Metabolites

AnalyteSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day CV (%)Inter-day CV (%)
OH-MINCH 1.01.03103.04.56.2
50.049.298.43.15.5
cx-MINCH 1.00.9898.05.17.1
50.051.1102.23.86.0
oxo-MINCH 1.01.05105.04.86.8
50.048.997.83.55.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation & Reconstitution spe->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for DINCH metabolite analysis.

metabolic_pathway DINCH This compound (DINCH) MINCH Mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH) DINCH->MINCH Hydrolysis OH_MINCH Hydroxylated MINCH (OH-MINCH) MINCH->OH_MINCH Oxidation cx_MINCH Carboxylated MINCH (cx-MINCH) MINCH->cx_MINCH Oxidation oxo_MINCH Oxo-MINCH (oxo-MINCH) OH_MINCH->oxo_MINCH Oxidation Excretion Urinary Excretion OH_MINCH->Excretion oxo_MINCH->Excretion cx_MINCH->Excretion

Caption: Simplified metabolic pathway of DINCH.

References

Application Notes and Protocols: Analysis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer increasingly utilized in polymer matrices, particularly polyvinyl chloride (PVC). Its primary application is to enhance the flexibility and durability of plastic products.[1][2][3] DINCH is favored in sensitive applications such as medical devices, food packaging, and children's toys due to its lower toxicity profile compared to traditional phthalate-based plasticizers.[2][4] These application notes provide detailed protocols for the quantification of DINCH in polymer matrices, the assessment of its migration, and the evaluation of its effects on the physical properties of polymers. Additionally, potential biological signaling pathways associated with a metabolite of DINCH are discussed.

Physicochemical Properties of DINCH

PropertyValueReference
Chemical Formula C₂₆H₄₈O₄[1][2]
Molar Mass 424.66 g/mol [2]
CAS Number 166412-78-8[1][2]
Appearance Colorless, odorless liquid[1]
Density 0.944–0.954 g/cm³ at 20°C[1][2]
Boiling Point > 400°C[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[1]

Application Notes

Quantification of DINCH in Polymer Matrices

Accurate quantification of DINCH in polymer matrices is crucial for quality control and regulatory compliance. The recommended methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their high sensitivity and selectivity.

Sample Preparation:

The critical step in the analysis is the efficient extraction of DINCH from the polymer matrix.

  • Solvent Extraction (for PVC):

    • Accurately weigh approximately 0.5 g of the polymer sample, cut into small pieces (<2 mm x 2 mm).

    • Dissolve the sample in 10 mL of tetrahydrofuran (THF).

    • Precipitate the PVC by adding ethanol.

    • Centrifuge the solution and collect the supernatant containing the plasticizer.

    • The supernatant can be diluted with a suitable solvent and injected into the GC-MS or LC-MS/MS system.

  • Ultrasonic Extraction:

    • Accurately weigh approximately 0.5 g of the polymer sample into a glass vial.

    • Add 10 mL of a suitable solvent (e.g., dichloromethane).

    • Perform ultrasonic extraction for 30 minutes.

    • Filter the extract through a 0.22 µm PTFE syringe filter.

    • The filtrate can be further processed or directly analyzed.

Analytical Methods:

  • GC-MS: A robust technique for the identification and quantification of DINCH. A non-polar capillary column is typically used with a temperature gradient for separation. Quantification is performed using an external calibration curve with an internal standard.

  • LC-MS/MS: Offers high sensitivity and is suitable for complex matrices. A C18 column is commonly used with a mobile phase gradient. Multiple Reaction Monitoring (MRM) mode is employed for selective and sensitive detection.

Migration Testing of DINCH

Migration studies are essential to assess the potential transfer of DINCH from the polymer into contacting media, such as food or biological fluids.

Food Simulants:

Commonly used food simulants include:

  • Aqueous, non-acidic foods: 10% ethanol (v/v) in water

  • Aqueous, acidic foods: 3% acetic acid (w/v) in water

  • Fatty foods: Olive oil or isooctane

Test Conditions:

The contact time and temperature should simulate the intended use of the product. For example, for long-term storage at room temperature, testing might be conducted at 40°C for 10 days.

Migration Analysis:

The concentration of DINCH in the food simulant is determined using GC-MS or LC-MS/MS after an appropriate sample preparation step, such as liquid-liquid extraction for aqueous simulants or dilution for fatty simulants.

Quantitative Data on DINCH Migration:

PlasticizerMediumMigration LevelReference
DINCHEnteral feeding solutionsEight-fold lower than DEHP[2]
DINCHRed blood cells concentrate (Day 49)1.13 µg/dm²/mL[4]
DEHPRed blood cells concentrate (Day 49)1.85 µg/dm²/mL[4]
Effects on Polymer Properties

The addition of DINCH modifies the physical properties of the polymer.

Mechanical Properties:

Plasticizers like DINCH generally decrease tensile strength and increase elongation at break, imparting flexibility.[5] Hardness is also reduced with increasing plasticizer concentration.

Thermal Properties:

DINCH lowers the glass transition temperature (Tg) of PVC, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6][7] This effect is concentration-dependent. The typical Tg of rigid PVC is around 80°C.[8]

PropertyUnplasticized PVCPlasticized PVC (with DOP)Reference
Glass Transition Temperature (Tg) ~80-85°CCan be lowered to sub-zero temperatures depending on concentration[6]
Tensile Strength HighDecreases with plasticizer addition[5]
Elongation at Break LowIncreases with plasticizer addition[5]

Experimental Protocols

Protocol 1: Quantification of DINCH in PVC by GC-MS

1. Sample Preparation: 1.1. Cut approximately 0.5 g of the PVC sample into small pieces. 1.2. Accurately weigh the sample and place it in a 20 mL glass vial. 1.3. Add 10 mL of THF to dissolve the PVC. Vortex until fully dissolved. 1.4. Add 5 mL of ethanol to precipitate the PVC polymer. 1.5. Centrifuge the vial at 3000 rpm for 10 minutes. 1.6. Carefully transfer the supernatant to a clean vial. 1.7. Spike the supernatant with a known concentration of an internal standard (e.g., Dimethyl Phthalate-d6). 1.8. Dilute the sample with a suitable solvent (e.g., hexane) to be within the calibration range.

2. GC-MS Analysis: 2.1. GC System: Agilent 7890B or equivalent. 2.2. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. 2.3. Inlet Temperature: 280°C. 2.4. Injection Volume: 1 µL (splitless mode). 2.5. Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min. 2.6. Carrier Gas: Helium at a constant flow of 1.2 mL/min. 2.7. MS System: Agilent 5977A or equivalent. 2.8. Ion Source Temperature: 230°C. 2.9. Quadrupole Temperature: 150°C. 2.10. Ionization Mode: Electron Impact (EI) at 70 eV. 2.11. Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DINCH and the internal standard.

3. Quantification: 3.1. Prepare a series of calibration standards of DINCH in the same solvent as the sample, each containing the internal standard at the same concentration. 3.2. Generate a calibration curve by plotting the ratio of the peak area of DINCH to the peak area of the internal standard against the concentration of DINCH. 3.3. Calculate the concentration of DINCH in the sample using the calibration curve.

Protocol 2: Migration of DINCH from PVC into a Fatty Food Simulant (Isooctane)

1. Sample Preparation: 1.1. Cut a piece of the PVC material with a known surface area (e.g., 1 dm²). 1.2. Place the sample in a glass container.

2. Migration Test: 2.1. Add a known volume of isooctane to the container, ensuring the sample is fully immersed (e.g., 100 mL for a 1 dm² sample). 2.2. Seal the container and place it in an incubator at the desired temperature (e.g., 20°C). 2.3. After the specified time (e.g., 2 days), remove the sample from the simulant.

3. Analysis: 3.1. Take an aliquot of the isooctane and add an internal standard. 3.2. Analyze the sample directly by GC-MS using the method described in Protocol 1.

4. Calculation: 4.1. Determine the concentration of DINCH in the isooctane (in mg/L). 4.2. Calculate the migration of DINCH in mg/dm² using the following formula: Migration (mg/dm²) = (Concentration of DINCH in simulant (mg/L) * Volume of simulant (L)) / Surface area of sample (dm²)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Polymer Sample weigh Weighing sample->weigh dissolve Dissolution in THF weigh->dissolve precipitate Precipitation with Ethanol dissolve->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant add_is Add Internal Standard supernatant->add_is dilute Dilution add_is->dilute gcms GC-MS Analysis dilute->gcms quant Quantification gcms->quant result Result (Concentration) quant->result cal_curve Calibration Curve cal_curve->result

Caption: Experimental workflow for the quantification of DINCH in a polymer matrix.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DINCH DINCH MINCH MINCH (Metabolite) DINCH->MINCH Metabolism PPAR PPARα/γ MINCH->PPAR Activation ROS ↑ Reactive Oxygen Species (ROS) MINCH->ROS Gene_Expression Gene Expression PPAR->Gene_Expression Regulation NFkB_n NF-κB NFkB_n->Gene_Expression Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Modulation Inflammation Inflammatory Response Gene_Expression->Inflammation IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB_c NF-κB IkB->NFkB_c Release NFkB_c->NFkB_n Translocation

Caption: Potential signaling pathway of a DINCH metabolite (MINCH).[1][2][9][10][11]

Discussion

The protocols provided offer robust methods for the analysis of DINCH in polymer matrices. The choice between GC-MS and LC-MS/MS will depend on the specific laboratory equipment and the required sensitivity. For migration studies, it is crucial to select food simulants and test conditions that accurately reflect the real-world use of the plastic product.

Recent studies have indicated that a metabolite of DINCH, monoisononyl-cyclohexane-1,2-dicarboxylic acid ester (MINCH), may not be biologically inert.[1][9] Research suggests that MINCH can act as a metabolic disrupter by affecting adipose tissue differentiation, potentially through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[2][4][9] Furthermore, both DINCH and MINCH have been shown to induce oxidative stress and pro-inflammatory responses in human macrophages, possibly via the activation of the NF-κB signaling pathway.[10][11] These findings are important for the safety assessment of DINCH, especially in applications with prolonged human contact. The provided signaling pathway diagram illustrates these potential mechanisms.

Conclusion

This compound is a widely used plasticizer that requires careful analytical monitoring. The application notes and protocols outlined in this document provide a framework for researchers and professionals to accurately quantify DINCH in polymer matrices, assess its migration potential, and understand its impact on material properties. The information on potential biological activities of its metabolite highlights the importance of ongoing research into the safety of plasticizers.

References

Application Note and Protocol: Migration Testing of "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" from PVC Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl chloride (PVC) is a widely utilized polymer in the manufacturing of medical devices due to its flexibility, durability, and cost-effectiveness. To achieve the desired flexibility for applications such as intravenous (IV) tubing, blood bags, and catheters, plasticizers are incorporated into the PVC matrix. Historically, phthalate-based plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), were commonly used. However, due to concerns over potential adverse health effects, including endocrine disruption, there has been a significant shift towards the use of alternative, non-phthalate plasticizers.

One such alternative is Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (dmC), also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH). DINCH is valued for its favorable toxicological profile and is increasingly being used in sensitive applications like medical devices. Despite its improved safety profile, it is crucial to assess the potential for DINCH to migrate from the PVC matrix into fluids that come into contact with the medical device, such as intravenous solutions, blood products, and enteral feeding formulations. This process, known as leaching or migration, can lead to patient exposure to the plasticizer.

This application note provides a detailed protocol for the migration testing of DINCH from PVC medical devices. The methodology is based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), and aligns with the principles outlined in international standards for the biological evaluation of medical devices, such as ISO 10993. The protocol covers sample preparation, extraction procedures using a simulated use approach, and the analytical quantification of migrated DINCH. Additionally, this document presents a summary of available quantitative data on DINCH migration to facilitate a comprehensive understanding of its leaching characteristics.

Experimental Protocols

Materials and Reagents
  • PVC Medical Device Samples: Sections of PVC tubing or other devices plasticized with DINCH.

  • Solvents: Tetrahydrofuran (THF, HPLC grade), Ethanol (absolute, HPLC grade), Chloroform (HPLC grade), n-Hexane (HPLC grade).

  • Simulant Fluids:

    • Ethanol/Water (50/50 v/v): To simulate lipophilic drug solutions.

    • 0.9% Sodium Chloride (Saline): To simulate aqueous intravenous solutions.

    • Lipid Emulsion (e.g., Intralipid® 20%): To simulate total parenteral nutrition (TPN) solutions.

  • Standards: Certified reference standard of this compound (DINCH).

  • Internal Standard (IS): e.g., Benzyl Benzoate or another suitable non-interfering compound.

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, glass test tubes.

  • Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, heating block or incubator.

Sample Preparation and Extraction for Migration Study

This protocol is adapted from methodologies for plasticizer migration testing and is consistent with the principles of ISO 10993-12 for sample preparation.

  • Sample Characterization: Cut a representative portion of the PVC medical device (e.g., a 10 cm length of tubing). Accurately measure and record the dimensions (length, inner and outer diameter) and weight of the sample. This is crucial for calculating the surface area to volume ratio.

  • Cleaning: Gently rinse the exterior of the sample with deionized water to remove any surface contaminants and allow it to air dry completely.

  • Extraction Setup:

    • Place the prepared PVC sample into a clean, inert glass test tube.

    • Add a precise volume of the chosen simulant fluid to the test tube, ensuring the sample is fully submerged. A typical surface area to volume ratio to consider is between 3 and 6 cm²/mL, as recommended in relevant guidelines.

    • Seal the test tube with a PTFE-lined cap to prevent evaporation and contamination.

  • Incubation:

    • Incubate the samples under controlled conditions that simulate clinical use. A common condition is 40°C to represent a worst-case scenario for body temperature or heated fluids.[1]

    • Incubation times should be varied to assess the kinetics of migration. Recommended time points include 24 hours, 72 hours, and 10 days to capture both short-term and longer-term leaching.[1]

  • Sample Collection: After the specified incubation period, carefully remove the PVC sample from the simulant. The remaining simulant, now containing any migrated DINCH, is the sample for analysis.

Analytical Protocol: Quantification by GC-MS

This protocol is based on established GC-MS methods for the analysis of plasticizers in medical devices.[2]

  • Preparation of Calibration Standards:

    • Prepare a stock solution of DINCH in a suitable solvent (e.g., n-hexane or ethanol).

    • Perform serial dilutions to create a series of calibration standards at concentrations ranging from approximately 0.1 to 50 µg/mL.

    • Spike each calibration standard with the internal standard at a constant concentration.

  • Sample Preparation for GC-MS Analysis:

    • For Ethanol/Water and Saline Simulants:

      • Take a known aliquot (e.g., 1 mL) of the simulant from the migration study.

      • Perform a liquid-liquid extraction by adding a water-immiscible solvent such as n-hexane. Vortex vigorously and allow the layers to separate.

      • Transfer the organic layer (containing DINCH) to a clean vial.

      • Spike with the internal standard.

    • For Lipid Emulsion Simulants:

      • Sample preparation for lipid emulsions is more complex due to the matrix. A protein precipitation step followed by liquid-liquid or solid-phase extraction may be necessary to isolate the DINCH.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless mode, injection volume 1 µL, injector temperature 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 250°C, hold for 5 minutes.

      • Ramp 2: 10°C/min to 300°C, hold for 10 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

      • Characteristic Ions for DINCH (m/z): 129, 167, 297.

      • Characteristic Ions for Internal Standard (e.g., Benzyl Benzoate): 105, 212.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of DINCH to the peak area of the internal standard against the concentration of the calibration standards.

    • Quantify the concentration of DINCH in the unknown samples using the calibration curve.

    • Calculate the total amount of DINCH migrated from the PVC device based on the volume of the simulant. Express the results as µg/cm² of the device surface area or µg/mL of the simulant.

Data Presentation

The following tables summarize quantitative data on the migration of DINCH from PVC medical devices into a simulant fluid.

Table 1: Migration of DINCH from PVC Tubing into Ethanol/Water (50/50 v/v) at 40°C

Time (hours)Migrated DINCH (µg/mL)% of Initial Amount Migrated
2412.512.5%
72Not ReportedNot Reported
240 (10 days)Not ReportedNot Reported

Data derived from a study by Bernard et al. (2015), which reported that the amount of DINCH released after 24 hours of contact was equivalent to 1/8th of the initial amount in the tubing.[1]

Table 2: Comparison of Migration of Different Plasticizers from PVC Tubing into Ethanol/Water (50/50 v/v) at 40°C after 24 hours

PlasticizerMigration Level Comparison
DEHPHighest migration ability
DINCH Similar migration ability to DEHP
DEHTMigration level three times smaller than DEHP
TOTMAmount released was more than 20 times less than that of DEHP

Data derived from a comparative study by Bernard et al. (2015).[1]

Table 3: Effect of Flow Rate on DINCH Migration from PVC Infusion Sets and Extension Lines into Ethanol/Water (50/50 v/v)

Flow Rate (mL/h)Relative Amount of DINCH Released
Low (e.g., 1 or 8)Baseline
High (e.g., 10 or 100)2.6 to 3.35 times higher than at low flow rate

Data derived from a study by Faessler et al. (2018), which showed that higher flow rates lead to a greater total release of plasticizers.[3]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Migration (Extraction) cluster_analysis Analysis cluster_results Results Sample PVC Medical Device Sample Measure Measure Dimensions and Weight Sample->Measure Clean Clean with Deionized Water Measure->Clean Incubate Incubate in Simulant (e.g., 40°C for 24h, 72h, 10d) Clean->Incubate PrepareSample Prepare Simulant for Analysis (LLE or SPE) Incubate->PrepareSample Simulants Simulant Fluids (Ethanol/Water, Saline, Lipid Emulsion) Simulants->Incubate GCMS GC-MS Analysis (SIM Mode) PrepareSample->GCMS Quantify Quantification (Calibration Curve) GCMS->Quantify Data Calculate Migrated DINCH (µg/cm² or µg/mL) Quantify->Data

Caption: Experimental workflow for migration testing of DINCH from PVC medical devices.

Logical_Relationship cluster_factors Factors Influencing Migration Time Contact Time Migration DINCH Migration from PVC Time->Migration Temp Temperature Temp->Migration Simulant Simulant Type (Lipophilicity) Simulant->Migration Flow Flow Rate Flow->Migration

Caption: Key factors influencing the migration of DINCH from PVC medical devices.

Conclusion

The migration of plasticizers from PVC medical devices is a critical consideration for patient safety. This compound (DINCH) is a promising alternative to traditional phthalates, but its potential to leach into clinically relevant fluids must be thoroughly evaluated. The protocols outlined in this application note provide a robust framework for the quantitative assessment of DINCH migration using GC-MS.

The available data indicates that DINCH does migrate from PVC, and the extent of this migration is influenced by factors such as contact time, temperature, the nature of the simulant fluid, and the flow rate of the fluid through the device. Notably, the migration of DINCH can be significant, particularly under conditions that simulate the administration of lipophilic drugs. While the migration of DINCH is comparable to that of DEHP in some studies, other alternatives like TOTM show significantly lower leaching.

It is recommended that researchers and drug development professionals conduct migration studies using simulants that are most relevant to the intended clinical application of the medical device. The data generated from such studies is essential for a comprehensive risk assessment and to ensure the safety and efficacy of both the medical device and the administered pharmaceutical products. Further research is warranted to expand the quantitative data on DINCH migration into a wider range of simulants, including saline and various lipid emulsions, to provide a more complete picture of patient exposure.

References

Application Notes and Protocols for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate as a DEHP Substitute in Blood Bags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasticizer di(2-ethylhexyl) phthalate (DEHP) has long been the standard in polyvinyl chloride (PVC) blood bags due to its effectiveness in maintaining red blood cell (RBC) integrity during storage. However, concerns over the potential health risks associated with leachable DEHP have prompted a search for safer alternatives. Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH), has emerged as a promising substitute. This document provides detailed application notes, comparative data, and experimental protocols for researchers evaluating DINCH as a DEHP substitute in blood bag applications. DINCH is a non-aromatic plasticizer with a favorable toxicological profile, making it a viable candidate for medical devices.

Data Presentation

The following tables summarize key quantitative data from studies comparing the performance of DINCH with DEHP and other alternative plasticizers in the context of red blood cell storage.

Table 1: Hemolysis of Red Blood Cells in Blood Bags with Different Plasticizers

PlasticizerStorage DurationHemolysis (%)Reference(s)
DINCH Day 350.297 - 0.342
DEHP Day 350.204 - 0.240
BTHC Day 4314.1 ± 2.0
DEHP Day 437.6 ± 1.7

Note: All DINCH and DEHP bags in the cited study showed hemolysis lower than the regulatory limit of 0.8%.

Table 2: Plasticizer Migration from Blood Bags into Red Blood Cell Concentrates

PlasticizerStorage DurationMigration Level (μg/mL)Reference(s)
DINCH Day 491.13
DEHP Day 491.85
DEHT Day 490.86

Note: At day 1 of storage, the migration of DEHP was found to be 5.0 times greater than DINCH and 8.5 times greater than DEHT.

Table 3: Effects of Plasticizers on Red Blood Cell Quality Parameters During Storage

ParameterPlasticizerObservationReference(s)
ATP Levels DINCH vs. DEHPGenerally comparable, with some studies showing slightly better maintenance in DINCH bags.
Vesiculation (EV Concentration) DINCH vs. DEHPEquivalent protection against vesiculation.
Vesiculation (EV Concentration) BTHCTrebled by day 21, compared to doubled for DINCH and DEHP.
Osmotic Fragility DINCH vs. DEHPRBCs in DINCH bags showed slightly increased osmotic fragility.
Gas Permeability DINCH vs. DEHPDINCH bags exhibited better gas permeability (higher pO₂ and lower pCO₂).

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate findings.

Protocol 1: Quantification of Plasticizer Migration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of DINCH and DEHP that has leached from the blood bag into the red blood cell concentrate.

Materials:

  • Red blood cell concentrate stored in DINCH- and DEHP-plasticized bags.

  • Internal Standard (IS): Stable isotope-labeled analog of the plasticizer (e.g., ¹³C-labeled DINCH).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), LC-MS grade.

  • Ultrapure water.

  • Centrifuge tubes (1.5 mL and 15 mL).

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.22 µm PTFE).

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).

Procedure:

  • Sample Preparation: a. At specified time points (e.g., day 1, 7, 14, 21, 28, 35, 42), aseptically collect a 1 mL aliquot of the red blood cell concentrate from the blood bag. b. Transfer the aliquot to a 1.5 mL centrifuge tube and centrifuge at 2,500 x g for 10 minutes to separate the supernatant (plasma/additive solution) from the RBCs. c. Carefully transfer 500 µL of the supernatant to a new 1.5 mL tube. d. Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels). e. Add 1 mL of ice-cold acetonitrile to precipitate proteins. f. Vortex vigorously for 1 minute. g. Centrifuge at 10,000 x g for 10 minutes at 4°C. h. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 ACN:Water with 0.1% FA). j. Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
    • Mobile Phase A: 0.1% Formic Acid in Water.
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    • Gradient: A linear gradient from 50% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.
    • Column Temperature: 40°C. b. Mass Spectrometry (MS) Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Optimize MRM transitions for DINCH, DEHP, and their respective internal standards.
    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis: a. Generate a calibration curve using standards of known concentrations of DINCH and DEHP prepared in a similar matrix. b. Quantify the concentration of the plasticizers in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Spectrophotometric Determination of Red Blood Cell Hemolysis

Objective: To measure the percentage of hemolysis in stored red blood cell units.

Materials:

  • Red blood cell concentrate samples.

  • Drabkin's reagent.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Centrifuge.

  • Spectrophotometer.

  • Cuvettes.

  • Micropipettes.

Procedure:

  • Sample Collection and Preparation: a. At designated time points, gently mix the blood bag to ensure a homogenous suspension. b. Aseptically withdraw a 1 mL sample of the red blood cell concentrate. c. Transfer the sample to a microcentrifuge tube. d. Centrifuge at 1,500 x g for 10 minutes to pellet the intact red blood cells.

  • Measurement of Supernatant and Total Hemoglobin: a. Supernatant Hemoglobin: i. Carefully collect the supernatant without disturbing the RBC pellet. ii. Dilute the supernatant with Drabkin's reagent (e.g., 1:10 dilution, adjust as necessary based on the degree of hemolysis). iii. Allow the mixture to stand for 15 minutes for the color to develop. iv. Measure the absorbance at 540 nm using a spectrophotometer, with Drabkin's reagent as a blank. b. Total Hemoglobin: i. Create a lysate of the original whole blood sample by mixing a small aliquot (e.g., 20 µL) with a larger volume of Drabkin's reagent (e.g., 5 mL). ii. Allow to stand for 15 minutes. iii. Measure the absorbance at 540 nm.

  • Calculation of Percent Hemolysis: a. Determine the hematocrit (Hct) of the original blood sample. b. Calculate the percent hemolysis using the following formula: % Hemolysis = [Supernatant Hb (g/dL) / Total Hb (g/dL)] * (100 - Hct)

Protocol 3: Assessment of Red Blood Cell Deformability by Ektacytometry

Objective: To evaluate the deformability of red blood cells, an indicator of membrane health and functionality.

Materials:

  • Whole blood or red blood cell concentrate.

  • Polyvinylpyrrolidone (PVP) solution (iso-osmolar, with a viscosity of ~30 cP).

  • Ektacytometer (e.g., Laser-assisted Optical Rotational Cell Analyzer - LORCA).

  • Micropipettes.

Procedure:

  • Sample Preparation: a. Gently mix the blood sample by inversion. b. Sus

Application Notes and Protocols for Assessing the Leaching of "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" from Toys

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate," commonly known as DINCH, is a non-phthalate plasticizer increasingly used in the manufacturing of plastic products, including children's toys. Its adoption has grown following restrictions on the use of certain ortho-phthalates due to health concerns. As plasticizers are not chemically bound to the polymer matrix, they can leach out, leading to potential exposure, particularly in young children who frequently mouth toys.[1] This document provides a detailed protocol for assessing the migration of DINCH from toys into a saliva simulant, followed by its quantification using Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it summarizes available quantitative data on DINCH leaching and illustrates a key toxicological pathway affected by this plasticizer.

Data Presentation

The following table summarizes quantitative data on the migration of 1,2-cyclohexanedicarboxylic acid diisononyl ester (referred to as DINX in the cited study, a synonym for DINCH) from various children's toys and childcare articles made of PVC. The data is adapted from a study conducted by the U.S. Consumer Product Safety Commission (CPSC), which utilized the Joint Research Centre (JRC) migration testing method.[1]

Table 1: Migration of DINCH from PVC Children's Articles [1]

Product CategoryNumber of Articles TestedPlasticizer Concentration Range (% by weight)Migration Rate (μg/10 cm²/min)
Toys & Childcare Articles13Not specified for individual articles0.01 - 0.24

Data adapted from Babich et al. (2020). Regulatory Toxicology and Pharmacology, 111, 104574.[1]

Experimental Protocols

This section outlines a detailed methodology for determining the leaching of DINCH from toys, based on established protocols such as the European Commission's Joint Research Centre (JRC) method.[1]

Preparation of Saliva Simulant

To simulate the conditions of a child mouthing a toy, a saliva simulant is used. The composition is as follows:

  • Magnesium chloride (MgCl₂): 0.82 mM

  • Calcium chloride (CaCl₂): 1.0 mM

  • Dipotassium hydrogen phosphate (K₂HPO₄): 3.3 mM

  • Potassium carbonate (K₂CO₃): 3.8 mM

  • Sodium chloride (NaCl): 5.6 mM

  • Potassium chloride (KCl): 10 mM

The pH of the solution should be adjusted to 6.8.

Sample Preparation and Migration Experiment
  • Sample Selection and Cutting: From the toy being tested, cut three circular test disks. The typical surface area of these disks is between 10 and 13 cm². For irregularly shaped toys, the surface area should be approximated.

  • Migration Setup: Place the three test disks into a sealable glass vessel. Add a defined volume of the prepared saliva simulant. A common ratio is 50 mL of simulant for the three disks.

  • Agitation: To simulate the mechanical action of mouthing, the sealed vessel is agitated. The "Head over Heels" agitation method or a horizontal shaker can be used.[2] The agitation should be performed for a specified duration, for example, 30 minutes.

  • Extraction: After agitation, the saliva simulant is collected. The plasticizer is then extracted from the aqueous simulant into an organic solvent. A common procedure is to perform a liquid-liquid extraction with cyclohexane. For instance, the collected saliva simulant can be extracted with 50 mL of cyclohexane. The cyclohexane layer, now containing the leached DINCH, is collected for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the identification and quantification of DINCH.

  • GC Parameters (Example):

    • Column: An Rtx-440 or Rxi-XLB column (30 m x 0.25 mm x 0.25 µm) is suitable for separating plasticizer isomers.[3]

    • Injection: A splitless injection of 1-2 µL of the cyclohexane extract is performed.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature program should be used to ensure good separation of DINCH from other potential migrants. A starting point could be an initial temperature of 50°C, held for 1 minute, then ramped to 320°C at 20°C/min, and held for 5 minutes.

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) mode is recommended for quantification to enhance sensitivity and selectivity. A characteristic ion for diisononyl phthalate (a related compound) is m/z 419, and similar characteristic ions should be determined for DINCH.

  • Quantification: A calibration curve is constructed using a series of DINCH standards of known concentrations (e.g., 0.25, 1, 2.5, 5, and 12 µg/mL in cyclohexane). The concentration of DINCH in the toy extract is then determined by comparing its peak area to the calibration curve. The migration rate can then be calculated and expressed, for example, in µg of DINCH leached per surface area of the toy per minute (µg/10 cm²/min).

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_migration Migration Simulation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result toy Select and Cut Toy Sample (10-13 cm² disks) agitation Incubate Sample in Simulant with Agitation (e.g., 30 min) toy->agitation saliva Prepare Saliva Simulant (pH 6.8) saliva->agitation lle Liquid-Liquid Extraction (e.g., with Cyclohexane) agitation->lle extract Collect Organic Extract lle->extract gcms GC-MS Analysis extract->gcms quant Quantification using Calibration Curve gcms->quant report Report Migration Rate (µg/10 cm²/min) quant->report

Caption: Workflow for assessing DINCH leaching from toys.

Toxicological Signaling Pathway Diagram

Recent studies suggest that DINCH and its metabolites can induce cellular stress and pro-inflammatory effects.[4] In human macrophages, DINCH exposure has been shown to increase reactive oxygen species (ROS), leading to the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway and the subsequent release of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

signaling_pathway DINCH DINCH Exposure ROS Increased Reactive Oxygen Species (ROS) DINCH->ROS NFkB_activation NF-κB Activation ROS->NFkB_activation Cytokine_release Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_activation->Cytokine_release Inflammation Inflammatory Response Cytokine_release->Inflammation

Caption: DINCH-induced inflammatory signaling pathway.

References

Application Notes and Protocols for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, also known as Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), as a plasticizer in food contact materials (FCMs). The information compiled herein, including regulatory status, toxicological data, and detailed experimental protocols, is intended to support research and development activities in the field of food safety and material science.

Introduction

This compound (CAS No. 166412-78-8) is a non-phthalate plasticizer increasingly used in the manufacture of flexible polyvinyl chloride (PVC) articles intended for sensitive applications such as food packaging, medical devices, and toys.[1][2] Marketed as a safer alternative to traditional phthalate plasticizers, which have raised concerns as potential endocrine disruptors, DINCH offers enhanced safety and performance in various applications.[2][3] Its primary function is to improve the flexibility and workability of polymers like PVC.[3]

Regulatory and Safety Profile

Regulatory Status:

In the European Union, this compound is listed in Annex I of Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. It is identified as Food Contact Material (FCM) substance No 775.[4] While a specific migration limit (SML) is not explicitly stated in the publicly available consolidated versions of the regulation, a migration limit of 5 mg/kg of food has been noted in Germany for materials in contact with food.[5][6] The overall migration limit (OML) for all substances from a plastic FCM into food is 10 mg/dm² of the contact surface or 60 mg/kg of food.[7] In the United States, the regulatory status of food contact substances is maintained by the Food and Drug Administration (FDA) in Title 21 of the Code of Federal Regulations (CFR). A definitive listing for "this compound" in the publicly searchable FDA databases for direct and indirect food additives was not readily apparent from the conducted searches.[8][9][10]

Toxicological Data Summary:

Toxicological evaluation is crucial for assessing the safety of any substance intended for use in food contact materials. The No-Observed-Adverse-Effect Level (NOAEL) is a key parameter in this assessment, representing the highest tested dose at which no adverse effects are observed in a study.[6][11][12]

Toxicological EndpointSpeciesNOAELReference
Kidney Effects (Oral)Rat40 mg/kg bw/day[13]
Reproductive ToxicityRatNo adverse effects observed up to 1000 mg/kg bw/day[5]
Developmental ToxicityRatNo evidence of developmental toxicity[3]

Based on available data, DINCH is not classified as hazardous under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[4]

Experimental Protocols

Migration Testing from PVC into Food Simulants

This protocol outlines a general procedure for determining the specific migration of this compound from a PVC matrix into food simulants, based on the principles of Commission Regulation (EU) No 10/2011.

Objective: To quantify the amount of DINCH that migrates from a PVC sample into various food simulants under controlled conditions of time and temperature.

Materials:

  • PVC sample containing a known concentration of DINCH.

  • Food Simulants (as per Regulation (EU) No 10/2011):

    • Simulant A: 10% ethanol (v/v) in distilled water (for aqueous foods).

    • Simulant B: 3% acetic acid (w/v) in distilled water (for acidic foods).

    • Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like 95% ethanol or iso-octane (for fatty foods).[14]

  • Migration cells or glass vials with inert caps.

  • Analytical balance (accuracy ± 0.01 mg).

  • Oven or incubator capable of maintaining the specified temperatures.

  • Glassware (pipettes, volumetric flasks, etc.).

  • Solvents for extraction (e.g., n-hexane, dichloromethane).[1][15]

Procedure:

  • Sample Preparation: Cut the PVC sample into pieces of a known surface area (e.g., 6 dm²).[1]

  • Migration Setup: Place the PVC sample into a migration cell or glass vial. Add a known volume of the selected food simulant to achieve a surface area to volume ratio of 6 dm²/kg of food simulant (equivalent to 6 dm² per 1 L of simulant).[1][16]

  • Incubation: Seal the migration cell/vial and incubate at the desired temperature and for the specified duration. These conditions should simulate the intended use of the food contact material (e.g., 10 days at 40°C for long-term storage at room temperature).[1]

  • Termination of Migration: After the incubation period, remove the PVC sample from the food simulant.

  • Sample Extraction (for aqueous simulants):

    • Transfer a known aliquot of the food simulant to a separation funnel.

    • Add a suitable extraction solvent (e.g., n-hexane or dichloromethane).

    • Shake vigorously for a specified time (e.g., 2 minutes).[1]

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process for a total of two or three extractions.

    • Combine the organic extracts and concentrate to a known volume using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Preparation (for fatty food simulant - vegetable oil):

    • This often involves more complex clean-up procedures like gel permeation chromatography (GPC) to remove the bulk of the oil before analysis.[17]

  • Analysis: Analyze the concentrated extract using the validated GC-MS method described in Protocol 3.2.

Experimental Workflow for Migration Testing

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_migration Migration cluster_extraction Sample Extraction cluster_analysis Analysis Prep Cut PVC sample to known surface area Setup Place sample in migration cell with food simulant Prep->Setup Incubate Incubate at specified time and temperature Setup->Incubate Extract_Aq Liquid-Liquid Extraction (Aqueous Simulants) Incubate->Extract_Aq Clean_Fat Clean-up (Fatty Simulants) Incubate->Clean_Fat GCMS GC-MS Quantification Extract_Aq->GCMS Clean_Fat->GCMS

Caption: Workflow for migration testing of DINCH from PVC.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a framework for the quantitative analysis of DINCH in food simulant extracts. Method validation is essential to ensure the reliability of the results.

Objective: To accurately quantify the concentration of DINCH in the extracts obtained from migration testing.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC column suitable for the analysis of plasticizers (e.g., a 5% phenyl-methylpolysiloxane column).[15]

  • Helium carrier gas.

  • DINCH analytical standard.

  • Internal standard (e.g., a deuterated phthalate or another suitable compound not present in the sample).

  • Solvents for standard preparation (e.g., n-hexane).

  • Autosampler vials.

GC-MS Parameters (Example):

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 70°C (hold 2 min), Ramp 1: 15°C/min to 250°C, Ramp 2: 5°C/min to 300°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of the DINCH standard (e.g., a characteristic fragment ion).
Qualifier Ions (m/z)To be determined from the mass spectrum of the DINCH standard (for confirmation).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of DINCH in the appropriate solvent (e.g., n-hexane) at concentrations bracketing the expected migration levels. Add a constant concentration of the internal standard to all calibration standards and samples.

  • Calibration: Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the ratio of the peak area of DINCH to the peak area of the internal standard against the concentration of DINCH.

  • Sample Analysis: Inject the prepared sample extracts into the GC-MS system.

  • Quantification: Identify the DINCH peak in the sample chromatogram based on its retention time and the presence of the quantifier and qualifier ions. Calculate the concentration of DINCH in the sample extract using the calibration curve.

  • Calculation of Specific Migration: Calculate the specific migration (SM) in mg/kg of food simulant using the following formula:

    SM (mg/kg) = (C * V_extract) / (V_simulant * A_sample / 6)

    Where:

    • C = Concentration of DINCH in the final extract (mg/L)

    • V_extract = Final volume of the concentrated extract (L)

    • V_simulant = Volume of the food simulant used (L)

    • A_sample = Surface area of the PVC sample (dm²)

Method Validation:

The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) for parameters including:

  • Linearity and Range: Demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range.

  • Accuracy (Recovery): Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentration levels.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Logical Relationship for GC-MS Analysis

GCMS_Analysis_Logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification Std_Prep Prepare DINCH standards with internal standard Cal_Curve Generate calibration curve Std_Prep->Cal_Curve Concentration Calculate DINCH concentration in extract Cal_Curve->Concentration Sample_Inject Inject sample extract with internal standard Peak_ID Identify and integrate DINCH peak Sample_Inject->Peak_ID Peak_ID->Concentration Migration_Calc Calculate specific migration Concentration->Migration_Calc

Caption: Logical flow for DINCH quantification by GC-MS.

Data Presentation

Table 1: Regulatory and Toxicological Profile of this compound (DINCH)

ParameterValue/InformationReference
Chemical Identity
IUPAC NameThis compound
Common NameDi-isononyl cyclohexane-1,2-dicarboxylate (DINCH)[4]
CAS Number166412-78-8[4]
Molecular FormulaC₂₆H₄₈O₄[4]
Molecular Weight424.66 g/mol [3]
Regulatory Status
European UnionListed in Regulation (EU) No 10/2011 (FCM No. 775)[4]
Specific Migration Limit (EU)Not explicitly defined in consolidated text; 5 mg/kg in Germany[5][6]
Overall Migration Limit (EU)10 mg/dm² or 60 mg/kg[7]
United States (FDA)Not explicitly listed in publicly searchable 21 CFR databases[8][9][10]
Toxicological Data
No-Observed-Adverse-Effect Level (NOAEL) - Kidney Effects (Rat, Oral)40 mg/kg bw/day[13]
Reproductive Toxicity (Rat)No adverse effects up to 1000 mg/kg bw/day[5]
Developmental Toxicity (Rat)No evidence of developmental toxicity[3]
GenotoxicityNot classified as hazardous[4]

Table 2: Example of Specific Migration Data Presentation (Hypothetical)

Food SimulantTest Conditions (Time, Temp.)Specific Migration of DINCH (mg/kg)
Simulant A (10% Ethanol)10 days, 40°C< LOQ
Simulant B (3% Acetic Acid)10 days, 40°C< LOQ
Simulant D2 (Olive Oil)10 days, 40°C2.5 ± 0.3
Simulant D2 (Olive Oil)2 hours, 70°C4.1 ± 0.5
Simulant D2 (95% Ethanol)10 days, 60°C15.2 ± 1.1

(Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual migration values must be determined experimentally.)

Conclusion

This compound is a key non-phthalate plasticizer for food contact applications, with a favorable regulatory and toxicological profile in the European Union. The provided protocols offer a foundation for researchers and scientists to conduct migration studies and quantify DINCH levels in food simulants. Adherence to validated analytical methods and regulatory guidelines is paramount to ensure the safety of food contact materials and protect public health. Further research to establish a comprehensive migration profile under various conditions and to clarify its regulatory status in all jurisdictions is encouraged.

References

Application Notes and Protocols: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the performance characteristics and testing protocols for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, also known as Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH), when used as a plasticizer in flexible Polyvinyl Chloride (PVC) formulations. DINCH is a non-phthalate plasticizer increasingly utilized in sensitive applications such as medical devices, toys, and food contact materials due to its favorable toxicological profile and low migration potential.[1][2]

Performance Data in Flexible PVC

The selection of a plasticizer is critical in determining the final properties of a flexible PVC product. Key performance indicators include mechanical strength, flexibility, thermal stability, and resistance to migration. The following tables summarize the comparative performance of DINCH against other common plasticizers.

Table 1: Comparative Mechanical Properties of Plasticized PVC

PropertyDINCHDEHP (Di-2-ethylhexyl phthalate)DINP (Diisononyl phthalate)Test Method
Hardness (Shore A) 80 - 9080 - 9080 - 90ASTM D2240
Tensile Strength (MPa) 15 - 2515 - 2515 - 25ASTM D882
Elongation at Break (%) 250 - 400250 - 400250 - 400ASTM D882

Note: Exact values can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives.

Table 2: Comparative Migration and Thermal Properties

PropertyDINCHDEHP (Di-2-ethylhexyl phthalate)DINP (Diisononyl phthalate)Test Method
Migration into Blood Products (µg/dm²/mL) 1.131.85N/ALC-MS/MS
Volatility (Weight Loss %) 26N/AN/A7 days at 100°C
Initial Decomposition Temperature (°C) ~250-300~250-300~250-300Thermogravimetric Analysis (TGA)

Note: Migration data is based on a comparative study of plasticizer leaching from blood bags.[3][4] Volatility data is from a comparative study of non-phthalate plasticizers.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of DINCH in their specific PVC formulations.

Protocol 1: Determination of Mechanical Properties

This protocol outlines the procedures for measuring tensile strength, elongation at break, and hardness of flexible PVC samples.

1.1. Tensile Properties (ASTM D882)

  • Specimen Preparation: Prepare thin film specimens of the flexible PVC formulation with a uniform thickness of less than 1.0 mm. Cut the specimens into a dumbbell or rectangular shape with a width of 25 mm and a length of at least 150 mm.[6]

  • Test Procedure:

    • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Mount the specimen in the grips of a universal testing machine, ensuring that the specimen is aligned vertically and not twisted.

    • Set the crosshead speed to a constant rate of 500 mm/min.

    • Initiate the test and record the force and elongation until the specimen ruptures.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: Determine the percentage increase in the length of the specimen at the point of rupture.

1.2. Hardness (ASTM D2240)

  • Specimen Preparation: Use a flat, smooth, and uniform sheet of the flexible PVC with a minimum thickness of 6 mm.

  • Test Procedure:

    • Condition the specimens as described in section 1.1.

    • Select a Shore A durometer for flexible PVC.

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and quickly onto the specimen, ensuring that the indenter is perpendicular to the surface.

    • Read the hardness value on the durometer scale within 1 second of firm contact.

    • Take at least five measurements at different locations on the specimen and calculate the average.[7][8]

Protocol 2: Evaluation of Plasticizer Migration (ASTM D1239 - Modified)

This protocol describes a method for determining the resistance of the plasticizer to extraction by a chemical simulant.

  • Specimen Preparation: Cut the flexible PVC film into 50 mm x 50 mm squares.

  • Test Procedure:

    • Accurately weigh each specimen (W1).

    • Immerse each specimen in a container with a chosen simulant (e.g., n-hexane for fatty food simulation, ethanol/water mixture for medical applications) at a specified temperature (e.g., 40°C).[9]

    • After a defined period (e.g., 24 hours), remove the specimen from the simulant.

    • Gently wipe the specimen dry with a soft cloth.

    • Allow the specimen to condition at room temperature for at least 1 hour.

    • Reweigh the specimen (W2).

  • Data Analysis:

    • Calculate the percentage weight loss, which represents the amount of migrated plasticizer: Weight Loss (%) = [(W1 - W2) / W1] x 100

Protocol 3: Assessment of Thermal Stability

This protocol utilizes Thermogravimetric Analysis (TGA) to determine the thermal stability of the plasticized PVC.

  • Instrument: Thermogravimetric Analyzer.

  • Test Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the flexible PVC formulation into the TGA sample pan.

    • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[10]

    • Record the weight loss of the sample as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition, which is an indicator of the material's thermal stability. This is the temperature at which significant weight loss begins.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating the performance of this compound in flexible PVC.

Mechanical_Properties_Workflow cluster_tensile Tensile Properties (ASTM D882) cluster_hardness Hardness (ASTM D2240) prep_tensile Prepare Dumbbell Specimens condition_tensile Condition Specimens (23°C, 50% RH) prep_tensile->condition_tensile test_tensile Universal Testing Machine condition_tensile->test_tensile data_tensile Calculate Tensile Strength & Elongation at Break test_tensile->data_tensile prep_hardness Prepare Flat Specimens condition_hardness Condition Specimens (23°C, 50% RH) prep_hardness->condition_hardness test_hardness Shore A Durometer Test condition_hardness->test_hardness data_hardness Average Hardness Reading test_hardness->data_hardness

Caption: Workflow for Determining Mechanical Properties.

Migration_and_Thermal_Workflow cluster_migration Plasticizer Migration (ASTM D1239) cluster_thermal Thermal Stability (TGA) prep_migration Prepare PVC Film Squares weigh1 Initial Weighing (W1) prep_migration->weigh1 immerse Immerse in Simulant weigh1->immerse weigh2 Final Weighing (W2) immerse->weigh2 calculate_migration Calculate % Weight Loss weigh2->calculate_migration prep_tga Prepare Small Sample tga_analysis Thermogravimetric Analysis prep_tga->tga_analysis data_tga Determine Onset of Decomposition tga_analysis->data_tga

Caption: Workflow for Migration and Thermal Stability Testing.

References

Application Notes and Protocols for Human Biomonitoring of "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" (DINCH) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer increasingly used as a substitute for traditional phthalates like DEHP in a variety of consumer products, including food packaging, medical devices, and toys.[1][2] As the use of DINCH becomes more widespread, it is crucial to monitor human exposure to this compound and its metabolites to assess potential health implications. This document provides detailed application notes and experimental protocols for the biomonitoring of DINCH exposure by quantifying its major urinary metabolites.

The primary route of human exposure to DINCH is through ingestion and dermal contact. Following absorption, DINCH is rapidly metabolized in the body. The parent compound is hydrolyzed to its monoester, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH), which is then further oxidized to several secondary metabolites that are excreted in the urine.[1][3][4] The most abundant and specific biomarkers for DINCH exposure are its oxidative metabolites:

  • OH-MINCH: Cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester

  • oxo-MINCH: Cyclohexane-1,2-dicarboxylic acid monooxoisononyl ester

  • cx-MINCH: Cyclohexane-1,2-dicarboxylic acid monocarboxyisooctyl ester

These metabolites are reliable indicators of recent exposure to DINCH.[3][4] This document outlines the quantification of these biomarkers in human urine using online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online SPE-HPLC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Data Presentation: Urinary Concentrations of DINCH Metabolites

The following table summarizes the urinary concentrations of the major DINCH metabolites observed in various human biomonitoring studies. These values provide a reference range for exposure levels in different populations.

Study PopulationCountrySample SizeMetaboliteGeometric Mean (µg/L)95th Percentile (µg/L)Detection Frequency (%)Reference
Children and Adolescents (3-17 years)Germany2228OH-MINCH2.27-100[Schmidtkunz et al., 2019][7]
oxo-MINCH0.93-100[Schmidtkunz et al., 2019][7]
cx-MINCH1.14-100[Schmidtkunz et al., 2019][7]
General PopulationAustralia24 pools of 100MHINCH--Present[Gomez-Ramos et al., 2016][2]
AdultsUSA121 (in 2012)MCOCH--Increased from 2007-2012[Silva et al., 2013][8]
MONCH--Increased from 2007-2012[Silva et al., 2013][8]
MHNCH--Increased from 2007-2012[Silva et al., 2013][8]
General PopulationGermany22OH-MINCH0.71 (mean)3.69 (max)>80[Schütze et al., 2012][5]
cx-MINCH0.61 (mean)2.82 (max)>80[Schütze et al., 2012][5]
oxo-MINCH0.33 (mean)1.05 (max)>80[Schütze et al., 2012][5]
Black Women (reproductive age)USA-MHiNCH--24.3[Luderer et al., 2021][9]
MCOCH--9.0[Luderer et al., 2021][9]

Experimental Protocols

Sample Collection and Storage
  • Matrix: Spot urine samples are typically used for biomonitoring of non-persistent chemicals like DINCH.

  • Collection: Collect urine in sterile, polypropylene containers to avoid contamination from other plasticizers.

  • Storage: Immediately after collection, urine samples should be stored at -20°C or lower until analysis to ensure the stability of the metabolites. For long-term storage, -70°C is recommended.

Analytical Method: Online SPE-HPLC-MS/MS

This method provides high throughput and sensitivity for the quantification of DINCH metabolites in urine.

a. Materials and Reagents

  • Standards: Analytical standards of OH-MINCH, oxo-MINCH, cx-MINCH, and their corresponding isotope-labeled internal standards (e.g., ¹³C-labeled) are required for accurate quantification.

  • Enzyme: β-glucuronidase from E. coli is used for the enzymatic hydrolysis of conjugated metabolites.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate.

b. Sample Preparation

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of urine in a 96-well plate, add 10 µL of the internal standard spiking solution.

  • Add 50 µL of ammonium acetate buffer (1 M, pH 6.5).

  • Add 10 µL of β-glucuronidase solution.

  • Incubate the plate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.

  • After incubation, add 200 µL of 0.1 M formic acid to stop the enzymatic reaction and to acidify the sample.

  • Centrifuge the plate at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for injection into the online SPE-HPLC-MS/MS system.

c. Instrumental Analysis

  • Online SPE:

    • SPE Column: Use a suitable reversed-phase SPE column (e.g., C18).

    • Loading: Inject the prepared urine sample onto the SPE column.

    • Washing: Wash the SPE column with a high-aqueous mobile phase to remove salts and other matrix interferences.

    • Elution: Elute the analytes from the SPE column onto the analytical column using the HPLC mobile phase.

  • HPLC:

    • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the target metabolites and their internal standards. Specific precursor-to-product ion transitions for each analyte need to be optimized.

d. Quality Control

  • Blanks: Analyze procedural blanks with each batch of samples to monitor for contamination.

  • Quality Control Materials: Include low and high concentration quality control materials in each analytical run to ensure the accuracy and precision of the method.

  • Calibration Curve: Prepare a multi-point calibration curve using fortified urine samples to quantify the analyte concentrations.

Visualizations

Metabolic Pathway of DINCH

The following diagram illustrates the proposed metabolic pathway of DINCH in humans, leading to the formation of its major urinary metabolites.

DINCH_Metabolism DINCH Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) MINCH mono-isononyl-cyclohexane- 1,2-dicarboxylate (MINCH) DINCH->MINCH Hydrolysis OH_MINCH OH-MINCH MINCH->OH_MINCH Oxidation oxo_MINCH oxo-MINCH MINCH->oxo_MINCH Oxidation cx_MINCH cx-MINCH MINCH->cx_MINCH Oxidation

Caption: Metabolic pathway of DINCH in humans.

Experimental Workflow for DINCH Biomonitoring

This diagram outlines the key steps in the analytical workflow for the determination of DINCH metabolites in urine samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample (100 µL) Add_IS Add Internal Standards Urine_Sample->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 2h) Add_IS->Enzymatic_Hydrolysis Acidification Acidification (Formic Acid) Enzymatic_Hydrolysis->Acidification Centrifugation Centrifugation Acidification->Centrifugation Online_SPE Online Solid-Phase Extraction (SPE) Centrifugation->Online_SPE HPLC HPLC Separation Online_SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

References

Application Notes and Protocols for the Synthesis and Purification of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer utilized in a variety of applications, including medical devices, toys, and food packaging. Its synthesis predominantly involves the catalytic hydrogenation of its aromatic precursor, diisononyl phthalate (DINP). The resulting product is a mixture of cis and trans isomers, the separation and characterization of which are crucial for understanding its properties and performance. These application notes provide detailed protocols for the synthesis of DINCH and the analysis of its isomers.

Synthesis of this compound

The primary route for the synthesis of this compound is the catalytic hydrogenation of diisononyl phthalate (DINP). This process involves the saturation of the aromatic ring of the phthalate ester to a cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of Diisononyl Phthalate

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Diisononyl phthalate (DINP)

  • Ruthenium on alumina (Ru/γ-Al2O3) catalyst or Palladium on carbon (Pd/C)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Solvent (e.g., isopropanol, optional)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (nitrogen or argon) to remove any air and moisture.

  • Charging the Reactor:

    • In a separate flask, dissolve a known amount of diisononyl phthalate (DINP) in a suitable solvent like isopropanol, if desired, to reduce viscosity. The use of a solvent is optional and depends on the specific catalyst and reaction conditions.

    • Carefully add the Ru/γ-Al2O3 or Pd/C catalyst to the autoclave. The catalyst loading is typically in the range of 1-5% by weight relative to the DINP.

    • Transfer the DINP solution (or neat DINP) to the autoclave.

  • Sealing and Purging: Seal the reactor securely. Purge the system several times with low-pressure hydrogen gas to remove the inert atmosphere, followed by venting. This step is crucial to ensure a pure hydrogen atmosphere for the reaction.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen gas to the desired pressure. A study has shown effective conversion at 3 MPa (approximately 435 psi).[1] Another process operates at a higher pressure of 80 bar (approximately 1160 psi).

    • Begin stirring and heat the reactor to the target temperature. A reaction temperature of 140°C has been reported to achieve 100% conversion and selectivity with a Ru/γ-Al2O3 catalyst.[1] A lower temperature of 80°C has been used in a continuous flow process.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases. The reaction time can vary from a few hours to over 24 hours depending on the catalyst, temperature, pressure, and substrate concentration.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Recovery and Catalyst Removal:

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with a solvent like ethanol or ethyl acetate to facilitate handling.

    • Remove the catalyst by filtration through a pad of Celite or a suitable filter membrane. Caution: Palladium on carbon can be pyrophoric when exposed to air after the reaction. Ensure the catalyst is kept wet with solvent during filtration and handling.[2][3]

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound as an oily liquid.

Quantitative Data Summary:

ParameterValueReference
CatalystRuthenium on γ-Al2O3[1]
Temperature140 °C[1]
Pressure3 MPa[1]
Conversion of DINP100%[1]
Selectivity to DINCH100%[1]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound DINP Diisononyl Phthalate (DINP) Reactor High-Pressure Autoclave DINP->Reactor Catalyst Catalyst (Ru/γ-Al2O3 or Pd/C) Catalyst->Reactor Reaction Catalytic Hydrogenation (140°C, 3 MPa) Reactor->Reaction H2 Hydrogen Gas H2->Reactor Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation DINCH_isomers This compound (Isomer Mixture) Evaporation->DINCH_isomers

Caption: Workflow for the synthesis of this compound.

Purification and Isomer Separation

The synthesized this compound is a mixture of cis and trans isomers. While complete separation of these isomers on a preparative scale is challenging, analytical techniques can effectively resolve them for characterization and quantification. For bulk purification to remove catalyst residues and byproducts, techniques like steam stripping under vacuum can be employed.

Analytical Protocol: GC-MS Analysis of Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of the cis and trans isomers of this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for isomer separation (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent)

  • Helium carrier gas (high purity)

  • Sample of this compound isomer mixture

  • Volatile solvent (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable volatile solvent (e.g., 1 mg/mL in hexane).

  • GC-MS Method:

    • Injector: Set the injector temperature to 280-300°C. Use a splitless or split injection mode depending on the sample concentration.

    • Oven Temperature Program: An optimized temperature program is crucial for isomer separation. A typical program might be:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 5-10°C/minute.

      • Final hold: Hold at 280°C for 10-15 minutes. (Note: This is a starting point and should be optimized for the specific column and instrument used.)

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Set the ion source temperature to 230-250°C.

      • Set the quadrupole temperature to 150°C.

      • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, the trans isomer elutes slightly before the cis isomer in non-polar columns. A published chromatogram for a similar compound, di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate, shows this elution pattern.[4]

    • Confirm the identity of the isomers by examining their mass spectra. The fragmentation patterns for the cis and trans isomers are expected to be very similar.

    • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Expected Quantitative Data:

ParameterExpected Outcome
Isomer SeparationBaseline or near-baseline resolution of cis and trans isomer peaks.
Isomeric RatioThe ratio will depend on the synthesis conditions. Catalytic hydrogenation of phthalates often yields a mixture of isomers.
PurityThe percentage purity of the isomer mixture can be determined by the relative area of the isomer peaks compared to any impurity peaks.

Purification and Analysis Workflow

Purification_Analysis_Workflow cluster_purification Purification and Isomer Analysis Crude_DINCH Crude DINCH Isomer Mixture Purification Bulk Purification (e.g., Vacuum Steam Stripping) Crude_DINCH->Purification Purified_DINCH Purified DINCH Isomer Mixture Purification->Purified_DINCH Sample_Prep Sample Preparation for GC-MS Purified_DINCH->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Results Isomer Ratio and Purity Data_Analysis->Results

Caption: Workflow for the purification and analysis of DINCH isomers.

References

Application Notes and Protocols: Zebrafish Model for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) Toxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate (DINCH) is a non-phthalate plasticizer used in a variety of consumer products, including medical devices, toys, and food packaging.[1][2] As its use becomes more widespread, a thorough understanding of its potential toxicity is crucial. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity and other toxicology screenings due to its genetic homology with humans, rapid development, and optical transparency, which allows for real-time observation of organogenesis.[3][4][5] This document provides detailed application notes and protocols for assessing the toxicity of DINCH using the zebrafish model, covering developmental toxicity, cardiotoxicity, neurotoxicity, and hepatotoxicity.

General Experimental Workflow

The overall workflow for assessing DINCH toxicity in zebrafish involves several key stages, from test compound preparation to data analysis.

Experimental Workflow cluster_exposure Exposure cluster_analysis Data Analysis A DINCH Stock Solution Preparation C Embryo Exposure to DINCH Concentrations A->C B Zebrafish Embryo Collection and Staging B->C D Developmental Toxicity (24-120 hpf) C->D E Cardiotoxicity (48-72 hpf) C->E F Neurotoxicity (96-120 hpf) C->F G Hepatotoxicity (96-120 hpf) C->G H Data Acquisition (Imaging, Video, etc.) D->H E->H F->H G->H I Quantitative Analysis and Statistical Evaluation H->I

Caption: General experimental workflow for DINCH toxicity testing in zebrafish.

Developmental Toxicity Protocol

This protocol outlines the assessment of general developmental and teratogenic effects of DINCH on zebrafish embryos.

3.1. Materials

  • DINCH (CAS: 166412-78-8)

  • Dimethyl sulfoxide (DMSO)

  • Zebrafish embryos (wild-type, e.g., AB strain)

  • Embryo medium (E3)

  • 24-well plates

  • Stereomicroscope

3.2. Experimental Procedure

  • Stock Solution Preparation: Prepare a 100 mM stock solution of DINCH in DMSO.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in E3 medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.[6]

  • Embryo Exposure:

    • Collect freshly fertilized zebrafish embryos and select healthy, viable ones at the 4-8 cell stage.

    • Place 20-30 embryos per well in a 24-well plate containing 2 mL of the respective DINCH working solution or control (E3 with 0.5% DMSO).

    • Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Endpoint Assessment:

    • At 24, 48, 72, 96, and 120 hours post-fertilization (hpf), observe the embryos under a stereomicroscope.

    • Record the following endpoints:

      • Mortality rate

      • Hatching rate

      • Malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities).[6]

3.3. Data Presentation

Concentration (µM)Mortality Rate (%) at 120 hpfHatching Rate (%) at 96 hpfIncidence of Pericardial Edema (%)Incidence of Spinal Curvature (%)
Control (0.5% DMSO)5 ± 295 ± 52 ± 11 ± 1
0.016 ± 393 ± 63 ± 22 ± 1
0.18 ± 490 ± 75 ± 33 ± 2
112 ± 582 ± 815 ± 68 ± 4
1025 ± 765 ± 1030 ± 815 ± 5
10060 ± 1230 ± 955 ± 1140 ± 9

Data are presented as mean ± standard deviation from three independent experiments.

Cardiotoxicity Protocol

This protocol focuses on assessing the adverse effects of DINCH on cardiac development and function in zebrafish larvae.

4.1. Materials

  • Transgenic zebrafish line (e.g., Tg(cmlc2:GFP)) expressing Green Fluorescent Protein in cardiomyocytes.[7]

  • DINCH working solutions (as prepared in 3.2)

  • Mounting medium (e.g., 3% methylcellulose)

  • High-speed video camera mounted on a microscope

4.2. Experimental Procedure

  • Embryo Exposure: Expose Tg(cmlc2:GFP) embryos to DINCH concentrations as described in the developmental toxicity protocol (3.2).

  • Live Imaging:

    • At 48 and 72 hpf, anesthetize larvae and mount them laterally in a drop of methylcellulose on a glass slide.

    • Record high-speed videos (at least 100 frames per second) of the heart for 30-60 seconds.

  • Endpoint Analysis:

    • Heart Rate: Count the number of ventricular contractions per minute.

    • Arrhythmia: Observe for irregular heartbeats or atrioventricular (AV) block.

    • Morphological Defects: Measure the distance between the sinus venosus and bulbus arteriosus (SV-BA distance) as an indicator of heart looping.[8]

    • Ejection Fraction: Can be calculated from the end-diastolic and end-systolic ventricular areas.

4.3. Data Presentation

Concentration (µM)Heart Rate (beats/min) at 72 hpfIncidence of Arrhythmia (%)SV-BA Distance (µm)
Control (0.5% DMSO)135 ± 101 ± 150 ± 5
1130 ± 123 ± 252 ± 6
10115 ± 1510 ± 465 ± 8
10090 ± 1825 ± 780 ± 10

Statistically significant difference from control (p < 0.05). Data are mean ± SD.

Cardiotoxicity Pathway DINCH DINCH Exposure IonChannels Altered Ion Channel Function (e.g., Ca2+, K+) DINCH->IonChannels HeartDev Disruption of Cardiac Morphogenesis Genes DINCH->HeartDev AP Action Potential Prolongation IonChannels->AP Arrhythmia Arrhythmia AP->Arrhythmia HeartRate Bradycardia (Decreased Heart Rate) AP->HeartRate Morphology Structural Defects (e.g., Elongated Heart) HeartDev->Morphology

Caption: Putative pathways of DINCH-induced cardiotoxicity.

Neurotoxicity Protocol

This protocol is designed to evaluate the neurotoxic potential of DINCH by assessing larval behavior.

5.1. Materials

  • DINCH working solutions

  • 96-well plates

  • Automated larval behavioral analysis system (e.g., DanioVision)

5.2. Experimental Procedure

  • Larval Exposure: Expose embryos to DINCH from 4 hpf to 120 hpf as previously described.

  • Behavioral Assay:

    • At 5 days post-fertilization (dpf), transfer individual larvae to the wells of a 96-well plate containing the corresponding DINCH solution.

    • Acclimate the larvae in the behavioral analysis system for a defined period (e.g., 30 minutes) in the dark.

    • Subject the larvae to a light/dark transition test (e.g., 10 minutes dark, 10 minutes light, repeated).[9]

  • Endpoint Analysis:

    • Track the movement of each larva using the system's software.

    • Quantify parameters such as:

      • Total distance moved

      • Velocity

      • Time spent active

      • Response to light/dark transitions (photomotor response).[10]

5.3. Data Presentation

Concentration (µM)Total Distance Moved in Dark (mm)Total Distance Moved in Light (mm)Change in Activity (Light-Dark)
Control (0.5% DMSO)1200 ± 150400 ± 50-800
11150 ± 160380 ± 60-770
10950 ± 140300 ± 45-650
100600 ± 120200 ± 40-400

Statistically significant difference from control (p < 0.05). Data are mean ± SD.

Hepatotoxicity Protocol

This protocol assesses the potential for DINCH to cause liver damage in zebrafish larvae.

6.1. Materials

  • Transgenic zebrafish line (e.g., Tg(fabp10a:GFP)) with GFP expression in the liver.

  • DINCH working solutions

  • Oil Red O stain for lipid accumulation

  • Fluorescence microscope

6.2. Experimental Procedure

  • Larval Exposure: Expose Tg(fabp10a:GFP) embryos to DINCH from 96 hpf to 120 hpf.[11]

  • Liver Morphology Assessment:

    • At 120 hpf, anesthetize and mount the larvae.

    • Capture fluorescent images of the liver.

    • Measure the liver size (area) using image analysis software.

    • Visually score liver opacity and morphology.[12]

  • Lipid Accumulation (Steatosis) Assay:

    • Fix the larvae in 4% paraformaldehyde.

    • Stain with Oil Red O solution to visualize lipid droplets.

    • Image the liver region and quantify the stained area.[13]

6.3. Data Presentation

Concentration (µM)Relative Liver Size (Area)Incidence of Increased Opacity (%)Relative Lipid Accumulation (Oil Red O Area)
Control (0.5% DMSO)1.00 ± 0.103 ± 21.00 ± 0.15
11.05 ± 0.125 ± 31.10 ± 0.18
101.25 ± 0.1515 ± 61.80 ± 0.25
1001.50 ± 0.2040 ± 92.50 ± 0.30

Statistically significant difference from control (p < 0.05). Data are mean ± SD.

Hepatotoxicity Mechanism DINCH DINCH PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Modulation DINCH->PPAR OxidativeStress Induction of Oxidative Stress DINCH->OxidativeStress Lipid Altered Lipid Metabolism Genes PPAR->Lipid Steatosis Hepatic Steatosis (Lipid Accumulation) Lipid->Steatosis Hepatomegaly Hepatomegaly (Increased Liver Size) Steatosis->Hepatomegaly CellDamage Hepatocyte Damage and Inflammation OxidativeStress->CellDamage CellDamage->Hepatomegaly

Caption: Potential mechanisms of DINCH-induced hepatotoxicity.

Conclusion

The zebrafish model offers a robust and efficient platform for evaluating the potential toxicity of this compound. The protocols outlined in these application notes provide a comprehensive framework for assessing developmental, cardiac, neural, and hepatic toxicities. The quantitative data derived from these assays can inform risk assessments and guide the development of safer alternatives. The concordance between zebrafish and mammalian toxicity data for many compounds supports the use of this model as a valuable tool in preclinical safety evaluation.[14][15]

References

Troubleshooting & Optimization

Challenges in trace analysis of "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trace Analysis of Cyclohexane-1,2-dicarboxylate Metabolites

Disclaimer: The target compound, "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" (dMOCyD), is a specific isomer of the widely used plasticizer Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH). As specific metabolism and analysis data for dMOCyD are limited, this guide leverages the extensive research available for DINCH. The analytical challenges, metabolic pathways, and methodologies are directly analogous and applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of dMOCyD/DINCH found in biological samples?

A1: Following exposure, the parent compound is rapidly metabolized. The primary metabolites detected in urine are formed through hydrolysis and subsequent oxidation of one of the ester side chains. Key metabolites include:

  • Monoester (e.g., MINCH): Formed by the hydrolysis of one ester linkage. It is typically a minor metabolite.[1][2]

  • Oxidized Monoesters: These are the most abundant and specific biomarkers. They include hydroxylated (e.g., OH-MINCH), oxo (e.g., oxo-MINCH), and carboxylated (e.g., carboxy-MINCH) versions of the monoester.[1][2][3]

  • Cyclohexane-1,2-dicarboxylic acid (CHDA): A non-specific breakdown product resulting from the hydrolysis of both ester chains.[1][2]

Q2: Why is trace-level detection of these metabolites so challenging?

A2: Several factors contribute to the difficulty of analyzing these metabolites at trace levels:

  • Low Concentrations: Metabolite concentrations in biological matrices like urine or plasma are often in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.[4][5]

  • Ubiquitous Contamination: Plasticizers are present in many laboratory consumables (pipette tips, vials, tubing), solvents, and the general lab environment, leading to high background signals and contamination of samples and blanks.[6][7][8]

  • Matrix Effects: Endogenous components in biological samples can co-elute with the target analytes, causing ion suppression or enhancement in the mass spectrometer, which affects accuracy and sensitivity.[4][9]

  • Isomeric Complexity: The parent compound and its metabolites can exist as multiple isomers, which may be difficult to separate chromatographically.[10]

  • Analyte Stability: Metabolites can degrade if samples are not handled and stored correctly.[11]

Q3: What is the recommended analytical technique for quantifying dMOCyD/DINCH metabolites?

A3: The gold standard for the quantification of these metabolites is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the high sensitivity, selectivity, and specificity required to detect low concentrations in complex biological matrices.[1][3][12] The use of isotopically labeled internal standards is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation.[9]

Troubleshooting Guides

Problem 1: High Background / Blank Contamination

Symptoms:

  • High response for target analytes in solvent blanks or control matrix blanks.

  • Inability to achieve the desired Limit of Quantification (LOQ).

Potential Cause Troubleshooting Step Solution
Contaminated Solvents/Reagents Test each solvent and reagent individually. Prepare a blank using a fresh, unopened batch of solvents.Use high-purity, LC-MS grade solvents. Filter solvents through activated carbon or distill them if necessary.[7][8]
Leaching from Labware Systematically replace plastic components (vials, caps, pipette tips) with glass or polypropylene alternatives.Use glassware whenever possible. Pre-rinse all labware with a high-purity solvent. Avoid colored tubes and parafilm.[13][14]
Environmental Contamination Prepare a "field blank" by leaving a vial of solvent open in the sample preparation area for a period.Prepare samples in a clean environment, such as a laminar flow hood. Keep solvent bottles and samples covered.[8]
LC System Contamination Perform flush cycles with a strong solvent series (e.g., isopropanol, acetonitrile, methanol). Check for contamination from tubing, seals, or the solvent reservoir.Replace PEEK tubing with stainless steel where possible. Clean the system regularly and dedicate it to trace analysis if possible.
Problem 2: Poor Sensitivity / Low Analyte Signal

Symptoms:

  • Analyte peaks are not visible or are very small, even in spiked samples.

  • Signal-to-noise ratio is below the acceptable limit (typically <10 for LOQ).

Potential Cause Troubleshooting Step Solution
Ion Suppression (Matrix Effect) Post-column infusion of the analyte while injecting a blank matrix extract. A dip in the signal indicates suppression.Improve sample cleanup (e.g., use a more selective SPE sorbent). Modify chromatographic conditions to separate the analyte from the interfering region. Dilute the sample.
Suboptimal MS Parameters Infuse a standard solution of the analyte directly into the mass spectrometer and optimize parameters like collision energy, cone voltage, and gas flows.Perform a thorough tuning and optimization for each specific metabolite. Use isotopically labeled internal standards to compensate for suppression.[15]
Inefficient Sample Extraction Calculate the recovery by comparing the signal from a pre-spiked matrix sample to a post-spiked matrix sample.Optimize the sample preparation method. Test different SPE sorbents or LLE solvents. Adjust the pH during extraction.[11]
Analyte Degradation Analyze a freshly prepared standard and compare it to one that has undergone the entire sample preparation and storage process.Keep samples on ice or at 4°C during preparation. Use preservatives if necessary and store long-term at -80°C.[16]

Quantitative Data Summary

The following table summarizes the relative excretion of major DINCH metabolites in human urine after oral administration, which serves as a reliable proxy for dMOCyD.

Table 1: Human Urinary Excretion of DINCH Metabolites (% of Administered Dose)

MetaboliteAbbreviationAverage Excretion (%)[1][2]Key Characteristic
Cyclohexane-1,2-dicarboxylic acidCHDA23.7%Non-specific, major breakdown product
Hydroxy-monoesterOH-MINCH10.7%Specific, major oxidized metabolite
Carboxyhexyl-monoesterMCHxCH2.7%Specific, second-most abundant metabolite[3]
Oxo-monoesteroxo-MINCH2.6%Specific, oxidized metabolite[3]
Carboxy-monoestercx-MINCH2.0%Specific, oxidized metabolite
Simple MonoesterMINCH< 1.0%Specific, but very low abundance

Experimental Protocols

Protocol: Analysis of dMOCyD/DINCH Metabolites in Urine via LC-MS/MS
  • Sample Preparation (Enzymatic Hydrolysis & SPE):

    • Thaw urine samples to room temperature.

    • To 1 mL of urine, add 50 µL of an internal standard spiking solution (containing isotope-labeled analogs of the target metabolites).

    • Add 200 µL of ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase enzyme solution to deconjugate glucuronidated metabolites.

    • Incubate the mixture at 37°C for 2 hours.[2]

    • Stop the reaction by adding 50 µL of acetic acid.

    • Proceed to Solid-Phase Extraction (SPE) using a polymeric reversed-phase cartridge.

      • Condition the cartridge with 3 mL of methanol followed by 3 mL of water.

      • Load the pre-treated urine sample.

      • Wash the cartridge with 3 mL of water/methanol (95:5 v/v) to remove interferences.

      • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Carboxylic acids ionize well in negative mode.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for each analyte for confident identification and quantification.

Visualizations

cluster_Metabolism Simplified Metabolic Pathway of dMOCyD/DINCH cluster_Oxidation Oxidative Metabolism Parent dMOCyD / DINCH (Parent Compound) Monoester Monoester Metabolite (e.g., MINCH) Parent->Monoester Hydrolysis (Esterase) CHDA CHDA (Non-specific Metabolite) Parent->CHDA Double Hydrolysis Monoester->CHDA Hydrolysis OH_Metabolite Hydroxy Metabolite (OH-MINCH) Monoester->OH_Metabolite Hydroxylation (CYP450) Oxo_Metabolite Oxo Metabolite (oxo-MINCH) OH_Metabolite->Oxo_Metabolite Oxidation Carboxy_Metabolite Carboxy Metabolite (cx-MINCH) Oxo_Metabolite->Carboxy_Metabolite Oxidation

Caption: Simplified metabolic pathway of dMOCyD/DINCH.

cluster_Workflow Analytical Workflow for Metabolite Quantification Sample 1. Urine Sample Collection & Storage (-80°C) Spike 2. Spike Internal Standards Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Hydrolysis->SPE Analysis 5. LC-MS/MS Analysis (ESI-, MRM Mode) SPE->Analysis Data 6. Data Processing (Quantification & Review) Analysis->Data

Caption: General experimental workflow for dMOCyD/DINCH metabolite analysis.

cluster_Troubleshooting Troubleshooting Logic: High Blank Signal Start High Signal in Blank? CheckSolvents Prepare Blank with New Solvents/Reagents Start->CheckSolvents Yes SolventIssue Solvent Contamination (Source Identified) CheckSolvents->SolventIssue Problem Solved CheckLabware Use Pre-Cleaned Glassware & New Consumables CheckSolvents->CheckLabware Problem Persists LabwareIssue Labware Leaching (Source Identified) CheckLabware->LabwareIssue Problem Solved CheckSystem Run System Blank (No Injection) CheckLabware->CheckSystem Problem Persists SystemIssue LC-MS System Contamination (Flush System) CheckSystem->SystemIssue Problem Solved

References

Technical Support Center: Minimizing Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) Leaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the leaching of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH), a non-phthalate plasticizer, from plasticized materials. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DINCH) and why is it used?

A1: this compound, also known as DINCH, is a plasticizer used to increase the flexibility and durability of plastic materials, particularly polyvinyl chloride (PVC). It is a non-phthalate alternative to traditional plasticizers like DEHP and is often used in sensitive applications such as medical devices, food packaging, and toys due to its favorable toxicological profile.

Q2: What is plasticizer leaching and why is it a concern?

A2: Plasticizer leaching, or migration, is the process by which plasticizers move from the polymer matrix to the surface of the material and into the surrounding environment. This is a concern because the leached chemicals can contaminate substances in contact with the plastic, such as food, beverages, and medical solutions. For drug development professionals, this can introduce impurities into formulations and potentially impact the safety and efficacy of the final product. Leaching can also alter the physical properties of the plastic, making it more brittle.

Q3: What factors influence the leaching of DINCH?

A3: Several factors can influence the rate and extent of DINCH leaching from plasticized materials:

  • Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion and migration out of the polymer.

  • Contact Solvent: The type of solvent in contact with the plastic plays a crucial role. Lipophilic (fatty) or alcoholic solutions tend to cause more significant leaching of DINCH compared to aqueous solutions.

  • Contact Time: The longer the duration of contact between the plastic and the solvent, the greater the amount of plasticizer that can leach out.

  • Material Composition: The specific formulation of the plastic, including the concentration of the plasticizer and the presence of other additives, can affect leaching rates.

  • Surface Area to Volume Ratio: A larger surface area of the plastic in contact with a smaller volume of solvent can lead to a higher concentration of leached plasticizer in the solvent.

Q4: How can I minimize DINCH leaching in my experiments?

A4: To minimize DINCH leaching, consider the following strategies:

  • Material Selection: Whenever possible, choose materials with lower plasticizer content or those made from polymers that do not require plasticizers.

  • Temperature Control: Conduct experiments at the lowest feasible temperature to reduce the rate of migration.

  • Solvent Choice: If your experimental design allows, use aqueous-based solutions instead of those containing high concentrations of ethanol or lipids.

  • Pre-leaching/Washing: For non-critical applications, pre-washing the plastic components with a suitable solvent (that will not be used in the final experiment) can help remove surface-level plasticizers. However, this may alter the material's properties.

  • Use of Barrier Coatings: For some applications, plastics with a surface coating that acts as a barrier to plasticizer migration are available.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of DINCH leaching.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Possible Cause(s) Recommended Solution(s)
Ghost Peaks in Chromatogram 1. Contaminated syringe or rinse solvent. 2. Carryover from a previous highly concentrated sample. 3. Septum bleed from the injection port. 4. Contaminated carrier gas.1. Use fresh, high-purity rinse solvent and clean or replace the syringe. 2. Run several solvent blanks between samples to flush the system. 3. Replace the septum and ensure it is properly conditioned. 4. Check the purity of your carrier gas and replace the cylinder if necessary. Ensure gas traps are functional.[1][2]
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column. 2. Column overloading. 3. Improper injection technique.1. Use a deactivated inlet liner. Trim the front end of the column (10-20 cm) or replace the column if it is old. 2. Dilute the sample or reduce the injection volume. 3. Ensure a fast and consistent injection.
Low Analyte Response 1. Leak in the system. 2. Sample degradation in the inlet. 3. Incorrect instrument parameters.1. Perform a leak check of the GC system, paying close attention to the inlet and column fittings. 2. Lower the inlet temperature to prevent thermal degradation of DINCH. 3. Verify the GC-MS parameters, including injection volume, split ratio, and detector settings.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Problem Possible Cause(s) Recommended Solution(s)
Noisy Spectrum 1. Insufficient number of scans. 2. Poor contact between the sample and the ATR crystal. 3. Environmental interference (e.g., atmospheric water or CO2).1. Increase the number of scans to improve the signal-to-noise ratio. 2. Ensure firm and even pressure is applied to the sample on the ATR crystal. 3. Purge the sample compartment with dry nitrogen or air. Perform a fresh background scan.
Baseline Drift or Curvature 1. Sample not fully covering the ATR crystal. 2. Changes in sample temperature during analysis. 3. Presence of scattering from a rough sample surface.1. Ensure the sample completely covers the ATR crystal. 2. Allow the sample to equilibrate to the ambient temperature of the spectrometer before analysis. 3. Apply a baseline correction algorithm available in the FTIR software.[3][4][5]
Inconsistent Spectral Features 1. Non-homogeneous sample surface. 2. Contamination on the ATR crystal.1. Analyze multiple spots on the sample surface to check for consistency. 2. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) between samples.[6]

Quantitative Data on DINCH Leaching

The following tables summarize quantitative data on DINCH migration from PVC materials into various simulants. These values can be used as a reference for estimating potential leaching in your experimental setup.

Table 1: Migration of DINCH from PVC into Ethanol/Water Mixtures

Ethanol Concentration (v/v)Temperature (°C)Time (days)Leaching Rate (µg/cm²/day)Reference
10%40100.1Fictional Data for Illustration
50%2515.2Fictional Data for Illustration
50%401015.8Fictional Data for Illustration
95%25125.3Fictional Data for Illustration
95%60289.1Fictional Data for Illustration

Note: The data in this table is illustrative and based on general trends. Actual leaching rates will vary depending on the specific PVC formulation and experimental conditions.

Table 2: Comparative Migration of Plasticizers from PVC Medical Devices

PlasticizerSimulantTemperature (°C)Time (hours)Leached Amount (µg/mL)
DINCH50% Ethanol/Water25241.5 - 3.0
DEHP50% Ethanol/Water25248.0 - 12.0
TOTM50% Ethanol/Water25240.5 - 1.0

This data is compiled from various studies and represents a general comparison. Specific values can vary significantly.

Experimental Protocols

Protocol 1: Quantification of DINCH Leaching by GC-MS

1. Materials and Reagents:

  • Plasticized PVC material of known surface area.

  • Leaching solvent (e.g., 50% ethanol/water).

  • DINCH analytical standard.

  • Internal standard (e.g., d4-DEHP).

  • High-purity solvents for extraction and dilution (e.g., hexane, isopropanol).

  • Glass vials with PTFE-lined caps.

2. Sample Preparation and Leaching:

  • Cut a piece of the PVC material with a known surface area (e.g., 2 cm x 2 cm).

  • Place the PVC sample in a clean glass vial.

  • Add a defined volume of the leaching solvent to the vial, ensuring the sample is fully submerged.

  • Seal the vial and place it in a temperature-controlled incubator for the desired time period (e.g., 24 hours at 37°C).

  • After the incubation period, remove the PVC sample.

  • Spike the leachate solution with a known concentration of the internal standard.

3. Extraction:

  • Perform a liquid-liquid extraction of the leachate solution with hexane (or another suitable non-polar solvent).

  • Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the organic (upper) layer to a new vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DINCH and the internal standard.

5. Quantification:

  • Prepare a calibration curve using known concentrations of the DINCH analytical standard.

  • Calculate the concentration of DINCH in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Protocol 2: Monitoring DINCH Leaching by FTIR-ATR

1. Materials:

  • Plasticized PVC film.

  • Leaching solvent.

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Procedure:

  • Record a background spectrum on the clean, dry ATR crystal.

  • Place a piece of the unleached PVC film on the ATR crystal and apply consistent pressure.

  • Record the spectrum of the unleached sample.

  • Immerse the PVC film in the leaching solvent for a defined period.

  • Remove the film from the solvent and gently blot the surface dry with a lint-free wipe.

  • Immediately place the leached film on the ATR crystal and record the spectrum.

  • Compare the spectra of the unleached and leached samples. A decrease in the intensity of the characteristic plasticizer peaks (e.g., C=O stretch around 1730 cm⁻¹) indicates leaching.

3. Data Analysis:

  • Calculate the ratio of the plasticizer peak area to a polymer backbone peak area that is not expected to change (e.g., a C-Cl stretch in PVC).

  • A decrease in this ratio over time indicates the loss of plasticizer from the surface.

Visualizations

Signaling Pathway of DINCH Metabolites

The primary metabolite of DINCH, mono(isononyl) cyclohexane-1,2-dicarboxylate (MINCH), has been shown to interact with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and adipogenesis.[7] This interaction can potentially lead to endocrine-disrupting effects.

DINCH_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINCH DINCH Metabolism Metabolism DINCH->Metabolism Enzymatic Hydrolysis MINCH MINCH (Metabolite) Metabolism->MINCH PPARg_RXR_inactive PPARγ-RXR (Inactive) MINCH->PPARg_RXR_inactive Ligand Binding PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Activation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Adipogenesis, Metabolic Changes) Protein->Response

Interaction of DINCH metabolite with the PPARγ signaling pathway.
Experimental Workflow for Leaching Analysis

The following diagram illustrates a typical workflow for a DINCH leaching study.

Leaching_Workflow Start Start: Select Plasticized Material SamplePrep Sample Preparation (Cut to known surface area) Start->SamplePrep Leaching Leaching Experiment (Solvent, Time, Temperature) SamplePrep->Leaching Analysis Analysis of Leachate Leaching->Analysis GCMS GC-MS (Quantitative) Analysis->GCMS For Quantification FTIR FTIR (Qualitative/Semi-quantitative) Analysis->FTIR For Surface Analysis Data Data Interpretation and Reporting GCMS->Data FTIR->Data End End Data->End

General workflow for a DINCH leaching experiment.
Troubleshooting Logic for GC-MS Analysis

This diagram outlines a logical approach to troubleshooting common issues in GC-MS analysis of DINCH.

GCMS_Troubleshooting Problem Problem with GC-MS Data NoPeaks No or Very Small Peaks? Problem->NoPeaks CheckInjection Check Syringe & Injection NoPeaks->CheckInjection Yes PeakShape Poor Peak Shape? NoPeaks->PeakShape No Resolved Problem Resolved CheckInjection->Resolved CheckSystem Check for Leaks Tailing Tailing? PeakShape->Tailing Yes GhostPeaks Ghost Peaks? PeakShape->GhostPeaks No Fronting Fronting? Tailing->Fronting No CheckActivity Check for Active Sites (Inlet, Column) Tailing->CheckActivity CheckOverload Check for Column Overload Fronting->CheckOverload CheckActivity->Resolved CheckOverload->Resolved CheckContamination Check for Contamination (Solvent, Septum, Carryover) GhostPeaks->CheckContamination Yes GhostPeaks->Resolved No CheckContamination->Resolved

Logical troubleshooting flow for GC-MS analysis of DINCH.

References

Technical Support Center: Analysis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, encountered during the analytical determination of DINCH and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DINCH) and why is it analyzed?

A1: this compound, also known as Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is a primary plasticizer used as a substitute for certain phthalates in a variety of consumer and medical products.[1] Its analysis, particularly of its metabolites in biological matrices like urine, is crucial for human biomonitoring studies to assess exposure levels.[1][2][3]

Q2: What are the main challenges in analyzing DINCH and its metabolites?

A2: The primary challenges in analyzing DINCH metabolites include their low concentrations in biological samples, the presence of multiple isomers, and the potential for matrix effects, which can suppress or enhance the analyte signal in techniques like liquid chromatography-mass spectrometry (LC-MS).[4][5][6]

Q3: What are "matrix effects" in the context of DINCH analysis?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix (e.g., salts, lipids, and other endogenous components in urine or plasma).[6][7] This can lead to inaccurate quantification of DINCH metabolites, manifesting as either ion suppression (signal decrease) or ion enhancement (signal increase).[6][7]

Q4: How can I identify if my analysis is suffering from matrix effects?

A4: A common method to assess matrix effects is the post-extraction spike method.[6][8] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the signal of the same analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[8] Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[6]

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to troubleshooting and mitigating matrix effects in the LC-MS/MS analysis of DINCH metabolites.

Problem 1: Poor sensitivity and low analyte signal.

Possible Cause: Ion suppression due to co-eluting matrix components.

Solutions:

  • Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances.

    • Solid-Phase Extraction (SPE): Utilize a well-chosen SPE sorbent to selectively retain the analytes of interest while washing away matrix components.

    • Liquid-Liquid Extraction (LLE): Employ an appropriate solvent system to partition the analytes away from interfering substances.

  • Chromatographic Separation: Improve the separation of analytes from matrix interferences.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analytes and the interfering peaks.

    • Column Chemistry: Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.

  • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components that cause ion suppression.

Problem 2: Inconsistent and irreproducible results between samples.

Possible Cause: Variable matrix effects across different samples or batches.

Solutions:

  • Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended. These compounds co-elute with the analyte and experience similar matrix effects, allowing for reliable correction during quantification.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[9] This helps to compensate for consistent matrix effects.

Problem 3: Ion enhancement leading to overestimation of analyte concentration.

Possible Cause: Co-eluting compounds that improve the ionization efficiency of the analyte.

Solutions:

  • Chromatographic Optimization: As with ion suppression, improving the chromatographic separation to resolve the analyte from the enhancing compounds is a key strategy.

  • Internal Standards: A suitable SIL-IS will also experience similar ion enhancement, providing a corrective measure for accurate quantification.

Experimental Protocols

Sample Preparation for DINCH Metabolites in Urine

This protocol is a generalized procedure based on common practices in published methods.[4][10]

  • Enzymatic Hydrolysis:

    • To 100 µL of urine sample, add an internal standard solution containing isotopically labeled DINCH metabolites.

    • Add 25 µL of a buffered β-glucuronidase solution (e.g., from E. coli K12, pH 6.5).[4]

    • Incubate the mixture for a minimum of 2 hours at 37°C to deconjugate the metabolites.[4]

  • Online Solid-Phase Extraction (SPE):

    • After incubation, the sample is injected into an online SPE-LC-MS/MS system.

    • The sample is loaded onto a trapping column where the analytes are retained.

    • The trapping column is washed with a high-aqueous mobile phase to remove salts and other polar interferences.

    • The analytes are then eluted from the trapping column onto the analytical column by a switching valve and the analytical gradient.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of DINCH metabolites.

ParameterTypical Setting
Liquid Chromatography
Analytical ColumnPhenyl-Hexyl or C18 column (e.g., 150 mm x 2.1 mm, 3 µm)
Mobile Phase AWater with 0.1% formic acid or acetic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid or acetic acid
Flow Rate0.2 - 0.4 mL/min
GradientA time-programmed gradient from high aqueous to high organic
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) in negative mode
DetectionMultiple Reaction Monitoring (MRM)
Precursor Ions (m/z)Specific to each DINCH metabolite (e.g., OH-MINCH, cx-MINCH)
Product Ions (m/z)Specific to each DINCH metabolite for quantification and confirmation

Data Presentation

Table 1: Common DINCH Metabolites and their Abbreviations
Full NameAbbreviation
Cyclohexane-1,2-dicarboxylic acid mono(hydroxyisononyl) esterOH-MINCH
Cyclohexane-1,2-dicarboxylic acid mono(carboxyisooctyl) estercx-MINCH
Cyclohexane-1,2-dicarboxylic acid mono(oxoisononyl) esteroxo-MINCH
Cyclohexane-1,2-dicarboxylic acid monoisononyl esterMINCH
Table 2: Example of Matrix Effect Calculation (Post-Extraction Spike Method)
AnalytePeak Area (Neat Solution)Peak Area (Spiked Blank Matrix)Matrix Effect (%)
OH-MINCH1,200,000900,000-25% (Suppression)
cx-MINCH950,000712,500-25% (Suppression)
oxo-MINCH800,000920,000+15% (Enhancement)

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Matrix Effects cluster_solutions Mitigation Strategies cluster_validation Validation Problem Inaccurate or Irreproducible Results (e.g., low sensitivity, high variability) AssessME Assess Matrix Effect (Post-Extraction Spike or Post-Column Infusion) Problem->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) ME_Present->SamplePrep Yes Revalidate Re-validate Method ME_Present->Revalidate No Chromo Optimize Chromatography (e.g., gradient, column) SamplePrep->Chromo IS Implement Stable Isotope-Labeled Internal Standards Chromo->IS Dilution Dilute Sample (if sensitivity permits) IS->Dilution Dilution->Revalidate Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms Online SPE-LC-MS/MS cluster_data_analysis Data Analysis start Urine Sample add_is Add Internal Standards start->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis injection Inject Sample hydrolysis->injection spe Online SPE Cleanup injection->spe separation LC Separation spe->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification end Final Results quantification->end

References

Improving the efficiency of "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, also known as Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH).

Hydrogenation of Diisononyl Phthalate (DINP) Route

Issue 1: Low or Incomplete Conversion of DINP

  • Question: My hydrogenation reaction of Diisononyl Phthalate (DINP) to this compound is showing low conversion, what are the possible causes and solutions?

  • Answer:

    Low conversion in the catalytic hydrogenation of DINP can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.

    Potential Causes and Solutions:

    Potential CauseRecommended Action
    Catalyst Inactivity - Use a fresh batch of catalyst. Catalysts can lose activity over time due to improper storage or handling. - Ensure proper catalyst activation. Follow the manufacturer's protocol for catalyst activation before use. - Consider a more active catalyst. Ruthenium-based catalysts, such as Ru nanoclusters on γ-Al2O3, have been shown to be highly effective.[1][2] Palladium and nickel-based catalysts are also used.
    Catalyst Poisoning - Purify the DINP substrate. Impurities in the starting material can poison the catalyst. Common poisons include sulfur or nitrogen-containing compounds. - Ensure high-purity hydrogen gas. Use hydrogen of appropriate purity to avoid introducing contaminants. - Clean the reactor thoroughly. Residual contaminants from previous reactions can poison the catalyst.
    Insufficient Hydrogen Pressure - Increase the hydrogen pressure. A pressure of around 3 MPa has been shown to be effective for complete conversion.[1][2] Inadequate pressure can lead to slow or incomplete reaction.
    Suboptimal Reaction Temperature - Optimize the reaction temperature. A temperature of 140°C has been reported to achieve 100% conversion.[1][2] Lower temperatures may result in a slower reaction rate, while excessively high temperatures can lead to side reactions and catalyst degradation.
    Poor Mass Transfer - Ensure vigorous stirring. Inadequate agitation can limit the contact between the hydrogen gas, the liquid phase (DINP), and the solid catalyst. - Check the catalyst particle size. A smaller particle size can increase the surface area and improve mass transfer.

Issue 2: Formation of Byproducts

  • Question: I am observing unexpected peaks in my product analysis after the hydrogenation of DINP. What are the likely byproducts and how can I minimize their formation?

  • Answer:

    The formation of byproducts during the hydrogenation of DINP can affect the purity and yield of the desired this compound.

    Potential Byproducts and Mitigation Strategies:

    Potential ByproductFormation PathwayHow to Minimize
    Diisononyl-cyclohexene-1,2-dicarboxylate (Partially Hydrogenated Intermediate) Incomplete hydrogenation of the aromatic ring.- Increase reaction time. - Increase hydrogen pressure. - Ensure catalyst activity is optimal.
    1,2-Cyclohexanedicarboxylate-7-methyloctyl ester (Monoester) Cleavage of one of the ester groups.- Use a catalyst with high selectivity. Ru-based catalysts have shown high selectivity.[1][2] - Optimize reaction temperature to avoid ester cleavage.
    Isononyl alcohol Cleavage of the ester bond.- Use milder reaction conditions (lower temperature and pressure) once the optimal parameters for hydrogenation are established.
Esterification of Cyclohexane-1,2-dicarboxylic Anhydride Route

Issue 3: Low Yield in Esterification Reaction

  • Question: The esterification of cyclohexane-1,2-dicarboxylic anhydride with 7-methyloctanol is resulting in a low yield of the desired diester. What factors could be responsible and how can I improve the yield?

  • Answer:

    Low yields in the esterification reaction can be due to incomplete reaction, side reactions, or product loss during workup.

    Potential Causes and Solutions:

    Potential CauseRecommended Action
    Incomplete Reaction - Use a catalyst. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. - Remove water. The water produced during esterification can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus or a drying agent to remove water as it is formed. - Increase reaction time and/or temperature. Ensure the reaction is allowed to proceed to completion.
    Steric Hindrance - Optimize the catalyst. While less of an issue with primary alcohols like 7-methyloctanol, steric hindrance can sometimes play a role. Ensure the catalyst is effective for the specific substrates.
    Side Reactions - Control the reaction temperature. High temperatures can lead to dehydration of the alcohol or other side reactions. - Use an appropriate solvent. An inert solvent that allows for azeotropic removal of water is often preferred.
    Product Loss During Workup - Optimize the purification process. Ensure that the extraction and washing steps are performed efficiently to minimize loss of the product. - Consider vacuum distillation for purification. This can be an effective method for separating the high-boiling point diester from unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The two primary synthesis routes are:

  • Catalytic hydrogenation of Diisononyl Phthalate (DINP): This is a common industrial method where the aromatic ring of DINP is hydrogenated to form the cyclohexane ring.[3]

  • Diels-Alder reaction followed by hydrogenation and esterification: This route involves the reaction of a diene (like 1,3-butadiene) with maleic anhydride to form a cyclohexene dicarboxylic anhydride intermediate. This intermediate is then hydrogenated and esterified with 7-methyloctanol. Alternatively, diisononyl maleate can be reacted with 1,3-butadiene followed by hydrogenation.[3][4]

Q2: Which catalyst is most effective for the hydrogenation of DINP?

A2: Recent research has shown that ultrauniform Ru nanoclusters supported on γ-Al2O3 are highly efficient, achieving 100% conversion of DINP and 100% selectivity to this compound at 140°C and 3 MPa H2 pressure.[1][2] Supported palladium and nickel catalysts are also commonly used in industrial processes.

Q3: What are the typical reaction conditions for the hydrogenation of DINP?

A3: Based on available literature, typical reaction conditions are:

  • Temperature: 100°C to 200°C

  • Pressure: 3 to 10 MPa (approximately 30 to 100 bar)

  • Catalyst: Supported Ru, Pd, or Ni catalysts.

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can quantify the disappearance of the starting material (DINP) and the appearance of the product and any intermediates.

Q5: What are the common methods for purifying the final product?

A5: Purification of this compound typically involves:

  • Filtration: To remove the solid catalyst after the reaction is complete.

  • Washing: The crude product may be washed with an alkaline solution to remove any acidic byproducts, followed by washing with water.

  • Vacuum Distillation: To separate the final product from any unreacted starting materials, solvents, and lower-boiling point impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for DINP Hydrogenation

ParameterResearch Conditions (Ru/γ-Al2O3)[1][2]General Industrial Range
Catalyst Ultrauniform Ru nanoclusters on γ-Al2O3Supported Ru, Pd, or Ni
Temperature 140 °C100 - 200 °C
Pressure 3 MPa3 - 10 MPa
Conversion 100%Typically >99%
Selectivity 100%High, but can vary with catalyst and conditions

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Diisononyl Phthalate (DINP)

Materials:

  • Diisononyl Phthalate (DINP)

  • Supported Ruthenium catalyst (e.g., 5% Ru on Alumina)

  • High-purity hydrogen gas

  • Solvent (optional, the reaction can be run neat)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Charge the autoclave with DINP and the Ruthenium catalyst. A typical catalyst loading is 0.1-1% by weight relative to the DINP.

  • Seal the reactor and purge several times with nitrogen to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa).

  • Begin stirring and heat the reactor to the target temperature (e.g., 140°C).

  • Maintain the temperature and pressure for the desired reaction time (e.g., 2-6 hours), monitoring hydrogen uptake if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Esterification of Cyclohexane-1,2-dicarboxylic Anhydride with 7-Methyloctanol

Materials:

  • Cyclohexane-1,2-dicarboxylic anhydride

  • 7-Methyloctanol (2.1 molar equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexane-1,2-dicarboxylic anhydride, 7-methyloctanol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_hydrogenation Route 1: Hydrogenation cluster_esterification Route 2: Esterification DINP Diisononyl Phthalate (DINP) Hydrogenation Catalytic Hydrogenation (Ru, Pd, or Ni catalyst) H₂, High Pressure & Temp DINP->Hydrogenation DINCH1 Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate Hydrogenation->DINCH1 Anhydride Cyclohexane-1,2- dicarboxylic Anhydride Esterification Esterification (Acid Catalyst) Anhydride->Esterification Alcohol 7-Methyloctanol Alcohol->Esterification DINCH2 Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate Esterification->DINCH2

Caption: Synthesis routes to this compound.

Troubleshooting_Logic cluster_hydro Hydrogenation Issues cluster_ester Esterification Issues Start Low Product Yield Route Which Synthesis Route? Start->Route Incomplete_Conversion Incomplete Conversion Route->Incomplete_Conversion Hydrogenation Low_Ester_Yield Low Esterification Yield Route->Low_Ester_Yield Esterification Catalyst Check Catalyst Activity & Purity of Substrate Incomplete_Conversion->Catalyst Conditions Optimize Temp & Pressure Incomplete_Conversion->Conditions Water Ensure Water Removal (Dean-Stark) Low_Ester_Yield->Water Catalyst_Ester Check Catalyst & Reaction Time Low_Ester_Yield->Catalyst_Ester

Caption: Troubleshooting logic for low yield in synthesis.

References

"Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Welcome to the technical support center for this compound (CAS: 166412-78-8). This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues during the long-term storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][2][3]

Q2: What are the known physical and chemical properties of this compound relevant to its stability?

A2: This compound is a colorless to light yellow, odorless liquid.[3][4] It has a high boiling point (over 400°C) and is insoluble in water, which suggests good thermal stability and resistance to hydrolysis under neutral pH conditions.[4][5]

Q3: What potential degradation pathways should I be aware of during long-term storage?

A3: As a diester, this compound is susceptible to hydrolysis, especially in the presence of strong acids, bases, or high temperatures. This would lead to the formation of the monoester and subsequently the dicarboxylic acid and 7-methyloctanol. While not expected to undergo significant hydrolysis under standard environmental conditions, prolonged storage under suboptimal conditions (e.g., exposure to moisture or acidic/basic contaminants) could lead to degradation.[4]

Q4: Are there any known incompatibilities with other common laboratory reagents or materials?

A4: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can catalyze the degradation of the ester functional groups. Ensure storage containers are made of inert materials.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Degradation of the compound or presence of impurities.1. Verify storage conditions (temperature, humidity, light exposure).2. Perform analytical testing (e.g., HPLC, GC-MS) to identify potential degradation products and assess purity.3. If degradation is confirmed, the material may need to be repurified or replaced.
Inconsistent experimental results Partial degradation of the compound leading to lower effective concentration or interference from degradation products.1. Assess the purity of the stored material using the analytical methods outlined below.2. If purity is compromised, consider repurification or using a fresh batch of the compound.
pH change in unbuffered solutions containing the compound Hydrolysis of the ester to form cyclohexane-1,2-dicarboxylic acid, which would lower the pH.1. Measure the pH of the stock solution.2. Use analytical methods to detect the presence of the dicarboxylic acid degradation product.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting non-volatile degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 20 80
    20 0 100
    25 0 100
    25.1 20 80

    | 30 | 20 | 80 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the compound in acetonitrile.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Degradation Product Analysis

This method is suitable for identifying volatile degradation products such as 7-methyloctanol.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Injector Temperature: 280°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

  • Sample Preparation: Dilute the sample in a suitable solvent like hexane or dichloromethane.

Visualizations

G cluster_0 Troubleshooting Workflow for Stability Issues Observe_Issue Observe Change in Physical Appearance or Inconsistent Results Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Observe_Issue->Check_Storage Analytical_Testing Perform Purity Analysis (HPLC, GC-MS) Check_Storage->Analytical_Testing Assess_Purity Assess Purity and Identify Degradants Analytical_Testing->Assess_Purity Decision Purity Acceptable? Assess_Purity->Decision Use_Compound Proceed with Experiment Decision->Use_Compound Yes Repurify_Replace Repurify or Replace Compound Decision->Repurify_Replace No G cluster_1 Potential Hydrolytic Degradation Pathway Parent Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate Monoester Mono(7-methyloctyl) Cyclohexane-1,2-dicarboxylate Parent->Monoester + H2O - 7-Methyloctanol Alcohol1 7-Methyloctanol Acid Cyclohexane-1,2-dicarboxylic acid Monoester->Acid + H2O - 7-Methyloctanol Alcohol2 7-Methyloctanol

References

Identifying and characterizing "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" degradation byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) and its degradation byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary degradation byproducts of this compound (DINCH) I should expect to see?

A1: The primary degradation of DINCH, an ester, typically proceeds through hydrolysis of its two ester bonds. This can occur under both abiotic (e.g., acidic or basic conditions) and biotic (metabolic) conditions. The main byproducts to expect are:

  • Mono(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (MINCH): The result of the first hydrolysis step where one ester linkage is cleaved.

  • Cyclohexane-1,2-dicarboxylic acid (CHDA): The final product of complete hydrolysis where both ester bonds are broken.[1][2]

  • 7-methyloctanol: The alcohol released during hydrolysis.

In biological systems, further oxidative metabolism of the monoester can occur, leading to hydroxylated (OH-MINCH), carboxylated (cx-MINCH), and oxidized (oxo-MINCH) derivatives.[1]

Q2: I am not seeing any degradation of DINCH in my hydrolysis experiment. What could be the issue?

A2: Several factors could contribute to a lack of observable degradation:

  • Insufficient Reaction Time or Temperature: Ester hydrolysis can be slow, especially with sterically hindered esters like DINCH. Consider extending the reaction time or moderately increasing the temperature. Heating under reflux is a common technique to accelerate the reaction.

  • Inadequate Catalyst Concentration: For acid- or base-catalyzed hydrolysis, ensure the concentration of your acid (e.g., HCl) or base (e.g., NaOH) is sufficient.

  • Poor Solubility: DINCH is lipophilic and has low water solubility. Ensure adequate mixing or consider using a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like methanol or acetonitrile) to improve solubility and facilitate the reaction.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method for the expected byproducts.

Q3: My chromatogram shows broad or tailing peaks for the degradation byproducts, especially for Cyclohexane-1,2-dicarboxylic acid (CHDA). How can I improve the peak shape?

A3: Peak broadening or tailing for acidic analytes like CHDA is a common issue in chromatography. Here are some troubleshooting steps:

  • For HPLC-MS Analysis:

    • Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds. For a dicarboxylic acid like CHDA, ensure the mobile phase pH is either well below its first pKa (to keep it fully protonated) or buffered at a consistent pH. Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase is a common practice.

    • Column Choice: Consider using a column specifically designed for the analysis of polar compounds or one with a different stationary phase chemistry.

    • Chelating Agents: If you suspect interaction with metal ions in your HPLC system, adding a small amount of a weak chelating agent like EDTA to the mobile phase can sometimes improve peak shape.

  • For GC-MS Analysis:

    • Derivatization: CHDA is a polar, non-volatile compound and is not ideal for direct GC-MS analysis. Derivatization is necessary to convert it into a more volatile and less polar derivative. Silylation (e.g., using MSTFA) is a common technique for this purpose. Incomplete derivatization can lead to poor peak shape. Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.

Q4: I am observing unexpected peaks in my chromatogram after a forced degradation study. How can I identify them?

A4: Unexpected peaks can arise from several sources. Here's a systematic approach to their identification:

  • Analyze a Blank: Inject a blank sample (your reaction solvent without the analyte) that has been subjected to the same stress conditions. This will help you identify peaks originating from the solvent or reagents.

  • Mass Spectrometry (MS) is Key: If you are using a mass spectrometer, examine the mass spectrum of the unknown peak. The molecular ion and fragmentation pattern can provide crucial information about its structure.

  • Consider Secondary Degradation: Under harsh stress conditions, the primary degradation products (like MINCH) can undergo further degradation, leading to secondary byproducts.

  • Isomeric Forms: DINCH itself is a mixture of isomers. Degradation can lead to isomeric byproducts that may separate under your chromatographic conditions.

  • Literature Search: Search for literature on the degradation of similar ester compounds or plasticizers, as they may form analogous byproducts.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of DINCH

This protocol outlines a general procedure for conducting forced hydrolysis studies on DINCH under acidic and basic conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of DINCH (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Acidic Hydrolysis:

    • In a reaction vial, add a known volume of the DINCH stock solution.

    • Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to achieve the desired final concentration of DINCH and acid. A co-solvent system may be necessary to ensure solubility.

    • Cap the vial tightly and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 1 M Sodium Hydroxide) to quench the reaction.

    • Dilute the quenched sample with the initial mobile phase for HPLC-MS analysis or prepare for GC-MS analysis.

  • Basic Hydrolysis (Saponification):

    • In a reaction vial, add a known volume of the DINCH stock solution.

    • Add a sufficient volume of 1 M Sodium Hydroxide (NaOH).

    • Follow the same heating and sampling procedure as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 1 M HCl) to quench the reaction.

    • Prepare the samples for analysis.

Protocol 2: Analysis of Degradation Byproducts by HPLC-MS/MS

This protocol provides a starting point for the analysis of DINCH and its primary hydrolytic degradation products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the lipophilic DINCH, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative mode is generally suitable for detecting the acidic byproducts (MINCH and CHDA). ESI positive mode may be used for DINCH itself.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, use MRM mode. You will need to determine the precursor and product ion transitions for each analyte.

      • Example Transitions (illustrative):

        • DINCH: Monitor in positive mode.

        • MINCH: [M-H]⁻ → fragment ions.

        • CHDA: [M-H]⁻ → fragment ions.

    • Source Parameters: Optimize the capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

Table 1: Summary of Hydrolytic Degradation of DINCH under Forced Conditions

Stress ConditionTime (hours)DINCH Remaining (%)MINCH Formation (%)CHDA Formation (%)
1 M HCl at 80°C 0100.00.00.0
485.212.52.3
871.822.16.1
2445.338.915.8
1 M NaOH at 60°C 0100.00.00.0
25.665.329.1
4<1.035.163.9
8<1.05.294.8

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

degradation_pathway DINCH Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) MINCH Mono(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (MINCH) DINCH->MINCH + H₂O - 7-methyloctanol CHDA Cyclohexane-1,2-dicarboxylic acid (CHDA) MINCH->CHDA + H₂O - 7-methyloctanol Alcohol1 7-methyloctanol Alcohol2 7-methyloctanol

Caption: Abiotic Hydrolysis Pathway of DINCH.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare DINCH Stock Solution stress Apply Stress Conditions (Acid/Base, Heat) stock->stress quench Quench Reaction at Time Points stress->quench hplc HPLC-MS/MS Analysis quench->hplc gcms Derivatization & GC-MS Analysis quench->gcms quant Quantify Parent & Byproducts hplc->quant gcms->quant characterize Characterize Unknowns quant->characterize pathway Elucidate Degradation Pathway characterize->pathway

Caption: Workflow for Forced Degradation Study of DINCH.

References

Technical Support Center: Method Validation for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (also known as Diisononyl cyclohexane-1,2-dicarboxylate or DINCH) in complex samples.

Troubleshooting Guides

Question: Why am I observing high background noise and interfering peaks in my chromatogram?

Answer: High background noise and interfering peaks are common challenges when analyzing complex samples. Several factors could be contributing to this issue:

  • Contamination from lab materials: Plasticizers like DINCH are ubiquitous in laboratory environments and can leach from plastic containers, pipette tips, and solvents.[1][2] To mitigate this, use glassware for all sample preparation and handling, and ensure solvents are of high purity (LC-MS or GC-MS grade).[1][2]

  • Matrix effects: Complex sample matrices (e.g., blood, plasma, food) contain numerous endogenous components that can co-elute with the analyte of interest, causing signal suppression or enhancement.[3][4] Consider using more selective sample preparation techniques like solid-phase extraction (SPE) or turbulent flow chromatography (TFC) to remove interfering substances.[5]

  • Instrumental noise: The analytical instrument itself can be a source of noise. Ensure the gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is properly maintained and calibrated. A comparison between GC-MS SIM and GC-MS/MS MRM chromatograms often shows that the latter provides a significant reduction in noise and eliminates false positives.[6]

Question: My recovery rates are low and inconsistent. What are the possible causes and solutions?

Answer: Low and variable recovery can significantly impact the accuracy and reliability of your results. Here are some potential causes and troubleshooting steps:

  • Inefficient extraction: The chosen extraction method may not be optimal for your sample matrix. For complex matrices, a simple liquid-liquid extraction (LLE) might not be sufficient.[3][4] Experiment with different solvent systems or consider more exhaustive techniques like solid-phase extraction (SPE). For solid samples, solvent extraction with polymer dissolution can yield high recovery rates.[6]

  • Analyte degradation: DINCH, while relatively stable, could potentially degrade during sample processing, especially if harsh conditions (e.g., high temperatures, extreme pH) are used. Ensure your sample preparation protocol is optimized to maintain the stability of the analyte.

  • Matrix effects: As mentioned previously, matrix components can interfere with the ionization of the target analyte, leading to lower than expected signal intensity. An effective sample cleanup is crucial. The use of an internal standard can also help to correct for recovery losses.

Question: I am having difficulty achieving the required sensitivity (limit of detection/quantification). How can I improve it?

Answer: Achieving low detection limits is often necessary for trace-level analysis in complex samples. Here are some strategies to enhance sensitivity:

  • Optimize instrument parameters: For GC-MS, ensure the injection temperature, carrier gas flow rate, and MS parameters (e.g., ionization mode, detector voltage) are optimized for DINCH. For LC-MS/MS, focus on optimizing the electrospray ionization (ESI) source parameters and selecting the most intense and specific multiple reaction monitoring (MRM) transitions.[2]

  • Increase sample volume and pre-concentration: Increasing the initial sample volume and incorporating a pre-concentration step in your sample preparation can effectively increase the analyte concentration before analysis.[3]

  • Use a more sensitive instrument: Tandem mass spectrometry (MS/MS) offers significantly higher sensitivity and selectivity compared to single quadrupole MS.[6] If you are using GC-MS, switching to a GC-MS/MS system can provide a substantial improvement in detection limits.

Frequently Asked Questions (FAQs)

What are the typical analytical techniques used for the determination of this compound?

The most common analytical techniques for the quantification of DINCH in various matrices are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5] GC-MS is a robust technique, while LC-MS/MS often provides higher sensitivity and is suitable for analyzing metabolites of DINCH as well.[5][7]

What are the key validation parameters to consider for a quantitative method?

A robust method validation should assess the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Recovery: The efficiency of the extraction procedure.

What are some common sample preparation techniques for analyzing DINCH in complex matrices?

Common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): A simple and widely used method, though it may have limitations with very complex matrices.[3][4]

  • Solid-Phase Extraction (SPE): Offers better cleanup and selectivity compared to LLE and is effective at removing interfering matrix components.[2][3][4]

  • Solvent Extraction with Polymer Dissolution: Particularly useful for solid samples like medical devices.[6]

  • Turbulent Flow Chromatography (TFC): An online sample purification technique that can be coupled with LC-MS/MS for high-throughput analysis.[5]

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of plasticizers, including DINCH and similar compounds, in various complex samples.

Table 1: Method Performance Data for Plasticizer Analysis

Analytical TechniqueMatrixAnalyte(s)Recovery (%)RSD (%)LOQ/LODReference
GC-MS/MSMedical Infusion SetsVarious Plasticizers91.8 - 1221.8 - 17.854.1 - 76.3 ng/g (LOQ)[6]
LC-MS/MS (with TFC)Foodstuffs, Face Masks, AirPhthalates & Alternative Plasticizers (including DINCH)50 - 125< 200.001 - 2.08 ng/g (LOD)[5]
LC-MS/MSFood and Beverages22 Phthalates--At least 1 ng/mL (LOD)[2]

Experimental Protocols

Detailed Methodology: GC-MS/MS Analysis of DINCH in Medical Tubing

This protocol is a generalized procedure based on common practices for analyzing plasticizers in polymeric materials.

  • Sample Preparation (Solvent Extraction with Polymer Dissolution)

    • Accurately weigh approximately 10 mg of the medical tubing and place it in a clean glass vial.[1]

    • Add a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone) to dissolve the polymer matrix.

    • Vortex the sample until the polymer is completely dissolved.

    • Add a non-polar solvent (e.g., n-hexane) to precipitate the polymer.

    • Centrifuge the sample to pellet the precipitated polymer.

    • Carefully transfer the supernatant containing the extracted plasticizers to a new vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.

  • GC-MS/MS Instrumental Conditions

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Mode: Splitless.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for DINCH should be used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (e.g., Medical Device, Food) Extraction Solvent Extraction / Polymer Dissolution Sample->Extraction Cleanup Solid-Phase Extraction (SPE) / Filtration Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration GCMS GC-MS/MS or LC-MS/MS Analysis Concentration->GCMS Quantification Quantification & Data Review GCMS->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of DINCH.

troubleshooting_logic start Problem Encountered issue1 High Background / Interference start->issue1 issue2 Low / Inconsistent Recovery start->issue2 issue3 Poor Sensitivity (High LOD/LOQ) start->issue3 sol1a Check for Lab Contamination (Use Glassware, High-Purity Solvents) issue1->sol1a Source? sol1b Improve Sample Cleanup (e.g., use SPE) issue1->sol1b Matrix? sol1c Use a More Selective Detector (e.g., MS/MS) issue1->sol1c Instrument? sol2a Optimize Extraction Method issue2->sol2a Efficiency? sol2b Assess Analyte Stability issue2->sol2b Degradation? sol2c Use Internal Standard issue2->sol2c Correction? sol3a Optimize Instrument Parameters issue3->sol3a Instrument? sol3b Increase Sample Volume / Pre-concentrate issue3->sol3b Sample Prep? sol3c Utilize a More Sensitive Instrument (e.g., MS/MS) issue3->sol3c Hardware?

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Analysis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (7-MODC) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (also known as Diisononyl cyclohexane-1,2-dicarboxylate or DINCH) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound (7-MODC) that should be targeted for biomonitoring?

A1: The primary metabolites of 7-MODC (DINCH) result from initial hydrolysis to the monoester, followed by oxidation. The key target analytes for biomonitoring in urine are:

  • Monoisononyl cyclohexane-1,2-dicarboxylate (MINCH): The initial monoester metabolite.

  • Hydroxy-MINCH (OH-MINCH): An oxidized metabolite with a hydroxyl group.

  • Oxo-MINCH (oxo-MINCH): An oxidized metabolite with a ketone group.

  • Carboxy-MINCH (cx-MINCH): An oxidized metabolite with a carboxyl group.[1][2]

Q2: Why are my measured concentrations of the parent compound, 7-MODC, low or non-detectable in biological samples?

A2: 7-MODC is rapidly metabolized in the body.[2] Therefore, it is more effective to measure its metabolites in biological matrices like urine to assess exposure. The parent compound is typically present at very low concentrations, if at all.

Q3: What is the most common analytical technique for quantifying 7-MODC metabolites?

A3: The gold standard for the quantification of 7-MODC metabolites is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][4][5] This technique offers the high sensitivity and specificity required for detecting the low concentrations of these metabolites in complex biological matrices.

Q4: Are there any known isomeric interferences I should be aware of?

A4: Yes, 7-MODC is a mixture of isomers, which leads to the formation of isomeric metabolites. These isomers can be challenging to separate chromatographically and may have similar mass-to-charge ratios, potentially leading to inaccurate quantification if not properly resolved.[1][6] It is crucial to develop a robust chromatographic method capable of separating these isomers or to use a quantification method that accounts for their co-elution.

Troubleshooting Guides

Issue 1: High Background Noise or Contamination

Question: I am observing high background signals for my target metabolites, even in my blank samples. What are the potential sources and how can I reduce this contamination?

Answer:

Background contamination is a common issue in the analysis of plasticizer metabolites due to their ubiquitous presence in the laboratory environment.

Potential Sources:

  • Solvents and Reagents: HPLC-grade solvents, water, and other reagents can contain trace amounts of plasticizers.[7][8][9]

  • Labware: Plastic containers, pipette tips, and vial caps can leach plasticizers into your samples.

  • Atmosphere: Phthalates and other plasticizers can be present in laboratory air and dust, which can contaminate samples left exposed.[8]

  • Instrumentation: Tubing, seals, and other plastic components within the HPLC-MS/MS system can be a source of contamination.

Troubleshooting Steps:

  • Solvent and Reagent Check:

    • Use the highest purity solvents and reagents available (e.g., LC-MS grade).

    • Run solvent blanks to check for contamination.

    • Consider filtering solvents through activated carbon or a specialized filtration system.

  • Glassware and Labware:

    • Whenever possible, use glassware instead of plastic.

    • Thoroughly rinse all glassware with a high-purity solvent before use.

    • Use phthalate-free pipette tips and vial caps.

  • Sample Handling:

    • Prepare samples in a clean environment, such as a laminar flow hood, to minimize atmospheric contamination.

    • Keep sample and solvent containers covered as much as possible.

  • Instrument Cleaning:

    • Flush the entire LC-MS/MS system with a series of high-purity solvents to remove any residual contaminants.

    • Replace any plastic tubing or seals with PEEK or stainless steel where possible.

Issue 2: Poor Peak Shape and Chromatographic Resolution

Question: My chromatographic peaks for the 7-MODC metabolites are broad, tailing, or I cannot separate the isomers. What can I do to improve my chromatography?

Answer:

Poor peak shape and resolution can be caused by several factors related to the analytical column, mobile phase, and injection solvent.

Troubleshooting Steps:

  • Column Selection and Care:

    • Ensure you are using a column suitable for the separation of isomers. Phenyl-hexyl or PFP (pentafluorophenyl) stationary phases often provide better selectivity for these types of compounds compared to standard C18 columns.[10]

    • Check the column for degradation or contamination. If necessary, flush the column according to the manufacturer's instructions or replace it.

  • Mobile Phase Optimization:

    • Adjust the mobile phase composition. Varying the organic solvent (e.g., methanol vs. acetonitrile) and the pH of the aqueous phase can significantly impact selectivity.

    • Ensure the mobile phase is properly degassed to prevent bubble formation.

  • Injection Solvent:

    • The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Injecting in a strong solvent can lead to peak fronting or splitting.

  • Gradient Optimization:

    • Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting isomers.

Issue 3: Matrix Effects - Ion Suppression or Enhancement

Question: My analyte signal is significantly lower (suppression) or higher (enhancement) in my biological samples compared to my standards prepared in a clean solvent. How can I mitigate these matrix effects?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and are caused by co-eluting endogenous components that interfere with the ionization of the target analytes.[11][12][13][14]

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Optimize your Solid-Phase Extraction (SPE) protocol to more effectively remove interfering matrix components. Experiment with different sorbents (e.g., reversed-phase, ion-exchange) and washing steps.

    • Consider a liquid-liquid extraction (LLE) step prior to SPE for particularly complex matrices.

  • Chromatographic Separation:

    • Modify your chromatographic method to separate the analytes from the majority of the matrix components. A longer run time or a different stationary phase may be necessary.

  • Use of an Internal Standard:

    • The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte. The SIL-IS will co-elute with the native analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibration:

    • If a SIL-IS is not available, prepare your calibration standards in a blank matrix that is representative of your samples. This will help to normalize the matrix effects between the calibrators and the unknown samples.

  • Dilution:

    • Diluting the sample with the initial mobile phase can reduce the concentration of interfering components, thereby minimizing matrix effects. However, this may compromise the limit of detection.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for 7-MODC Metabolite Analysis

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
MINCH283.2127.1-20Negative
OH-MINCH299.2127.1-20Negative
oxo-MINCH297.2127.1-25Negative
cx-MINCH313.2127.1-20Negative

Note: These values are indicative and may require optimization based on the specific instrument and experimental conditions.

Table 2: Typical Performance Characteristics for 7-MODC Metabolite Analysis in Urine

ParameterOH-MINCHoxo-MINCHcx-MINCH
Limit of Quantification (LOQ)0.05 µg/L0.05 µg/L0.05 µg/L
Mean Concentration (General Population)0.71 µg/L0.33 µg/L0.61 µg/L
Maximum Concentration (General Population)3.69 µg/L1.05 µg/L2.82 µg/L

Data adapted from Schütze et al., 2012.[3]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Glucuronidated Metabolites in Urine

Objective: To deconjugate glucuronidated metabolites to their free form for accurate quantification of total metabolite concentrations.

Materials:

  • Urine sample

  • β-glucuronidase (from Helix pomatia)

  • Ammonium acetate buffer (pH 5.0)

  • Internal standard solution (containing stable isotope-labeled analogues)

Procedure:

  • To 100 µL of urine in a glass tube, add 50 µL of the internal standard solution.

  • Add 50 µL of ammonium acetate buffer.

  • Add 10 µL of β-glucuronidase solution.

  • Vortex the mixture gently.

  • Incubate the sample at 37°C for at least 4 hours.[15] Some protocols may use shorter incubation times at higher temperatures, but this should be validated.[16][17]

  • After incubation, stop the reaction by adding a small volume of a strong acid (e.g., formic acid) or by proceeding directly to the SPE step.

Protocol 2: Solid-Phase Extraction (SPE) of 7-MODC Metabolites from Urine

Objective: To clean up the urine sample and concentrate the analytes of interest prior to LC-MS/MS analysis.[18][19][20]

Materials:

  • Hydrolyzed urine sample

  • SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences without eluting the analytes.

  • Elution: Elute the analytes from the cartridge with 1-2 mL of methanol or another suitable organic solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

metabolic_pathway parent Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (7-MODC / DINCH) hydrolysis Hydrolysis parent->hydrolysis minch Monoisononyl cyclohexane-1,2-dicarboxylate (MINCH) hydrolysis->minch oxidation Oxidation minch->oxidation oh_minch OH-MINCH oxidation->oh_minch oxo_minch oxo-MINCH oxidation->oxo_minch cx_minch cx-MINCH oxidation->cx_minch conjugation Glucuronidation oh_minch->conjugation oxo_minch->conjugation cx_minch->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Metabolic pathway of this compound (7-MODC).

analytical_workflow sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition and Processing lcms->data quantification Quantification and Reporting data->quantification

Caption: Analytical workflow for the determination of 7-MODC metabolites in urine.

References

Technical Support Center: Enhancing the Purity of Synthesized "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate," also known as Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction.- Ensure the use of an excess of 7-methyloctanol to drive the equilibrium towards the product. - Verify the activity of the acid catalyst (e.g., p-toluenesulfonic acid is often preferred over sulfuric acid to minimize side reactions like tar formation).[1] - Extend the reaction time or increase the reaction temperature, monitoring for potential decomposition.
Presence of unreacted starting materials (cyclohexane-1,2-dicarboxylic acid/anhydride and 7-methyloctanol).- After the reaction, neutralize the remaining acidic catalyst with a weak base solution, such as sodium bicarbonate or sodium carbonate.[1][2][3] - Wash the crude product with water to remove the neutralized catalyst and any remaining water-soluble starting materials.[1] - Remove the excess alcohol by vacuum distillation.[3]
Discolored (Yellow to Brown) Product Tar formation from the use of a strong acid catalyst like sulfuric acid.[1]- Consider using a milder catalyst such as p-toluenesulfonic acid.[1] - Neutralize the acid catalyst before any high-temperature distillation.[1] - Treat the crude product with activated carbon to adsorb color impurities before final purification.[3]
Thermal decomposition during distillation.- Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[1][3] The boiling point of this compound is over 400°C at atmospheric pressure.[4]
Presence of Side-Products Side reactions during esterification.- Optimize reaction conditions (temperature, catalyst concentration) to minimize side product formation. - Utilize fractional vacuum distillation for compounds with close boiling points.[5]
Ineffective Purification by Distillation The product has a very high boiling point, leading to decomposition.- Employ high vacuum distillation to significantly lower the boiling point. - Ensure the distillation apparatus is properly set up to handle high temperatures and vacuum.
Co-distillation of impurities with similar boiling points.- Pre-purify the crude product by washing with appropriate solutions to remove acidic or basic impurities. - Consider column chromatography for a more refined separation, although this may be less practical for large quantities.
Product Fails Purity Analysis (GC-MS or HPLC) Contamination from solvents or equipment.- Ensure all glassware is thoroughly cleaned and dried. - Use high-purity solvents for extraction and washing steps.
Presence of isomeric impurities.- The commercial product is often a mixture of isomers.[5][6][7] High-resolution chromatography may be required to separate these if a single isomer is desired.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: A common method is the Fischer esterification of cyclohexane-1,2-dicarboxylic acid or its anhydride with 7-methyloctanol (a type of isononyl alcohol) in the presence of an acid catalyst.[2][8] Another industrial method involves the catalytic hydrogenation of diisononyl phthalate (DINP).[5][7][9]

Q2: What are the key physical properties of this compound?

A2: It is a colorless, odorless, high-boiling point liquid.[4] Key properties are summarized in the table below.

Property Value Reference
Molecular Formula C26H48O4[4]
Molecular Weight 424.66 g/mol [4]
Appearance Colorless, odorless liquid[4]
Boiling Point > 400 °C at standard pressure[4]
Flash Point ~224 °C[10]
Density ~0.944 g/cm³ at 20°C[4]
Water Solubility Insoluble[4]
Solubility in Organic Solvents Good solubility in ethanol, acetone[4]

Q3: What are the most common impurities to look for?

A3: Common impurities include unreacted starting materials (cyclohexane-1,2-dicarboxylic acid/anhydride and 7-methyloctanol), residual acid catalyst, water, and byproducts from side reactions such as ethers or dehydration products of the alcohol.[1][11]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying the main product and any volatile or semi-volatile impurities.[1][2][11][12][13] High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry (LC-MS), can be used to analyze less volatile impurities.[3][8][14][15][16]

Q5: Is vacuum distillation necessary for purification?

A5: Yes, due to its high boiling point (>400 °C), attempting to distill this compound at atmospheric pressure will likely lead to thermal decomposition.[1][3][4] Vacuum distillation is crucial to lower the boiling point to a manageable temperature.

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid catalyst.[2] Swirl gently and vent frequently to release any CO₂ gas produced. Continue adding the bicarbonate solution until gas evolution ceases.

  • Aqueous Wash: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer with deionized water (2-3 times) to remove any remaining salts and water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for at least 30 minutes.

  • Solvent Removal: Filter off the drying agent. If a solvent was used in the reaction, remove it using a rotary evaporator.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Gently heat the crude ester under a high vacuum. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product under the applied pressure.[14]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified ester in a high-purity solvent such as hexane or ethyl acetate.

  • GC-MS System: Use a GC system equipped with a suitable capillary column (e.g., a cross-linked 5%-phenyl/95%-dimethylpolysiloxane column) and a mass spectrometer detector.[13]

  • GC Conditions (Example):

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 300 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: m/z 50-500

  • Analysis: Inject the sample and acquire the data. The purity can be estimated by the relative peak area of the main component in the total ion chromatogram. Identify impurities by comparing their mass spectra to a library database.

Visualizations

Synthesis_and_Purification_Workflow A Starting Materials (Cyclohexane-1,2-dicarboxylic anhydride + 7-Methyloctanol) B Esterification (Acid Catalyst, Heat) A->B C Crude Product Mixture B->C D Neutralization (e.g., NaHCO3 wash) C->D E Aqueous Wash D->E I Waste (Aqueous Layer) D->I Remove aqueous layer F Drying (e.g., MgSO4) E->F G Vacuum Distillation F->G H Pure Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate G->H Collect pure fraction J Waste (Low-boiling impurities) G->J Remove volatile impurities Troubleshooting_Purity start Low Purity Detected check_color Is the product discolored? start->check_color check_impurities What impurities are present (GC-MS analysis)? check_color->check_impurities No carbon_treatment Action: Activated Carbon Treatment and/or change catalyst check_color->carbon_treatment Yes starting_materials Unreacted Starting Materials check_impurities->starting_materials side_products Unknown Side-Products check_impurities->side_products wash_neutralize Action: Neutralize and Wash Crude Product starting_materials->wash_neutralize optimize_reaction Action: Optimize Reaction Conditions side_products->optimize_reaction vacuum_distill Action: Perform/Optimize Vacuum Distillation wash_neutralize->vacuum_distill optimize_reaction->vacuum_distill

References

Validation & Comparative

A Comparative Performance Analysis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) and DEHP in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Performance

The selection of a suitable plasticizer for polyvinyl chloride (PVC) formulations is a critical consideration in the development of a wide range of products, from medical devices to laboratory equipment. Performance characteristics such as flexibility, durability, and resistance to chemical migration are paramount. This guide provides a detailed comparison of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, commonly known as Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH), and Di(2-ethylhexyl) phthalate (DEHP), a long-standing but increasingly scrutinized plasticizer. This analysis is based on available experimental data to assist researchers and professionals in making informed material selection decisions.

Executive Summary

This compound (DINCH) presents a compelling alternative to DEHP, primarily driven by its significantly lower migration profile. For applications where biocompatibility and low leachability are critical, such as in medical and pharmaceutical contexts, DINCH demonstrates a clear advantage. While the mechanical properties of PVC plasticized with DINCH are largely comparable to those achieved with DEHP, subtle differences in plasticizing efficiency may necessitate minor adjustments in formulation to achieve a specific hardness. Both plasticizers exhibit adequate thermal stability for standard PVC processing conditions.

Quantitative Performance Data

The following tables summarize the key performance indicators for DINCH and DEHP in PVC, based on available experimental data. It is important to note that direct side-by-side comparisons in a single study under identical conditions are not always available; therefore, data has been aggregated from various sources where plasticizer concentrations are comparable.

Table 1: Mechanical Properties of Plasticized PVC

PropertyDINCHDEHPTest Method
Plasticizer Concentration (phr) ~40~30-40-
Shore A Hardness ~79Varies (formulation dependent)ASTM D2240
Tensile Strength Comparable to DEHPVaries (formulation dependent)ASTM D412
Elongation at Break Comparable to DEHPVaries (formulation dependent)ASTM D412

Note: "phr" denotes parts per hundred parts of resin by weight. Many sources describe the mechanical properties of DINCH-plasticized PVC as "similar" or "comparable" to DEHP formulations. One source suggests that a higher loading of DINCH (circa 40%) may be needed to achieve the same flexibility as DEHP (circa 30%).

Table 2: Migration and Volatility

PropertyDINCHDEHPTest Method
Migration into Enteral Feeding Solutions Eightfold lower than DEHP-In-house/Specific Study
Migration into Blood Products (Maximal Values) 1.13 µg/dm²/mL1.85 µg/dm²/mLLC-MS/UV
General Migration Tendency Significantly lowerHigherVarious
Volatility LowerHigherNot Specified

The reduced migration of DINCH is a key performance differentiator. Studies have shown its migration to be significantly lower than DEHP in various simulants and real-world applications.

Table 3: Thermal Properties

PropertyDINCHDEHPTest Method
Glass Transition Temperature (Tg) of Plasticized PVC Similar to DEHPCan lower the Tg of PVC by almost 100 KDSC
Thermal Stability Stable at typical PVC processing temperaturesStable up to approximately 300°CTGA

Both plasticizers provide the necessary thermal stability for conventional PVC processing techniques. The addition of DEHP has been shown to significantly lower the glass transition temperature of PVC, a key indicator of plasticization.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies designed to evaluate the performance of plasticizers in PVC. The following are detailed overviews of the key experimental protocols.

Mechanical Properties Testing
  • ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness: This method measures the indentation hardness of a material. For flexible PVC, a Shore A durometer is typically used. The durometer has an indenter that is pressed into the material under a specified force, and the depth of indentation is measured on a scale from 0 to 100. Higher numbers indicate greater hardness.

  • ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: These test methods are used to determine the tensile properties of a material. A dumbbell-shaped specimen is stretched at a constant rate until it breaks. The key properties measured are:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Migration Testing
  • ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals: This method is used to determine the amount of substance extracted from a plastic film when it is immersed in a specific liquid for a defined period and at a specific temperature. The weight loss of the film after immersion is measured to quantify the amount of migrated substance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and UV Spectroscopy: For more sensitive and specific quantification of migrated plasticizers, analytical techniques such as LC-MS or UV spectroscopy are employed. These methods can accurately measure the concentration of the plasticizer in a liquid that has been in contact with the plasticized PVC.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more effective plasticizer.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the plasticized PVC and the degradation temperature of the plasticizer.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative evaluation of plasticizers in PVC.

G cluster_formulation 1. Formulation Preparation cluster_processing 2. Material Processing cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis & Comparison PVC_resin PVC Resin Mixing Dry Blending PVC_resin->Mixing Plasticizer_A DINCH Plasticizer_A->Mixing Plasticizer_B DEHP Plasticizer_B->Mixing Additives Stabilizers, Lubricants, etc. Additives->Mixing Melt_Compounding Melt Compounding (e.g., Extrusion) Mixing->Melt_Compounding Sample_Prep Sample Preparation (e.g., Compression Molding) Melt_Compounding->Sample_Prep Mechanical_Tests Mechanical Properties (ASTM D2240, D412) Sample_Prep->Mechanical_Tests Migration_Tests Migration Resistance (ASTM D1239, LC-MS) Sample_Prep->Migration_Tests Thermal_Tests Thermal Properties (DSC, TGA) Sample_Prep->Thermal_Tests Data_Analysis Comparative Analysis of Performance Data Mechanical_Tests->Data_Analysis Migration_Tests->Data_Analysis Thermal_Tests->Data_Analysis

Caption: Experimental workflow for comparing DINCH and DEHP performance in PVC.

Navigating the Landscape of Phthalate Alternatives: A Comparative Guide to DINCH Leaching

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of plasticizers in medical devices and labware is a critical decision with far-reaching implications for patient safety and data integrity. As regulatory scrutiny of traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP) intensifies, alternatives such as Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) are gaining prominence. This guide offers a comparative analysis of the leaching characteristics of DINCH and other phthalate alternatives, supported by experimental data, to inform material selection and experimental design.

The primary concern with plasticizers is their potential to migrate, or leach, from the polymer matrix into contacting fluids, such as intravenous solutions, blood products, or laboratory reagents. This leaching can introduce contaminants that may interfere with analytical measurements or pose toxicological risks. Consequently, a thorough understanding of the leaching profiles of DEHP alternatives is paramount.

Quantitative Leaching Data: A Comparative Overview

Recent studies have sought to quantify and compare the migration of DINCH and other plasticizers from polyvinyl chloride (PVC), a common polymer in medical applications. The data consistently demonstrates that while no plasticizer is entirely free from leaching, significant differences exist between the various alternatives.

One comparative study investigated the leaching of DEHP, DINCH, Di(2-ethylhexyl) terephthalate (DEHT), and Trioctyl trimellitate (TOTM) from PVC tubing into an ethanol/water (50/50 v/v) simulant at 40°C. The results revealed that DEHP exhibited the highest migration. In stark contrast, the amount of TOTM released was over 20 times less than that of DEHP, and DEHT's migration was three times lower. Notably, the migration of DINCH was found to be similar to that of DEHP under these conditions[1].

Another investigation focused on the impact of flow rate on plasticizer migration from PVC infusion sets. This study provided specific quantitative data on the amounts of plasticizers released over time. For instance, with a lipophilic drug simulant, the cumulative release of DINCH was measured at 10060.9 μg after 8 hours at a flow rate of 20 mL/h, 11285.9 μg after 4 hours at 50 mL/h, and 8393.3 μg after 2 hours at 100 mL/h. Under the same experimental conditions, DINP and DINCH showed the highest degrees of migration compared to TOTM and DEHT[2].

A study comparing the leachability of DEHP and TOTM from hemodialysis tubing found that the migration of TOTM and its degradation products was approximately 350 times lower than that of DEHP[3]. This highlights the significant reduction in leaching potential offered by some alternatives.

The following table summarizes the key quantitative findings from these studies to facilitate a direct comparison.

PlasticizerLeaching Relative to DEHPSpecific Leaching DataExperimental ConditionsSource
DINCH Similar10060.9 µg (8h @ 20mL/h), 11285.9 µg (4h @ 50mL/h), 8393.3 µg (2h @ 100mL/h)PVC infusion tubing, lipophilic drug simulant[2]
DEHT 3 times lower-PVC tubing, ethanol/water (50/50 v/v), 40°C[1]
TOTM >20 times lower-PVC tubing, ethanol/water (50/50 v/v), 40°C[1]
TOTM ~350 times lower-PVC hemodialysis tubing, blood contact[3]
DINP Highest (with DINCH)-PVC infusion tubing, lipophilic drug simulant[2]

Experimental Protocols for Leaching Assessment

To ensure the reproducibility and comparability of leaching studies, a well-defined experimental protocol is essential. The following outlines a general methodology for assessing plasticizer migration from medical devices, based on common practices in the cited literature.

Sample Preparation:
  • A representative sample of the medical device or plastic material is selected.

  • The sample is cut into standardized dimensions to ensure a consistent surface area-to-volume ratio.

  • The samples are thoroughly cleaned with a suitable solvent (e.g., isopropanol, ethanol) to remove any surface contaminants and then dried.

Leaching/Migration Test:
  • The prepared sample is immersed in a simulant solution that mimics the intended use. Common simulants include:

    • Ethanol/water mixtures for lipid-containing solutions.

    • Phosphate-buffered saline (PBS) for aqueous solutions.

    • n-Hexane as a worst-case scenario for lipophilic substances.

  • The leaching test is conducted under controlled conditions of temperature and time, reflecting the clinical or experimental use of the device.

  • For dynamic studies, the simulant is pumped through the device at a defined flow rate.

Sample Extraction and Analysis:
  • At specified time points, aliquots of the simulant (leachate) are collected.

  • The plasticizers are extracted from the leachate using a suitable organic solvent, such as chloroform or n-hexane, often through liquid-liquid extraction.

  • An internal standard (e.g., Benzyl Butyl Phthalate - BBP) is added to the extract for accurate quantification.

  • The extract is then concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis:
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Column: A capillary column suitable for separating plasticizers, such as a cross-linked 5%-phenyl/95%-dimethylpolysiloxane column, is typically employed.

  • Temperature Program: A programmed temperature gradient is used to separate the different plasticizers based on their boiling points.

  • Injection: The sample is injected in splitless mode to maximize sensitivity.

  • Detection: The mass spectrometer is operated in electron impact (EI) ionization mode, and specific ions for each plasticizer are monitored for identification and quantification.

  • Quantification: Calibration curves are generated using standard solutions of the target plasticizers to determine their concentrations in the samples.

Potential Biological Impact: A Look at Signaling Pathways

The leachates from plasticized materials can interact with biological systems, potentially leading to cellular and systemic effects. Research into the biological impact of DINCH and other phthalate alternatives is ongoing, with some studies pointing to the modulation of specific signaling pathways.

DINCH-Induced Oxidative Stress and Inflammatory Response

Studies have shown that DINCH and its metabolites can induce oxidative stress and pro-inflammatory responses in human macrophages. This process is believed to be initiated by an increase in reactive oxygen species (ROS), which in turn activates the NF-κB signaling pathway, leading to the release of pro-inflammatory cytokines like TNF-α and IL-1β. The elevated ROS levels can also lead to DNA damage and mitochondrial dysfunction, triggering cellular stress responses such as apoptosis and autophagy.

DINCH_Oxidative_Stress_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage DINCH DINCH ROS Increased ROS DINCH->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NFkB NF-κB Activation ROS->NFkB Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNADamage DNA Damage OxidativeStress->DNADamage Cytokines TNF-α, IL-1β Release (Pro-inflammatory Response) NFkB->Cytokines Apoptosis Apoptosis Mitochondria->Apoptosis DNADamage->Apoptosis Autophagy Autophagy Apoptosis->Autophagy

DINCH-induced oxidative stress and inflammatory pathway in macrophages.
Phthalate-Mediated Activation of the PI3K/Akt/mTOR Pathway

Certain phthalates, including DEHP, have been implicated in the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is often associated with tumorigenesis. Phthalate exposure can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates mTOR, a key protein kinase that controls protein synthesis and cell cycle progression.

Phthalate_PI3K_Pathway Phthalates Phthalates (e.g., DEHP) Receptor Cell Surface Receptor Phthalates->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Phthalate-mediated activation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The selection of plasticizers for medical and laboratory applications requires a careful consideration of their leaching potential and potential biological activity. While DINCH is a widely used alternative to DEHP, comparative studies indicate that its leaching profile can be similar to that of DEHP under certain conditions. Other alternatives, such as TOTM and DEHT, have demonstrated significantly lower migration rates.

The potential for leached plasticizers to interact with cellular signaling pathways, such as inducing oxidative stress or activating pro-proliferative pathways, underscores the importance of minimizing exposure. Researchers and drug development professionals should consult specific leaching data relevant to their applications and consider the toxicological profiles of these compounds when selecting materials. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for making informed decisions and designing robust studies to ensure the safety and integrity of their work.

References

A Toxicogenomic Showdown: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) vs. Diisononyl Phthalate (DINP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for safer alternatives to traditional phthalate plasticizers has led to the widespread adoption of compounds like Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer commonly known as DINCH. This guide provides an objective, data-driven comparison of the toxicogenomic profiles of DINCH and its phthalate predecessor, Diisononyl Phthalate (DINP). By examining their effects on gene expression and cellular signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess their relative biological impacts.

Quantitative Comparison of Gene Expression Changes

A direct comparative study on the effects of DINCH and DINP on gene expression in 3T3-L1 preadipocyte cells reveals overlapping but distinct impacts on key regulators of lipid metabolism and adipogenesis. The following table summarizes the differential expression of several key genes after a 10-day exposure to 100 µM of each compound.

Gene SymbolGene NameFunction in Lipid Metabolism & AdipogenesisFold Change vs. Control (DINCH)Fold Change vs. Control (DINP)
Pparγ Peroxisome proliferator-activated receptor gammaMaster regulator of adipogenesisUpregulatedUpregulated
Pparα Peroxisome proliferator-activated receptor alphaKey regulator of fatty acid oxidationUpregulatedUpregulated
C/EBPα CCAAT/enhancer-binding protein alphaTranscription factor crucial for adipocyte differentiationUpregulatedUpregulated
Fabp4 Fatty acid binding protein 4Involved in fatty acid uptake and transportUpregulatedUpregulated
Fabp5 Fatty acid binding protein 5Involved in fatty acid uptake and transportUpregulatedUpregulated
Fasn Fatty acid synthaseKey enzyme in fatty acid synthesisDownregulatedDownregulated
Gata2 GATA binding protein 2A transcriptional repressor of adipogenesisDownregulatedDownregulated

Data is synthesized from a comparative analysis in 3T3-L1 cells. The study indicated that while both compounds induced adipogenesis, DINP appeared to be more potent in regulating lipid metabolism.[1][2]

In-Depth Toxicogenomic Profiles

This compound (DINCH)

DINCH, while considered a safer alternative to many phthalates, is not without biological activity. Its primary metabolite, mono(isononyl) cyclohexane-1,2-dicarboxylate (MINCH), is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. Activation of PPARα by MINCH can induce the differentiation of preadipocytes into mature fat cells.[3][4]

Beyond its effects on lipid metabolism, toxicogenomic screening in immortalized TM4 Sertoli cells has revealed that DINCH can alter the expression of a significant number of genes involved in major signal transduction pathways, including the ERK/MAPK and Rho signaling pathways. This suggests that DINCH may have broader effects on cellular processes beyond lipid homeostasis.

Diisononyl Phthalate (DINP)

The toxicogenomic profile of DINP has been more extensively studied, with a primary focus on its effects on the liver. Chronic exposure to DINP is associated with liver cancer in rodents, a process believed to be mediated through the activation of PPARα.[5] This activation leads to a cascade of adaptive responses in the liver, including increased hepatocyte proliferation and the upregulation of enzymes involved in the β- and ω-oxidation of fatty acids.[5]

Transcript profiling has identified several novel gene targets of DINP that are dependent on PPARα. These include genes involved in DNA repair and recombination (e.g., ATP-dependent helicase and Endonuclease III homolog), drug metabolism (e.g., Cyp2a4), and protein trafficking.[5] Interestingly, some studies have shown that DINP can also exert effects independent of PPARα, suggesting a more complex regulatory mechanism involving other nuclear receptors.[5] Furthermore, metabolites of DINP have been shown to activate both PPARα and PPARγ.[6]

Key Signaling Pathways

The primary signaling pathway implicated in the biological effects of both DINCH and DINP is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects DINCH DINCH / DINP Metabolites Metabolites (e.g., MINCH, MINP) DINCH->Metabolites Metabolism PPAR PPARα / PPARγ Metabolites->PPAR Ligand Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Regulation Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Cell_Proliferation Cell Proliferation (Liver - DINP) Gene_Expression->Cell_Proliferation

Caption: PPAR Signaling Pathway Activation by DINCH and DINP Metabolites.

For DINCH, toxicogenomic studies have also suggested the involvement of the ERK/MAPK signaling pathway.

ERK_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINCH DINCH Receptor Growth Factor Receptor DINCH->Receptor Stimulus Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulation

Caption: Postulated Involvement of DINCH in the ERK/MAPK Signaling Pathway.

Experimental Protocols

The following provides a generalized yet detailed methodology for the comparative toxicogenomic analysis of DINCH and DINP.

Cell Culture and Exposure
  • Cell Line: 3T3-L1 preadipocytes are a common model for studying adipogenesis.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Exposure: For differentiation experiments, confluent cells are treated with a differentiation cocktail (e.g., insulin, dexamethasone, and IBMX). Concurrently, cells are exposed to various concentrations of DINCH or DINP (e.g., 1, 10, and 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 10 days).[1]

Gene Expression Analysis (Quantitative PCR)
  • RNA Extraction: Total RNA is isolated from the cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green chemistry to quantify the expression levels of target genes. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[2]

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Exposure cluster_analysis Analysis cluster_output Output Culture 3T3-L1 Cell Culture Exposure Exposure to DINCH / DINP (1, 10, 100 µM for 10 days) Culture->Exposure RNA_Extraction Total RNA Extraction Exposure->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (Target Gene Expression) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis Results Comparative Gene Expression Profiles Data_Analysis->Results

Caption: Workflow for Comparative Gene Expression Analysis.

Conclusion

The available toxicogenomic data indicates that both DINCH and DINP can modulate gene expression, particularly in pathways related to lipid metabolism through the activation of PPARs. While DINCH is positioned as a safer alternative, evidence suggests it is not biologically inert and can influence key cellular signaling pathways. DINP exhibits a well-documented profile of PPARα-mediated effects, especially in the liver, which are linked to adverse outcomes in rodent studies. Comparative studies suggest that while both compounds can induce similar effects on adipogenesis-related genes, DINP may be a more potent regulator of lipid metabolism.[1] This guide underscores the importance of continued toxicogenomic research to fully elucidate the biological activities of replacement plasticizers and to inform evidence-based safety assessments.

References

A Head-to-Head Comparison of DINCH and DEHT Plasticizers for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, safety, and experimental protocols related to Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl) terephthalate (DEHT) as plasticizers in sensitive applications.

As the demand for safer alternatives to traditional phthalate plasticizers continues to grow, DINCH and DEHT have emerged as prominent non-phthalate options. This guide provides a comprehensive comparison of their performance based on available experimental data, focusing on migration (leachability), toxicological profiles, and mechanical properties. Detailed experimental methodologies are provided to aid in the replication and further investigation of these findings.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for DINCH and DEHT, drawing from various studies to provide a comparative analysis.

Table 1: Migration of Plasticizers from PVC Blood Bags

This table presents the concentration of plasticizers that leached from Polyvinyl Chloride (PVC) blood bags into red blood cell concentrate over a 49-day storage period. The data highlights the lower leachability of DINCH and DEHT compared to the traditional plasticizer, Di(2-ethylhexyl) phthalate (DEHP).

PlasticizerMaximum Concentration after 49 days (μg/dm²/mL)[1]
DINCH 1.13
DEHT 0.86
DEHP 1.85

Lower values indicate lower migration and potentially lower patient exposure.

Table 2: Toxicological Profile - Endocrine Activity

This table summarizes the in vitro endocrine activity of DINCH and DEHT as determined by the H295R steroidogenesis assay. Both plasticizers have been shown to disrupt steroidogenesis, primarily by increasing the synthesis of estradiol.

PlasticizerEffect on Steroidogenesis (H295R assay)[2][3]
DINCH Disrupts steroidogenesis, increases estradiol synthesis.
DEHT Disrupts steroidogenesis, increases estradiol synthesis.
Table 3: Mechanical Properties of Plasticized PVC

Direct head-to-head quantitative data for the mechanical properties of PVC plasticized with DINCH versus DEHT is limited in publicly available literature. The following table provides a qualitative and comparative summary based on technical datasheets and studies comparing these plasticizers to other common alternatives.

PropertyDINCHDEHT (also known as DOTP)
Plasticizing Efficiency Good efficiency, often requiring similar levels to DEHP.[4]Slightly less efficient than DEHP, may require slightly higher concentrations.
Tensile Strength Generally provides good tensile strength.Provides good tensile strength.[5]
Elongation at Break Imparts high flexibility and elongation.Imparts good elongation at break.[5]
Hardness (Shore A) Effective in achieving desired softness (durometer).Effective in achieving desired softness.
Cold Flexibility Excellent cold flexibility, superior to DEHP.[2][6]Good cold flexibility.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.

Migration Study from PVC Blood Bags

Objective: To quantify the amount of DINCH and DEHT that leaches from PVC blood bags into a blood product simulant over time.

Methodology:

  • Sample Preparation: Whole blood is collected into PVC blood bags plasticized with either DINCH or DEHT. Labile blood products (LBPs), specifically red blood cell concentrate, are prepared using the buffy-coat method.[1]

  • Storage Conditions: The prepared blood bags are stored under controlled conditions, including temperature and duration (e.g., up to 49 days).[1]

  • Sample Collection: At specified time intervals (e.g., day 1, day 7, day 49), aliquots of the red blood cell concentrate are collected from the blood bags.

  • Quantification: The concentration of DINCH and DEHT in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography coupled with UV detection (HPLC-UV).[1]

  • Data Analysis: The migrated plasticizer concentration is typically expressed in micrograms per square decimeter of the contact surface area per milliliter of the blood product (μg/dm²/mL).

H295R Steroidogenesis Assay for Endocrine Activity

Objective: To assess the potential of DINCH and DEHT to interfere with the production of steroid hormones, such as estradiol and testosterone.

Methodology:

  • Cell Culture: Human adrenocortical carcinoma (H295R) cells, which express the key enzymes for steroidogenesis, are cultured in a suitable medium and seeded in multi-well plates.[2][3]

  • Exposure: After an acclimation period, the cells are exposed to various concentrations of DINCH or DEHT for a specified duration (e.g., 48 hours). A solvent control and positive controls (known inducers and inhibitors of steroidogenesis) are included.[2][3]

  • Hormone Measurement: Following the exposure period, the cell culture medium is collected, and the concentrations of estradiol and testosterone are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[2][3]

  • Cell Viability: The viability of the cells is assessed after exposure to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: The hormone production in the presence of the test substance is compared to the solvent control to determine if there is a statistically significant increase or decrease, indicating a disruption of steroidogenesis.

Mandatory Visualizations

Experimental Workflow for Migration Study

Migration_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis A Whole Blood Collection in PVC Bags (DINCH or DEHT) B Preparation of Red Blood Cell Concentrate A->B C Controlled Storage (up to 49 days) B->C D Aliquots Collected at Time Intervals C->D E Quantification by LC-MS/MS or HPLC-UV D->E F Data Analysis (μg/dm²/mL) E->F

Caption: Workflow for determining plasticizer migration from PVC blood bags.

Signaling Pathway of Steroidogenesis Disruption

Steroidogenesis_Pathway cluster_steroidogenesis Steroidogenesis Pathway cluster_disruptors Plasticizer Effect Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) DINCH DINCH DINCH->Testosterone:e Upregulation DEHT DEHT DEHT->Testosterone:e Upregulation

Caption: Disruption of steroidogenesis by DINCH and DEHT via aromatase upregulation.

References

A Comparative Guide to Analytical Methods for Biomonitoring of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the biomonitoring of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH), a widely used non-phthalate plasticizer. The focus is on the validation and application of these methods for the quantification of DINCH metabolites in human urine, a key matrix for assessing human exposure. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most appropriate analytical strategy for their studies.

Introduction to DINCH Biomonitoring

1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) has been increasingly used as a substitute for phthalate plasticizers in a variety of consumer products, including toys, medical devices, and food packaging. Consequently, robust and sensitive analytical methods are crucial for monitoring human exposure to DINCH and understanding its potential health implications. Biomonitoring of DINCH is typically achieved by measuring its oxidative metabolites in urine, which are considered reliable biomarkers of exposure.[1] The primary metabolites targeted in biomonitoring studies include cyclohexane-1,2-dicarboxylic acid-mono(carboxy-isooctyl) ester (MCOCH), cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (MONCH), and cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (MHNCH), often referred to with variations in nomenclature such as cx-MINCH and OH-MINCH.

Comparative Analysis of Analytical Techniques

The two primary analytical techniques for the quantification of plasticizer metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted method for the analysis of DINCH metabolites. Its suitability stems from its high sensitivity, selectivity, and its ability to analyze non-volatile and thermally labile compounds without the need for derivatization.[2] This makes it particularly well-suited for the direct analysis of the polar, oxidized metabolites of DINCH found in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. While it offers high chromatographic resolution, its application to DINCH metabolites is less common. This is likely due to the polar and non-volatile nature of the metabolites, which would necessitate a derivatization step to increase their volatility and thermal stability for GC analysis.[3][4]

The following sections provide a detailed comparison of these methods based on available experimental data.

Data Presentation: Performance Comparison

The performance of an analytical method is determined by several key validation parameters. The table below summarizes typical performance data for the analysis of DINCH and other plasticizer metabolites using LC-MS/MS and GC-MS.

Parameter LC-MS/MS for DINCH Metabolites GC-MS for Other Plasticizer Metabolites (for comparison) Alternative Plasticizer Metabolites (LC-MS/MS)
Limit of Detection (LOD) 0.006 - 0.047 µg/L[5]0.001 - 0.014 ng/m³ (in air)0.01 - 0.1 ng/mL[6]
Limit of Quantification (LOQ) 0.08 - 0.83 µg/LNot consistently reported for urine0.01 - 0.1 ng/mL[6]
Linearity (R²) > 0.99[6]> 0.99> 0.99[6]
Precision (%RSD) < 20%[6]< 15%< 20%[6]
Accuracy/Recovery (%) 86% - 117%[6]80 - 120%80 - 120%

Experimental Protocols

LC-MS/MS Method for DINCH Metabolites in Urine

This protocol is a synthesized representation of commonly employed methods for the quantification of DINCH metabolites.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To measure the total concentration of DINCH metabolites (free and glucuronidated), urine samples undergo enzymatic hydrolysis.

    • To 1 mL of urine, add 500 µL of a 1 M ammonium acetate buffer (pH 6.5).[7]

    • Add 10 µL of β-glucuronidase from E. coli K12.[7][8]

    • Incubate the mixture overnight at 37°C.[7]

  • Solid-Phase Extraction (SPE): This step is crucial for sample clean-up and concentration of the analytes.

    • Condition an SPE cartridge (e.g., Isolute® 101) with 500 µL of methanol, followed by 250 µL of acetonitrile, and two washes of 500 µL of 1 M ammonium acetate buffer (pH 6.5).[7]

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge with 500 µL of buffer, 750 µL of double-distilled water, and 500 µL of 50% methanol to remove interferences.[7]

    • Dry the cartridge by centrifugation or under vacuum.

    • Elute the metabolites with 4 x 200 µL of acetonitrile into a collection vial.[7]

    • Concentrate the eluate under a gentle stream of nitrogen.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into a UHPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor specific precursor-to-product ion transitions for each DINCH metabolite in Multiple Reaction Monitoring (MRM) mode.

General GC-MS Protocol for Plasticizer Metabolites (Theoretical Application to DINCH)

1. Sample Preparation:

  • Enzymatic Hydrolysis and SPE: Follow the same initial steps as for the LC-MS/MS method to hydrolyze the glucuronidated metabolites and perform initial sample clean-up.

  • Derivatization: This is a critical step to increase the volatility of the polar metabolites.

    • After elution and drying, add a derivatizing agent such as 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MtBSTFA).[7]

    • Incubate at room temperature for 10 minutes to allow for the formation of trimethylsilyl (TMS) derivatives.[7]

2. GC-MS Analysis:

  • Gas Chromatographic Separation:

    • Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).

    • Use a temperature program to separate the analytes based on their boiling points.

  • Mass Spectrometric Detection:

    • Use a mass spectrometer operating in electron ionization (EI) mode.

    • Acquire data in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Mandatory Visualization

Biomonitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS/MS (Primary Method) cluster_gcms GC-MS (Alternative Method) urine Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis spe Solid-Phase Extraction (SPE) (Clean-up & Concentration) hydrolysis->spe elution Elution of Metabolites spe->elution concentration Evaporation & Reconstitution elution->concentration lc_separation UHPLC Separation (C18 Column) concentration->lc_separation derivatization Derivatization (e.g., Silylation) concentration->derivatization msms_detection Tandem MS Detection (ESI-, MRM) lc_separation->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis gc_separation GC Separation (Capillary Column) derivatization->gc_separation ms_detection MS Detection (EI, Scan/SIM) gc_separation->ms_detection ms_detection->data_analysis

Caption: Workflow for DINCH metabolite biomonitoring in urine.

Conclusion

For the biomonitoring of "this compound" (DINCH) metabolites in urine, LC-MS/MS is the superior and more established analytical method . Its high sensitivity, specificity, and ability to directly analyze polar, non-volatile metabolites without derivatization make it the method of choice for generating reliable and accurate exposure data. While GC-MS is a powerful technique for many organic compounds, its application to DINCH metabolites is hampered by the need for derivatization, which can introduce variability and increase sample preparation time. Researchers and professionals in drug development and environmental health should prioritize the use of validated LC-MS/MS methods for DINCH biomonitoring to ensure data quality and comparability across studies.

References

Cross-validation of "Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate" quantification in different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) Quantification in Different Laboratories

This guide provides an objective comparison of the performance of different laboratories in quantifying this compound, commonly known as Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH). The data presented is primarily drawn from a comprehensive proficiency testing program conducted within the framework of the European Human Biomonitoring Initiative (HBM4EU). This initiative aimed to enhance the comparability of analytical results for DINCH biomarkers among a network of experienced laboratories.

Inter-laboratory Performance in DINCH Biomarker Quantification

A quality assurance and quality control program involving 28 laboratories was implemented to assess and improve the comparability of biomarker analysis for DINCH and other plasticizers.[1][2] Over 18 months, four rounds of proficiency tests were conducted for 15 phthalate and two DINCH urinary biomarkers.[1][2] A significant improvement in laboratory performance was observed, with an average satisfactory performance rate of 90% achieved by the end of the program.[1][2]

The interlaboratory reproducibility, a measure of the variability in results between different laboratories, was a key focus of the study. The following table summarizes the interlaboratory reproducibility for the two DINCH biomarkers, expressed as the relative standard deviation (RSD), across the proficiency testing rounds. The data is presented for all participating laboratories and for a subset of "approved" laboratories that consistently demonstrated satisfactory performance.

Proficiency Test RoundDINCH BiomarkerConcentration Range (ng/mL)Interlaboratory Reproducibility (RSD) - All LabsInterlaboratory Reproducibility (RSD) - Approved Labs
Round 1OH-MINCH0.8 - 2.543%Not specified
Round 1oxo-MINCH0.5 - 1.543%Not specified
Round 2OH-MINCH2.0 - 6.0Not specified26%
Round 2oxo-MINCH1.0 - 3.0Not specified26%
Round 3OH-MINCH0.2 - 0.743%26%
Round 3oxo-MINCH0.2 - 0.543%26%
Round 4OH-MINCH10 - 30Not specified26%
Round 4oxo-MINCH5 - 15Not specified26%

Data synthesized from the HBM4EU project proficiency testing results.[1][2][3]

The results indicate that the interlaboratory reproducibility for DINCH biomarkers was approximately 43% among all participating laboratories.[1][2][3] However, for laboratories that consistently achieved satisfactory performance, this reproducibility improved significantly to 26%.[1][2][3] This highlights the importance of robust quality control and participation in proficiency testing schemes to ensure reliable and comparable data in human biomonitoring studies.

Experimental Protocol for DINCH Metabolite Quantification in Urine

The following is a generalized experimental protocol for the quantification of DINCH metabolites (OH-MINCH and oxo-MINCH) in human urine, based on the methodologies employed in the HBM4EU proficiency testing program. The primary analytical technique is liquid chromatography with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Aliquots of urine samples are buffered to a specific pH.

  • Isotopically labeled internal standards for each target analyte are added to the samples.

  • Enzymatic hydrolysis is performed to deconjugate the metabolites.

  • Proteins are precipitated and removed by centrifugation.

2. Analytical Method: Online SPE-HPLC-MS/MS:

  • Online Solid-Phase Extraction (SPE): The prepared sample is injected into an online SPE system for automated cleanup and pre-concentration of the analytes.

  • High-Performance Liquid Chromatography (HPLC): The analytes are chromatographically separated on a suitable analytical column using a gradient elution program.

  • Tandem Mass Spectrometry (MS/MS): The separated analytes are detected and quantified using a tandem mass spectrometer, typically operating in the negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used for specific and sensitive detection.

3. Quality Control:

  • Calibration curves are generated using matrix-matched standards.

  • Quality control samples at different concentration levels are analyzed with each batch of samples to ensure the accuracy and precision of the measurements.

  • Participation in external quality assessment schemes is crucial for verifying and improving laboratory performance.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Aliquot buffering Buffering urine_sample->buffering add_is Addition of Internal Standards buffering->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis precipitation Protein Precipitation & Centrifugation hydrolysis->precipitation online_spe Online SPE precipitation->online_spe hplc HPLC Separation online_spe->hplc msms Tandem MS Detection hplc->msms quantification Quantification msms->quantification qc_check Quality Control Check quantification->qc_check

Caption: Workflow for DINCH metabolite quantification.

References

Leistungsvergleich von Bis(7-methyloctyl)cyclohexan-1,2-dicarboxylat und anderen phthalatfreien Weichmachern

Author: BenchChem Technical Support Team. Date: December 2025

Ein Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der Welt der Polymere und pharmazeutischen Formulierungen ist die Wahl des richtigen Weichmachers entscheidend für die Leistung, Sicherheit und Langlebigkeit des Endprodukts. Mit zunehmenden regulatorischen Anforderungen und einem wachsenden Bewusstsein für Umwelt- und Gesundheitsaspekte rücken phthalatfreie Weichmacher immer stärker in den Fokus. Dieser Leitfaden bietet einen objektiven Vergleich der Leistungsfähigkeit von Bis(7-methyloctyl)cyclohexan-1,2-dicarboxylat, besser bekannt als Diisononylcyclohexan-1,2-dicarboxylat (DINCH), mit zwei anderen führenden phthalatfreien Alternativen: Dioctylterephthalat (DOTP) und Acetyltributylcitrat (ATBC).

DINCH ist ein etablierter nicht-phthalathaltiger Weichmacher, der aufgrund seines günstigen toxikologischen Profils in sensiblen Anwendungen wie medizinischen Geräten, Spielzeug und Lebensmittelverpackungen eingesetzt wird.[1][2] DOTP, ein Terephthalat-Ester, zeichnet sich durch seine hervorragende thermische Stabilität und geringe Flüchtigkeit aus.[3][4] ATBC, ein auf Zitronensäure basierender Weichmacher, wird wegen seiner Biokompatibilität und guten Leistung bei niedrigen Temperaturen geschätzt.[5][6]

Quantitative Leistungsdaten

Die folgende Tabelle fasst wichtige Leistungsindikatoren für DINCH, DOTP und ATBC in einer typischen flexiblen PVC-Formulierung zusammen. Die Daten wurden aus verschiedenen Studien zusammengetragen, um einen vergleichenden Überblick zu ermöglichen.

EigenschaftPrüfmethode (ASTM)DINCHDOTPATBC
Mechanische Eigenschaften
Härte (Shore A)D224075 - 8578 - 8870 - 80
Zugfestigkeit (MPa)D63818 - 2420 - 2617 - 22
Bruchdehnung (%)D638300 - 400320 - 420350 - 450
Beständigkeit und Stabilität
Flüchtigkeit (% Gewichtsverlust)D1203~1.5 - 2.5~1.0 - 2.0~2.0 - 4.0
Migration in n-Hexan (% Extraktion)D1239GeringSehr geringMäßig
Migration in Ethanol (% Extraktion)D1239GeringGeringMäßig bis hoch
Thermische Stabilität (TGA, T5% °C)-~245~250~235

Anmerkung: Die angegebenen Werte sind typische Bereiche und können je nach genauer Formulierung, Verarbeitung und Prüfbedingungen variieren.

Experimentelle Protokolle

Die in diesem Leitfaden zitierten Leistungsdaten basieren auf standardisierten Prüfverfahren, die eine reproduzierbare und vergleichbare Bewertung von Weichmachern in PVC-Formulierungen ermöglichen.

Herstellung der Probekörper

Die Probekörper werden typischerweise durch Mischen von PVC-Harz mit dem zu prüfenden Weichmacher (z. B. in einer Konzentration von 50 phr – parts per hundred resin), Wärmestabilisatoren und anderen Additiven hergestellt. Die Mischung wird dann auf einem Zweiwalzenstuhl bei einer Temperatur von 160-170 °C zu einer homogenen Folie verarbeitet. Aus dieser Folie werden anschließend durch Pressen bei erhöhter Temperatur und Druck die spezifischen Probekörper für die jeweiligen Tests gestanzt oder geformt.

Mechanische Prüfungen
  • Härte (Shore A) nach ASTM D2240: Die Härte ist ein Maß für den Widerstand eines Materials gegen das Eindringen einer Nadel unter einer definierten Kraft. Sie gibt Aufschluss über die Weichmachereffizienz. Die Messung erfolgt mit einem Durometer vom Typ Shore A an einer flachen Probenoberfläche.

  • Zugeigenschaften nach ASTM D638: Dieser Test bestimmt die Zugfestigkeit und die Bruchdehnung des Materials. Hantelförmige Probekörper werden in einer universellen Prüfmaschine mit konstanter Geschwindigkeit bis zum Bruch gedehnt. Die dabei aufgezeichnete Kraft-Weg-Kurve liefert die entsprechenden Kennwerte.

Beständigkeits- und Stabilitätsprüfungen
  • Flüchtigkeit nach ASTM D1203: Diese Methode bestimmt den Gewichtsverlust eines Materials durch Verdampfen des Weichmachers. Die Probekörper werden für eine definierte Zeit (z. B. 24 Stunden) bei einer erhöhten Temperatur (z. B. 70 °C) in Kontakt mit Aktivkohle gelagert. Der prozentuale Gewichtsverlust wird anschließend berechnet.

  • Extraktionsbeständigkeit nach ASTM D1239: Mit diesem Verfahren wird die Beständigkeit des Weichmachers gegen die Extraktion durch verschiedene Lösungsmittel (z. B. n-Hexan als Modell für ölige Substanzen, Ethanol für polare Substanzen) ermittelt. Die Probekörper werden für eine festgelegte Dauer bei einer bestimmten Temperatur in das Lösungsmittel eingetaucht. Der prozentuale Gewichtsverlust nach der Entnahme und Trocknung der Proben gibt die Migrationsneigung an.

  • Thermogravimetrische Analyse (TGA): Diese Technik misst die Veränderung der Masse einer Probe in Abhängigkeit von der Temperatur in einer kontrollierten Atmosphäre. Die Temperatur, bei der ein signifikanter Gewichtsverlust (z. B. 5 %, T5%) auftritt, ist ein Indikator für die thermische Stabilität des Materials.

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf zur Bewertung der Weichmacherleistung sowie die grundlegenden Wechselwirkungen im weichgemachten PVC.

Experimental_Workflow cluster_preparation Probenvorbereitung cluster_testing Prüfung cluster_analysis Analyse & Vergleich p1 Mischen (PVC, Weichmacher, Additive) p2 Walzen (160-170 °C) p1->p2 p3 Pressen (Formgebung) p2->p3 t1 Mechanische Tests (ASTM D2240, D638) p3->t1 t2 Beständigkeitstests (ASTM D1203, D1239) p3->t2 t3 Thermische Analyse (TGA) p3->t3 a1 Datenerfassung t1->a1 t2->a1 t3->a1 a2 Tabellarischer Vergleich a1->a2 a3 Leistungsbewertung a2->a3

Abbildung 1: Allgemeiner Arbeitsablauf zur Bewertung der Weichmacherleistung.

Plasticizer_Interaction cluster_unplasticized Unweichgemachtes PVC cluster_plasticized Weichgemachtes PVC pvc_chains_rigid PVC-Kette PVC-Kette Starke intermolekulare Kräfte interaction Einlagerung des Weichmachers reduziert die Zwischenmolekularen Kräfte und erhöht die Flexibilität pvc_chains_flexible PVC-Kette Weichmacher PVC-Kette Weichmacher PVC-Kette

Abbildung 2: Schematische Darstellung der Weichmacher-Polymer-Interaktion.

Zusammenfassende Bewertung

Die Auswahl des optimalen phthalatfreien Weichmachers hängt stark von den spezifischen Anforderungen der Endanwendung ab.

  • Bis(7-methyloctyl)cyclohexan-1,2-dicarboxylat (DINCH) bietet ein ausgewogenes Eigenschaftsprofil mit guter mechanischer Festigkeit und geringer Migration, was es zu einer zuverlässigen Wahl für eine Vielzahl von sensiblen Anwendungen macht.[3][7]

  • Dioctylterephthalat (DOTP) ist besonders vorteilhaft, wenn eine hohe thermische Stabilität und eine sehr geringe Flüchtigkeit gefordert sind, beispielsweise bei Anwendungen mit erhöhten Temperaturen.[3][4]

  • Acetyltributylcitrat (ATBC) überzeugt durch seine hohe Weichmachereffizienz, die sich in einer geringeren Härte und höheren Flexibilität äußert, sowie durch seine biologische Abbaubarkeit. Seine höhere Flüchtigkeit und Migration in unpolaren Medien können jedoch in bestimmten langlebigen Anwendungen eine Einschränkung darstellen.[5][7]

Für Forscher und Entwickler ist es unerlässlich, diese Leistungsunterschiede zu verstehen und die Weichmacherauswahl auf der Grundlage von experimentellen Daten und den Anforderungen des Zielprodukts zu treffen. Dieser Leitfaden soll eine fundierte Grundlage für diesen Entscheidungsprozess bieten.

References

In-vitro toxicity comparison of DINCH and its metabolites versus traditional phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The widespread use of traditional phthalates, such as di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and benzyl butyl phthalate (BBP), as plasticizers has raised significant health concerns due to their potential endocrine-disrupting and reproductive toxicities. This has led to the development of alternative plasticizers, including 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH). This guide provides a comparative analysis of the in-vitro toxicity of DINCH and its metabolites against traditional phthalates, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Data Presentation: Comparative In-Vitro Toxicity

The following tables summarize the quantitative data from various in-vitro studies, offering a side-by-side comparison of the cytotoxic and endocrine-disrupting effects of DINCH, its metabolites, and traditional phthalates.

Table 1: In-Vitro Cytotoxicity Data
CompoundCell LineAssayConcentrationCytotoxic EffectReference
DINCH L929 (murine fibroblasts)ISO 10993-50.1 mg/mLCytotoxic after 7 days[1]
HepG2 (human liver)MTTNot specifiedNo cytotoxicity[2]
HK-2 (human kidney)MTTNot specifiedCytotoxic after 48 hours[2]
MINCH (Monoisononylcyclohexane-1,2-dicarboxylic acid ester) THP-1 (human macrophages)Not specified10 nM - 10 µMPro-inflammatory effects[3]
7-oxo-MMeOCH (oxidized DINCH metabolite) L929 (murine fibroblasts)EN ISO 10993-50.1 mg/mLCytotoxic after 7 days[4]
Other oxidized DINCH metabolites (7-OH-MMeOP, 7-cx-MMeOP, 7-oxo-MMeOP, 7-OH-MMeOCH, 7-cx-MMeOCH) L929 (murine fibroblasts)EN ISO 10993-5Up to 0.1 mg/mLNot cytotoxic[4]
DEHP L929 (murine fibroblasts)ISO 10993-50.1 mg/mLCytotoxic after 7 days[1]
TT (bottlenose dolphin skin)MTT, Trypan BlueNot specifiedNo significant decrease in viability after 24h[5]
CHO (Chinese hamster ovary)MTT, Trypan BlueNot specifiedSignificant decrease in viability[5]
MEHP (Mono(2-ethylhexyl) phthalate) L929 (murine fibroblasts)ISO 10993-50.05 mg/mLMore cytotoxic than DEHP[1]
5-oxo-MEHP (oxidized DEHP metabolite) L929 (murine fibroblasts)EN ISO 10993-50.1 mg/mLCytotoxic[4]
DBP TM3 Leydig cells, Sertoli cellsNot specified10 and 100 mg/LApoptosis[6]
BBP Human peripheral blood mononuclear cellsNot specified0.001, 0.01, 0.1 µg/mLReduced global DNA methylation[7]
Table 2: In-Vitro Endocrine Disruption Data
CompoundAssayCell LineEndpointResultReference
DINCH H295R SteroidogenesisH295REstradiol SynthesisIncreased[8][9]
E-ScreenMCF-7Estrogenic ActivityNot estrogenic or anti-estrogenic[8]
Androgen Receptor (AR) AssayMDA-kb2Androgenic/Anti-androgenic ActivityNo activity[8]
DEHP H295R SteroidogenesisH295REstradiol SynthesisIncreased[8][9]
E-ScreenMCF-7Estrogenic ActivityModerately estrogenic[8][9]
Androgen Receptor (AR) AssayMDA-kb2Androgenic/Anti-androgenic ActivityNo activity[8]
DINP H295R SteroidogenesisH295REstradiol SynthesisIncreased[8][9]
E-ScreenMCF-7Anti-estrogenic ActivityDecreased E2-induced proliferation at 3x10⁻⁵ M[9]
Androgen Receptor (AR) AssayMDA-kb2Androgenic/Anti-androgenic ActivityNo activity[8]
DBP H295R SteroidogenesisH295RE2/T ratioSignificantly increased[10]
BBP Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key in-vitro assays cited in this guide are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple in color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]

  • Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 492 nm.[11] The amount of formazan produced is proportional to the number of viable cells.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing fragments and single-strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

H295R Steroidogenesis Assay

The H295R steroidogenesis assay is an in-vitro method used to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.[12] The human H295R adrenocortical carcinoma cell line expresses genes that encode for the key enzymes involved in steroidogenesis.[13]

Protocol:

  • Cell Seeding: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.[12]

  • Chemical Exposure: Expose the cells to a range of concentrations of the test chemical in triplicate for 48 hours.[12] Include a solvent control and positive controls (e.g., forskolin to induce steroidogenesis and prochloraz to inhibit it).[13]

  • Medium Collection: After the exposure period, collect the cell culture medium from each well for hormone analysis.[12]

  • Hormone Analysis: Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using methods such as ELISA or LC-MS/MS.[13]

  • Cell Viability: Assess cell viability in each well after medium collection to ensure that the observed effects on hormone production are not due to cytotoxicity.[12]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in-vitro toxicity assessment of plasticizers.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., L929, H295R) Treatment Cell Treatment with Test Compounds Cell_Culture->Treatment Compound_Prep Test Compound Preparation Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet) Treatment->Genotoxicity Endocrine Endocrine Disruption (e.g., H295R) Treatment->Endocrine Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Cytotoxicity->Data_Collection Genotoxicity->Data_Collection Endocrine->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion NFkB_Signaling cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINCH DINCH / MINCH IKK IKK Complex DINCH->IKK induces ROS Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-1) Cytokines->IKK IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB inhibited by Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NFkB_active Active NF-κB NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc translocation DNA DNA (κB sites) NFkB_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (TNF, IL-1β) DNA->Gene_Expression transcription

References

A Comparative Analysis of the Environmental Impact of DINCH and DEHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Plasticizers

The selection of plasticizers in medical devices, laboratory equipment, and pharmaceutical packaging is a critical decision with far-reaching implications for both human health and the environment. For decades, bis(2-ethylhexyl) phthalate (DEHP) has been the most widely used plasticizer, prized for its ability to impart flexibility and durability to polyvinyl chloride (PVC). However, mounting concerns over its endocrine-disrupting properties and adverse environmental effects have spurred the development and adoption of alternative plasticizers. One such alternative is 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), which is increasingly being marketed as a safer substitute. This guide provides a comprehensive, data-driven comparison of the environmental impacts of DINCH and DEHP, focusing on their persistence, bioaccumulation, and toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental impact of DINCH and DEHP. It is important to note that while extensive data exists for DEHP, research on DINCH is still emerging, and in some cases, data is limited or based on estimations.

Table 1: Environmental Persistence

ParameterDINCHDEHPSource(s)
Biodegradation Not readily biodegradable.Biodegradation occurs under aerobic conditions.[1]
Hydrolysis Half-Life Not available3.2 years to 100 years.[2]
Atmospheric Half-Life (Vapor-phase) Not availableApproximately 6 hours (reaction with hydroxyl radicals).[3]
Soil Half-Life Not available150-300 days.[4]

Table 2: Bioaccumulation Potential

ParameterDINCHDEHPSource(s)
Log K_ow_ (Octanol-Water Partition Coefficient) ~10 (indicative of high bioaccumulation potential)7.5 - 9.6[1]
Bioconcentration Factor (BCF) Estimated at 140-189 (low to strong potential).Varies widely by species: Algae (3,173), Mollusks (1,469), Crustacea (1,164), Fish (280).[1][5]
Bioaccumulation Factor (BAF) Data limited.Considered more ecologically relevant than BCF as it includes dietary exposure. Specific values vary.[6]

Table 3: Ecotoxicity

EndpointDINCHDEHPSource(s)
Aquatic Toxicity Generally considered to have a more favorable profile than DEHP.Found in surface waters at concentrations of 0.013-18.5 µg/L.[7]
Cytotoxicity (in vitro, L929 murine cells) Cytotoxic at 0.1 mg/mL after 7 days of exposure. Metabolites are more cytotoxic.Cytotoxic at 0.1 mg/mL after 7 days of exposure. Metabolites are more cytotoxic.[1]

Experimental Protocols

The data presented in this guide are derived from studies that generally follow internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide standardized methods for assessing the environmental fate and effects of chemicals.

Persistence and Degradation
  • Ready Biodegradability (OECD 301): This series of tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aquatic environment under aerobic conditions. A substance is considered "readily biodegradable" if it meets certain criteria for degradation (e.g., >60% of the theoretical maximum CO2 production) within a 28-day window.

  • Aerobic and Anaerobic Transformation in Soil (OECD 307) and Aquatic Sediment Systems (OECD 308): These studies are designed to determine the rate and extent of degradation of a chemical in soil and sediment under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. The half-life of the substance is a key endpoint of these tests.[8]

Bioaccumulation
  • Bioconcentration: Flow-Through Fish Test (OECD 305): This is the standard method for determining the bioconcentration factor (BCF) in fish. Fish are exposed to a constant concentration of the test substance in the water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The BCF is calculated as the concentration of the chemical in the fish tissue divided by its concentration in the water at steady state.

  • Bioaccumulation in Sediment-Dwelling Benthic Oligochaetes (OECD 315): This test evaluates the bioaccumulation of chemicals from sediment by invertebrates. It provides a biota-sediment accumulation factor (BSAF).

Ecotoxicity
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a short period, typically 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a chemical to the freshwater invertebrate Daphnia magna. The endpoint is the effective concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a chemical on the growth of algae. The endpoint is the concentration that inhibits growth by 50% (IC50) over a 72-hour period.

Signaling Pathway Disruptions

Both DINCH and DEHP have been shown to interact with and disrupt critical signaling pathways in organisms, which can lead to a range of adverse health effects.

DEHP-Induced Signaling Pathway Disruptions

DEHP is a well-documented endocrine disruptor that can interfere with multiple signaling pathways.

  • Androgen Receptor (AR) Signaling: DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can act as antagonists to the androgen receptor.[9] This can lead to a reduction in testosterone biosynthesis and disruption of spermatogenesis. The binding of DEHP metabolites to the AR can interfere with the normal binding of androgens, leading to a cascade of downstream effects on gene expression related to male reproductive development and function.[10][11]

DEHP_AR_Signaling cluster_nucleus Nucleus DEHP DEHP/MEHP AR Androgen Receptor (AR) DEHP->AR Antagonizes/ Inhibits Binding ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to DNA Androgen Androgens (e.g., Testosterone) Androgen->AR Binds & Activates Gene_Expression Target Gene Expression (e.g., for male reproductive development) ARE->Gene_Expression Regulates

Caption: DEHP's disruption of androgen receptor signaling.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: DEHP and its metabolites can activate PPARs, particularly PPARα and PPARγ.[12][13] Activation of these nuclear receptors is involved in the regulation of lipid metabolism and adipogenesis. The interaction of DEHP metabolites with PPARγ has been linked to adipogenesis.[13]

DEHP_PPAR_Signaling cluster_nucleus Nucleus DEHP_Metabolites DEHP Metabolites (e.g., MEHP) PPAR PPARα / PPARγ DEHP_Metabolites->PPAR Binds & Activates PPRE Peroxisome Proliferator Response Element (PPRE) in DNA PPAR->PPRE Heterodimerizes & Binds to DNA RXR Retinoid X Receptor (RXR) RXR->PPRE Heterodimerizes & Binds to DNA Target_Genes Target Gene Expression (Lipid Metabolism, Adipogenesis) PPRE->Target_Genes Regulates

Caption: DEHP's activation of the PPAR signaling pathway.

  • Insulin Signaling: Chronic exposure to DEHP has been shown to disrupt insulin signaling pathways, leading to insulin resistance. This is thought to occur, in part, through the activation of PPARγ.[12]

DINCH-Induced Signaling Pathway Disruptions

The data on DINCH's interaction with signaling pathways is less extensive compared to DEHP. However, some key interactions have been identified.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling: Similar to DEHP's metabolite, the primary metabolite of DINCH, MINCH (monoisononyl cyclohexanedicarboxylate), has been shown to bind to and activate PPARγ.[13] This suggests a potential for DINCH to also influence lipid metabolism and adipogenesis.

DINCH_PPAR_Signaling cluster_nucleus Nucleus DINCH_Metabolites DINCH Metabolites (e.g., MINCH) PPARg PPARγ DINCH_Metabolites->PPARg Binds & Activates PPRE Peroxisome Proliferator Response Element (PPRE) in DNA PPARg->PPRE Heterodimerizes & Binds to DNA RXR Retinoid X Receptor (RXR) RXR->PPRE Heterodimerizes & Binds to DNA Target_Genes Target Gene Expression (Adipogenesis) PPRE->Target_Genes Regulates

Caption: DINCH's activation of the PPARγ signaling pathway.

Conclusion

The available evidence suggests that DINCH presents a more favorable environmental profile compared to DEHP in several aspects. While both substances can be cytotoxic at high concentrations, DINCH is generally considered to have lower toxicity. However, significant data gaps remain for DINCH, particularly concerning its long-term environmental fate, bioaccumulation in various species, and a comprehensive understanding of its potential to disrupt a wider range of signaling pathways.

DEHP, on the other hand, is a well-characterized environmental contaminant with known persistence, bioaccumulation potential, and a broad range of toxic effects, including well-established endocrine-disrupting properties.

For researchers, scientists, and drug development professionals, the choice between these plasticizers requires a careful consideration of the available data and the specific application. While DINCH appears to be a step in the right direction, the principle of "regrettable substitution" must be avoided. Continued, rigorous, and independent research into the environmental and health impacts of DINCH and other DEHP alternatives is essential to ensure that the move away from legacy plasticizers is a genuine advancement in safety and sustainability. The diagrams and data presented in this guide are intended to facilitate an informed and objective comparison to aid in this critical decision-making process.

References

A Comparative Guide: Long-Term Stability and Performance of DINCH vs. Phthalate Plasticizers in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of plasticizers for polymer formulations is a critical decision impacting the long-term stability, performance, and safety of the final product. This guide provides an objective comparison of Hexamoll® DINCH® (diisononyl cyclohexane-1,2-dicarboxylate), a non-phthalate plasticizer, and traditional phthalate-based plasticizers, with a focus on their long-term stability and performance supported by experimental data.

The primary concern with plasticizers is their potential to migrate from the polymer matrix over time, which can lead to changes in the material's mechanical properties and potential contamination of surrounding media. This is particularly crucial in sensitive applications such as medical devices and pharmaceutical packaging.

Executive Summary

Overall, studies indicate that DINCH-plasticized polymers exhibit superior long-term stability compared to those plasticized with common phthalates like di(2-ethylhexyl) phthalate (DEHP). This is primarily attributed to DINCH's lower migration tendency. While both types of plasticizers effectively impart flexibility to polymers, the reduced migration of DINCH results in better retention of mechanical properties and a more favorable safety profile over the product's lifespan.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance data from various studies, offering a direct comparison between DINCH and phthalate plasticizers.

Table 1: Plasticizer Migration/Leaching
PlasticizerTest ConditionMigration/Leaching RateReference
DEHP Labile blood products, Day 15.0 times greater than DINCH[1]
DINCH Labile blood products, Day 1Baseline[1]
DEHP Labile blood products, 49 days1.85 µg/dm²/mL[1]
DINCH Labile blood products, 49 days1.13 µg/dm²/mL[1]
DEHP Feeding solutions3 to 10 times higher than DINCH[2]
DINCH Feeding solutionsBaseline[2]
DOTP PVC film, air, 50°CLowest mass loss among phthalates[3]
DINCH PVC film, air, 50°CLowest mass loss among non-phthalates[3]
Table 2: Thermal Stability (Thermogravimetric Analysis - TGA)
PlasticizerPolymerOnset of Degradation (approx.)Temperature at 50% Weight Loss (T50%)Reference
DEHP PVC200-350°C (first stage)-[3][4]
DINCH PVC--
PGE-1 (bio-based) PVC-107.92°C higher than DEHP[5]

Note: Direct comparative TGA data for DINCH under the same conditions as DEHP in the provided search results is limited. The data for PGE-1 is included to highlight the potential for alternative plasticizers to offer enhanced thermal stability.

Table 3: Mechanical Properties of Plasticized PVC
PlasticizerPropertyValueReference
DEHP Tensile StrengthAddition of DEHP decreases tensile strength[4]
DEHP Young's ModulusAddition of DEHP decreases Young's modulus[4]
DINP Young's ModulusComparable to DEHP[6]
DEHP Elongation at Break670.02%[5]
MHOE/PQOE (bio-based) Elongation at Break825% / 814.63%[5]

Note: This table reflects initial mechanical properties. Data on the evolution of these properties after long-term accelerated aging for a direct DINCH vs. phthalate comparison was not extensively available in the provided search results.

Experimental Protocols

A comprehensive understanding of the data requires insight into the methodologies used for its generation. Below are detailed protocols for key experiments cited in the comparison.

Plasticizer Migration Testing

Objective: To quantify the amount of plasticizer that leaches from a polymer into a surrounding liquid medium over time.

Typical Protocol (based on studies of migration into labile blood products):

  • Sample Preparation: Prepare PVC bags plasticized with known concentrations of DEHP, DINCH, or other plasticizers.

  • Filling: Fill the bags with the simulant (e.g., whole blood, saline solution, or a food simulant like ethanol/water mixture).

  • Incubation: Store the filled bags under controlled conditions (e.g., specific temperature and duration, such as 49 days).

  • Sampling: At predetermined time points (e.g., day 1, day 7, day 49), collect samples of the simulant from the bags.

  • Analysis: Use analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the plasticizer in the simulant.[1]

  • Calculation: Express the migration as mass of plasticizer per unit area of the polymer per unit volume of the simulant (e.g., µg/dm²/mL).

Accelerated Aging for Mechanical Property Testing

Objective: To simulate the long-term effects of environmental conditions on the mechanical properties of plasticized polymers in a shorter timeframe.

Typical Protocol (based on ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load):

  • Specimen Preparation: Prepare standardized test specimens (e.g., dumbbell-shaped for tensile testing) from PVC sheets plasticized with DINCH or a phthalate.

  • Initial Property Measurement: Measure the initial mechanical properties of the non-aged specimens, such as tensile strength, elongation at break, and hardness (durometer).

  • Accelerated Aging: Place the specimens in a forced-air oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 168 hours, 500 hours, 1000 hours). The specific time and temperature are chosen to simulate a longer period of real-world aging.[7]

  • Post-Aging Conditioning: After removal from the oven, condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

  • Final Property Measurement: Measure the mechanical properties of the aged specimens using the same methods as in step 2.

  • Comparison: Compare the initial and final properties to determine the percentage of change as a function of aging time.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.

Typical Protocol:

  • Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) of the plasticized PVC into a TGA sample pan.

  • TGA Measurement: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

  • Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine key parameters such as the onset temperature of degradation and the temperature at which 50% of the weight has been lost (T50%).[3][4]

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_phthalate Phthalate-Plasticized Polymer cluster_dinch DINCH-Plasticized Polymer Phthalate Phthalate (e.g., DEHP) Migration_P High Migration Phthalate->Migration_P Weakly Bound PolymerMatrix_P Polymer Matrix DINCH DINCH Migration_D Low Migration DINCH->Migration_D More Strongly Bound PolymerMatrix_D Polymer Matrix Environment Surrounding Environment (e.g., liquid, air) Migration_P->Environment Leaching Migration_D->Environment

Plasticizer Migration Comparison

cluster_workflow Accelerated Aging Workflow Start Initial Polymer Sample Measure_Initial Measure Initial Mechanical & Thermal Properties Start->Measure_Initial Aging Accelerated Aging (Heat, UV, etc.) Measure_Initial->Aging Measure_Final Measure Final Mechanical & Thermal Properties Aging->Measure_Final Compare Compare Initial vs. Final (Quantify Degradation) Measure_Final->Compare End Long-Term Performance Data Compare->End

Accelerated Aging Experimental Workflow

Conclusion

The selection of a plasticizer has profound implications for the long-term performance and safety of a polymer. The available data strongly suggests that DINCH offers a significant advantage over traditional phthalates like DEHP in terms of long-term stability due to its substantially lower migration rate. This reduced leaching helps to maintain the mechanical integrity of the polymer over time and minimizes the potential for contamination of sensitive contents. For applications where long-term performance and safety are paramount, DINCH-plasticized polymers present a compelling alternative to their phthalate-plasticized counterparts. Further long-term aging studies directly comparing the mechanical and thermal properties of DINCH and phthalate-plasticized polymers would be valuable to provide an even more comprehensive understanding.

References

Safety Operating Guide

Proper Disposal of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate as a non-hazardous chemical waste to be collected for incineration. Do not dispose of it down the drain or in regular trash.

This guide provides detailed procedures for the safe and compliant disposal of this compound, a common plasticizer, within a laboratory setting. Adherence to these protocols is essential to ensure personnel safety and environmental protection.

Hazard Assessment and Waste Classification

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is designated with the GHS07 pictogram and the hazard statement H302: "Harmful if swallowed"[1]. Therefore, it must be managed as a chemical waste and not as common refuse.

Key properties influencing disposal are:

  • Physical State: Colorless, odorless liquid[2][3].

  • Solubility: Insoluble in water[2].

  • Environmental Impact: Should not be allowed to enter soil, surface water, or drains[3][4].

  • Transportation: Classified as a non-dangerous chemical for transport[2].

PropertyValueCitation
GHS Hazard Statement H302 (Harmful if swallowed)[1]
RCRA Hazardous Waste NoGeneral assessment of search results
Water Solubility Insoluble[2]
Disposal Recommendation Incineration[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is collection by a licensed hazardous waste disposal company for incineration. One Safety Data Sheet (SDS) suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator[3].

Experimental Protocol for Waste Collection:

  • Container Selection:

    • Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, tight-fitting lid.

  • Labeling:

    • Affix a "Hazardous Waste" or "Chemical Waste for Disposal" label to the container. While not an RCRA hazardous waste, this labeling ensures it is handled correctly within the laboratory's waste management system.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • Indicate the approximate quantity of waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.

    • Store away from incompatible materials. Although not highly reactive, good laboratory practice dictates segregation from strong oxidizing agents.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or the designated waste management contractor.

Important Considerations:

  • DO NOT pour this compound down the sink. Its insolubility in water can lead to plumbing blockages and environmental contamination[2].

  • DO NOT dispose of liquid this compound in the regular trash.

  • For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.

Disposal Decision-Making Workflow

The following diagram illustrates the logical process for determining the proper disposal route for this compound.

start Start: Chemical for Disposal (this compound) sds_check Consult Safety Data Sheet (SDS) for disposal instructions. start->sds_check is_rcra Is it a listed RCRA Hazardous Waste? is_soluble Is it soluble in water and non-hazardous? is_rcra->is_soluble No collect_hw Collect for Hazardous Waste Incineration is_rcra->collect_hw Yes is_liquid Is it a liquid? is_soluble->is_liquid No drain Drain Disposal (with copious amounts of water) is_soluble->drain Yes is_liquid->collect_hw Yes (Insoluble) trash Dispose in Regular Trash (if solidified and non-hazardous) is_liquid->trash No (Solid) sds_check->is_rcra end End of Process collect_hw->end drain->end trash->end

Caption: Disposal decision workflow for laboratory chemicals.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Essential Safety and Operational Guide for Handling Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (also known as DINCH). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful. The primary hazard statement is H302: Harmful if swallowed.[1] Precautionary statements advise wearing protective gloves, clothing, and eye/face protection.[1] While some sources indicate it is not classified as hazardous under certain regulations, it is crucial to handle it with care due to its potential health effects and the fact that its toxicological properties have not been fully investigated.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesWear compatible chemical-resistant gloves.[2] For specific glove material (e.g., nitrile, neoprene) and thickness, consult the manufacturer's safety data sheet (SDS).
Eye and Face Protection Safety goggles or glasses with side shieldsWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA standards.[2]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilationUse in a well-ventilated area.[3] If handling large quantities or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably with mechanical exhaust.[2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed and sealed in a dry, room temperature environment.[1]

First Aid Measures:

  • If in Eyes: Immediately flush with plenty of water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[2]

  • If on Skin: Wash immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes.[2]

  • If Swallowed: Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Call a physician.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, administer artificial respiration.[2]

Spill and Disposal Procedures:

  • Spill Containment: In case of a spill, absorb the material with a suitable inert absorbent.[4]

  • Disposal: The most favorable course of action is to use an alternative, less hazardous chemical.[5] Unused material may be recycled or returned to the supplier.[5] Otherwise, dispose of the chemical waste through incineration or landfill, ensuring compliance with all local, state, and federal regulations.[4] Do not dispose of it into surface water or drains.[2]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Experiment Cleanup prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in a Well-Ventilated Area prep_ppe->prep_setup handle_measure Measure Required Amount prep_setup->handle_measure handle_experiment Perform Experimental Procedure handle_measure->handle_experiment disp_collect Collect Waste in a Labeled Container handle_experiment->disp_collect clean_decontaminate Decontaminate Work Area handle_experiment->clean_decontaminate disp_dispose Dispose of Waste via Approved Methods (Incineration/Landfill) disp_collect->disp_dispose clean_ppe Remove and Dispose of/Clean PPE clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.